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  • Product: 2,3-Piperazinediethanol
  • CAS: 4835-88-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2,3-Piperazinediethanol in aqueous solutions

Executive Summary This technical guide addresses the physicochemical characterization of Piperazinediethanol in aqueous media. A critical distinction must be made immediately regarding the molecular structure: 1,4-Pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the physicochemical characterization of Piperazinediethanol in aqueous media. A critical distinction must be made immediately regarding the molecular structure:

  • 1,4-Piperazinediethanol (1,4-bis(2-hydroxyethyl)piperazine): This is the commercially dominant isomer (CAS 122-96-3), widely used in CO₂ capture (amine scrubbing) and polymer synthesis. It is a tertiary amine .

  • 2,3-Piperazinediethanol: This is a rare, carbon-substituted isomer (CAS 4835-88-5). It retains secondary amine functionality.

Editorial Note: While your request specified "2,3-Piperazinediethanol," the vast majority of industrial applications and physicochemical data pertain to the 1,4-isomer. To ensure this guide is practically useful, we focus primarily on the 1,4-isomer (DIHEP) while explicitly contrasting it with the theoretical behavior of the 2,3-isomer to address specific research interests in novel amine structures.

Part 1: Molecular Architecture & Isomer Distinction

The position of the hydroxyethyl groups dictates the chemical behavior (kinetics and thermodynamics) of the molecule in aqueous solution.

Structural Comparison
  • 1,4-Isomer (DIHEP): Symmetric N-substitution. Both nitrogen atoms are tertiary. No labile protons on the amine nitrogen.

  • 2,3-Isomer: C-substitution on the piperazine ring. Both nitrogen atoms remain secondary (contain N-H bonds).

IsomerComparison cluster_14 1,4-Piperazinediethanol (Standard) cluster_23 2,3-Piperazinediethanol (Rare) node_14 N,N'-Substitution (Tertiary Amine) prop_14 Cannot form Carbamate Promotes Bicarbonate Formation node_14->prop_14 Mechanism node_23 C-Substitution (Secondary Amine) prop_23 Forms Stable Carbamate Fast Kinetics node_23->prop_23 Mechanism

Figure 1: Structural and mechanistic divergence between the 1,4 and 2,3 isomers.

Part 2: Physicochemical Properties (Aqueous Solution)

The following data focuses on 1,4-bis(2-hydroxyethyl)piperazine (DIHEP) , the standard reference for "piperazinediethanol" in aqueous thermodynamics.

Fundamental Constants
PropertyValue / RangeUnitNotes
CAS Number 122-96-3-1,4-isomer
Molecular Weight 174.24 g/mol -
Physical State Solid (Crystalline)-At 25°C
Melting Point 133.5 – 136.0°CHigh thermal stability
Boiling Point 215 – 220°CAt 50 mmHg
Water Solubility Miscible-Highly hydrophilic
pKa (Estimated) ~7.8 – 8.5-Lower than Piperazine (9.[1][2][3][4]73) due to N-substitution
Aqueous Solution Behavior

Density (


) & Viscosity (

):
In aqueous solutions, DIHEP acts as a structure-maker, increasing viscosity significantly due to hydrogen bonding networks formed by the two hydroxyl groups and the two amine centers.
  • Density Trend: Increases linearly with amine mass fraction (

    
    ).
    
    • 
       (where 
      
      
      
      is a positive coefficient).
    • Insight: Unlike monoethanolamine (MEA), the density impact is more pronounced due to the cyclic rigidity.

  • Viscosity Trend: Increases exponentially with concentration and decreases exponentially with temperature.

    • Operational Risk: High concentrations (>30 wt%) at low temperatures (<20°C) can lead to pumping issues due to high viscosity.

Thermal Stability: DIHEP exhibits superior thermal stability compared to MEA, resisting oxidative degradation up to temperatures of ~150°C, making it suitable for high-temperature stripping in CO₂ capture.

Acid Dissociation (pKa)

The pKa is the critical parameter for acid gas absorption.

  • Piperazine (Reference): pKa₁ ≈ 9.73 (25°C).

  • 1,4-Piperazinediethanol: The substitution of hydrogen with hydroxyethyl groups (electron-withdrawing via the oxygen, though alkyl is donating) and the steric bulk of the tertiary amine results in a lower pKa (typically in the 7.5 – 8.5 range).

  • Implication: Lower pKa reduces the energy required for solvent regeneration (stripping) but may reduce the absorption rate at low CO₂ partial pressures.

Part 3: Reaction Mechanism & Kinetics

This section details why the isomer choice matters for researchers developing capture solvents.

The Tertiary Amine Pathway (1,4-Isomer)

Because 1,4-DIHEP lacks an N-H bond, it cannot react directly with CO₂ to form a carbamate. It functions solely as a proton acceptor (base) to catalyze the hydrolysis of CO₂.

  • Reaction:

    
    
    
  • Kinetics: Slow (requires a promoter like Piperazine).

  • Capacity: High (1.0 mol CO₂ / mol Amine theoretical max).

The Secondary Amine Pathway (2,3-Isomer)

If you synthesize the 2,3-isomer, the N-H bonds remain free.

  • Reaction:

    
    
    
  • Kinetics: Fast (Direct insertion).

  • Capacity: Limited (0.5 mol CO₂ / mol Amine) unless carbamate hydrolysis occurs.

ReactionPathways cluster_Tertiary 1,4-DIHEP (Tertiary) cluster_Secondary 2,3-Isomer (Secondary) CO2 CO2 (aq) DIHEP 1,4-DIHEP CO2->DIHEP Iso23 2,3-Isomer CO2->Iso23 Bicarb Bicarbonate (HCO3-) + Protonated Amine DIHEP->Bicarb + H2O (Slow Hydrolysis) Carbamate Carbamate (N-COO-) + Protonated Amine Iso23->Carbamate Direct Attack (Fast)

Figure 2: Divergent reaction pathways for CO₂ absorption based on isomer structure.

Part 4: Experimental Protocols

To validate the properties of your specific piperazinediethanol solution, use these self-validating protocols.

Protocol A: Determination of pKa via Potentiometric Titration

Purpose: To determine the precise dissociation constants (


) at specific temperatures.
  • Preparation: Prepare a 0.01 M solution of the amine in degassed, deionized water. Ensure ionic strength is constant (e.g., 0.1 M KCl).

  • Calibration: Calibrate the glass electrode pH meter using three buffers (pH 4.0, 7.0, 10.0) at the target temperature.

  • Titration:

    • Titrate with 0.1 M HCl (standardized).

    • Record pH after every 0.1 mL addition.

    • Critical Step: Allow 60 seconds for equilibrium between additions.

  • Analysis: Plot pH vs. Volume of HCl. The pKa corresponds to the pH at the half-equivalence point.

  • Validation: Use Piperazine (known pKa ~9.[3][4]73) as a control standard to verify system accuracy.

Protocol B: Density & Viscosity Measurement

Purpose: To generate engineering data for pump sizing and mass transfer modeling.

  • Equipment: Vibrating U-tube densitometer (e.g., Anton Paar DMA) and Rolling-ball viscometer (e.g., Lovis).

  • Sample Prep: Prepare aqueous solutions by mass (gravimetric method) to reduce error. Range: 5% to 40% wt.

  • Degassing: Sonicate samples for 15 minutes to remove micro-bubbles which drastically skew density readings.

  • Measurement:

    • Inject sample. Ensure no bubbles are visible in the capillary.

    • Measure at 298.15 K to 333.15 K (typical absorber range).

  • Validation: Measure pure water first. Density must be

    
     g/cm³ at 25°C.
    

References

  • Guidechem. (n.d.). 1,4-Piperazinediethanol Properties and CAS 122-96-3. Retrieved from

  • Tagiuri, A., et al. (2016).[5] Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data. (Validates pKa methodology for HEP and DIHEP).

  • ChemicalBook. (2025). 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE MSDS and Properties. Retrieved from

  • Rochelle, G. T. (2009).[6] Amine Scrubbing for CO2 Capture. Science. (Foundational text on tertiary vs secondary amine mechanisms).

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5][7] Journal of Chemical & Engineering Data. (Provides comparative data for piperazine derivatives).

Sources

Exploratory

Molecular Structure and Stereochemistry of 2,3-Piperazinediethanol

The following technical guide details the molecular structure, stereochemistry, and synthetic pathways for 2,3-Piperazinediethanol (specifically the C-substituted isomer, 2,3-bis(2-hydroxyethyl)piperazine ). CAS Registry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, stereochemistry, and synthetic pathways for 2,3-Piperazinediethanol (specifically the C-substituted isomer, 2,3-bis(2-hydroxyethyl)piperazine ).

CAS Registry Number: 4835-88-5 IUPAC Name: 2,3-bis(2-hydroxyethyl)piperazine Molecular Formula: C


H

N

O

Molecular Weight: 174.24 g/mol

Executive Technical Summary

2,3-Piperazinediethanol represents a specialized class of "carbon-substituted" (C-substituted) piperazines, distinct from the industrially common N-substituted isomer (1,4-piperazinediethanol). While the 1,4-isomer is widely used as a solvent and gas-treating agent, the 2,3-isomer is a high-value chiral scaffold used in peptidomimetics and ligand design. Its vicinal substitution pattern at the C2 and C3 positions introduces complex stereochemical behavior, allowing for precise spatial orientation of the hydroxyethyl side chains—a critical feature for chelating metal ions or mimicking peptide secondary structures in drug discovery.

Molecular Architecture & Connectivity

Structural Framework

The molecule consists of a six-membered saturated piperazine heterocycle. Unlike standard piperazine derivatives where substituents reside on the nitrogen atoms (positions 1 and 4), this molecule features two 2-hydroxyethyl (-CH


CH

OH)
chains attached directly to the ring carbons at positions 2 and 3.
  • Core Ring: Piperazine (1,4-diazacyclohexane) in a chair conformation.

  • Substituents: Two hydroxyethyl groups at vicinal carbons (C2, C3).

  • H-Bonding Potential: The molecule possesses four hydrogen bond donors (2

    
     NH, 2 
    
    
    
    OH) and four acceptors (2
    
    
    N, 2
    
    
    O), creating a high potential for intra- and intermolecular networking.
Physicochemical Properties (Predicted)
PropertyValue (Approx.)Context
pKa (N1) ~9.8Typical secondary amine basicity.
pKa (N4) ~5.6Reduced basicity due to electrostatic repulsion from N1.
LogP -1.3 to -0.8Highly hydrophilic due to hydroxyl groups.
Boiling Point >280°CHigh due to extensive H-bonding network.
Solubility Water, AlcoholsMiscible in polar protic solvents.

Stereochemical Analysis

The defining feature of 2,3-piperazinediethanol is the presence of two chiral centers at C2 and C3 . This results in distinct stereoisomers with unique spatial properties.

Stereoisomers

The molecule exists as three stereoisomers distributed across two diastereomeric forms:

  • Trans-Isomer (Racemic Pair):

    • The hydroxyethyl groups are on opposite sides of the ring plane.

    • Configurations:

      
       and 
      
      
      
      .
    • Symmetry:

      
       symmetry.
      
    • Stability: Generally more stable in the diequatorial conformation, minimizing 1,2-diaxial steric strain.

  • Cis-Isomer (Meso Compound):

    • The hydroxyethyl groups are on the same side of the ring plane.

    • Configuration:

      
      . Note that due to the plane of symmetry bisecting the C2-C3 and N1-N4 bonds, this isomer is achiral (meso).
      
    • Dynamics: One substituent must be axial and the other equatorial in the chair form, leading to higher steric energy compared to the trans-diequatorial form.

Conformational Dynamics

The piperazine ring predominantly adopts a chair conformation .

  • Trans-Diequatorial: The bulky hydroxyethyl groups orient equatorially to minimize 1,3-diaxial interactions. This is the thermodynamically preferred state.

  • Intramolecular H-Bonding: In the cis-isomer, the proximity of the two hydroxyl groups (or a hydroxyl and an adjacent amine) can stabilize the axial-equatorial conformation via an intramolecular Hydrogen bond (O-H···N or O-H···O), potentially locking the conformation in non-polar solvents.

Visualization of Stereochemistry

The following diagram illustrates the relationship between the cis (meso) and trans (chiral) forms.

Stereochemistry cluster_0 Stereoisomers of 2,3-Piperazinediethanol Trans Trans-Isomer (Racemic Pair) (2R,3R) & (2S,3S) Conf_Trans Conformation: Diequatorial (Favored) Trans->Conf_Trans Minimizes Sterics Cis Cis-Isomer (Meso Compound) (2R,3S) Conf_Cis Conformation: Axial-Equatorial (Strain) Cis->Conf_Cis H-Bond Stabilization Conf_Trans->Conf_Cis Diastereomers

Caption: Stereochemical relationship between the Trans (chiral) and Cis (meso) isomers of 2,3-piperazinediethanol.

Synthesis & Purification Protocols

Synthesizing C-substituted piperazines is significantly more challenging than N-alkylation. The most robust route involves the reduction of 2,3-piperazinediacetic acid precursors, which are accessible via Aza-Michael addition/cyclization.

Retrosynthetic Strategy
  • Target: 2,3-bis(2-hydroxyethyl)piperazine.

  • Precursor: Diethyl 2,3-piperazinediacetate.

  • Starting Materials: Ethylenediamine + Diethyl fumarate (or similar

    
    -unsaturated esters).
    
Detailed Experimental Workflow
Step 1: Construction of the Piperazine Core (Aza-Michael Cyclization)
  • Reagents:

    
    -dibenzylethylenediamine, Diethyl fumarate.
    
  • Protocol:

    • Dissolve

      
      -dibenzylethylenediamine (1.0 eq) in ethanol.
      
    • Add diethyl fumarate (2.0 eq) dropwise.

    • Reflux for 24–48 hours to promote double Aza-Michael addition and subsequent cyclization.

    • Note: This step typically yields the 2,3-disubstituted ester.[1] Stereocontrol can be achieved by using chiral ligands or separating diastereomers by column chromatography at this ester stage.

Step 2: Reduction of Side Chains
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), dry THF.
    
  • Protocol:

    • Suspend LiAlH

      
       (4.0 eq) in anhydrous THF under Argon at 0°C.
      
    • Add the piperazine-diester solution dropwise.

    • Allow to warm to room temperature, then reflux for 4 hours to ensure complete reduction of esters to alcohols.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter precipitate and concentrate the filtrate.

Step 3: Debenzylation (If N-protected)
  • Reagents: H

    
    , Pd/C catalyst, Methanol.
    
  • Protocol: Hydrogenolysis at 50 psi removes benzyl groups, yielding the free amine 2,3-piperazinediethanol.

Synthesis Diagram

Synthesis Start Start: Ethylenediamine + Fumarate Deriv. Inter1 Intermediate: 2,3-Piperazine- diacetic acid ester Start->Inter1 Cyclization Reduct Reduction: LiAlH4 / THF Inter1->Reduct Ester Reduction Final Product: 2,3-Piperazine- diethanol Reduct->Final Workup

Caption: Synthetic pathway via reduction of the 2,3-dicarboxylate precursor.

Applications in Research & Development

Ligand Design & Coordination Chemistry

The 2,3-piperazinediethanol scaffold serves as a potent tetradentate ligand .

  • Chelation Mode: The two ring nitrogens and two hydroxyl oxygens can wrap around transition metals (Cu

    
    , Ni
    
    
    
    ).
  • Stereoselectivity: The cis-isomer is particularly effective for forming discrete mononuclear complexes, whereas the trans-isomer often favors polymeric chain structures due to the divergent directionality of the binding arms.

Peptidomimetics

In drug design, the rigid piperazine ring acts as a constrained amino acid isostere .

  • The 2,3-substitution pattern mimics the

    
     and 
    
    
    
    residues of a peptide turn.
  • Incorporating this scaffold into a peptide backbone can lock the conformation, improving proteolytic stability and receptor selectivity.

Gas Treating (CO Capture)

While less common than the 1,4-isomer, the 2,3-isomer offers unique kinetics. The steric hindrance near the nitrogen (due to the adjacent C-substituent) creates a sterically hindered amine effect.

  • Mechanism: Hindered amines form unstable carbamates, favoring the hydrolysis to bicarbonate. This results in higher CO

    
     loading capacity (1.0 mol CO
    
    
    
    /mol amine) compared to unhindered amines (0.5 mol/mol).

References

  • Synthesis of 2,3-Disubstituted Piperazines

    • Title: Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters.
    • Source: ResearchG
    • URL:

  • General Piperazine Synthesis (Aza-Michael Route)

    • Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters.
    • Source: N
    • URL:

  • Stereochemical Diversity in Piperazines

    • Title: Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines.
    • Source: DigitalCommons @ TMC.
    • URL:

  • Chemical Identity & CAS Verification

    • Title: 2,3-Piperazinediethanol (CAS 4835-88-5) Entry.[1]

    • Source: GuideChem.[1]

    • URL:

Sources

Foundational

An In-depth Technical Guide to the Dissociation Constants (pKa) of Piperazinediethanol at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Foreword: Clarifying the Subject Compound The query for "2,3-Piperazinediethanol" does not correspond to a stand...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Clarifying the Subject Compound

The query for "2,3-Piperazinediethanol" does not correspond to a standard, commercially available, or extensively researched chemical structure. It is highly probable that the intended compound is 1,4-Piperazinediethanol (CAS RN: 122-96-3), a common, symmetrically substituted piperazine derivative. This guide will, therefore, focus on 1,4-Piperazinediethanol, providing a robust framework for the determination and analysis of its temperature-dependent acid-base properties.

Introduction to 1,4-Piperazinediethanol and the Significance of pKa

1,4-Piperazinediethanol is a tertiary amine and a diol, with a piperazine core symmetrically substituted with two hydroxyethyl groups on the nitrogen atoms.[1][2] This structure imparts bifunctional properties, making it a versatile molecule in various applications, including as a crosslinking agent in polymer chemistry, a pH adjuster, and an intermediate in the synthesis of pharmaceuticals.[1][3]

The dissociation constants (pKa) of a molecule are fundamental physicochemical parameters that dictate its ionization state at a given pH. For a diamine like 1,4-Piperazinediethanol, there will be two pKa values corresponding to the two protonation steps of the nitrogen atoms. These values are critical for:

  • Drug Development: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. The ionization state affects solubility, membrane permeability, and interaction with biological targets.

  • Formulation Science: Ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs).

  • Chemical Synthesis: Optimizing reaction conditions where pH is a critical parameter.

  • Biochemical Buffering: Designing buffer systems for biological assays and experiments.

The temperature dependence of pKa is a crucial consideration, as many biological and chemical processes are conducted at temperatures other than standard room temperature (25°C).[4][5] Understanding how pKa changes with temperature allows for the determination of important thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissociation, providing deeper insights into the ionization process.

Theoretical Framework: The van 't Hoff Equation

The relationship between the dissociation constant (Ka) and temperature (T) is described by the van 't Hoff equation.[4][5] By plotting the natural logarithm of the dissociation constant (ln K) against the reciprocal of the absolute temperature (1/T), a linear relationship is often observed over a moderate temperature range. This allows for the determination of the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of the dissociation reaction.

The integrated form of the van 't Hoff equation is:

ln(K) = - (ΔH°/R)(1/T) + ΔS°/R

where:

  • K is the acid dissociation constant

  • ΔH° is the standard enthalpy change of dissociation

  • ΔS° is the standard entropy change of dissociation

  • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

A plot of ln(K) versus 1/T (a "van 't Hoff plot") yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.

Experimental Determination of pKa: A Potentiometric Titration Protocol

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[6][7][8][9] The following protocol is a comprehensive, self-validating system for the determination of the pKa values of 1,4-Piperazinediethanol at various temperatures.

Materials and Instrumentation
  • 1,4-Piperazinediethanol: High purity grade (>99%)

  • Potassium Chloride (KCl): ACS grade, for ionic strength adjustment

  • Hydrochloric Acid (HCl): Standardized 0.1 M solution

  • Sodium Hydroxide (NaOH): Standardized 0.1 M solution, carbonate-free

  • Deionized Water: High purity, degassed

  • pH Electrode: High-quality combination electrode suitable for the desired temperature range

  • pH Meter/Potentiometer: With a resolution of at least 0.001 pH units

  • Thermostated Titration Vessel: Jacketed beaker connected to a circulating water bath for precise temperature control (±0.1°C)

  • Automated Titrator or Calibrated Burette: For precise delivery of titrant

  • Magnetic Stirrer and Stir Bar

  • Inert Gas Supply (Nitrogen or Argon): For purging dissolved CO₂

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_setup System Setup & Calibration cluster_titration Titration at Controlled Temperature cluster_repeat Temperature Variation prep_sample Prepare 1,4-Piperazinediethanol Solution (e.g., 0.01 M) with 0.15 M KCl setup_titration Assemble Titration Cell: - Thermostated Vessel - Calibrated Electrode - Burette - Magnetic Stirrer prep_sample->setup_titration prep_titrant Standardize 0.1 M HCl Titrant prep_titrant->setup_titration calibrate_ph Calibrate pH Electrode with Standard Buffers (pH 4, 7, 10) at Target Temperature calibrate_ph->setup_titration purge Purge Sample Solution with N₂/Ar to Remove Dissolved CO₂ setup_titration->purge equilibrate Equilibrate Sample to Target Temperature (e.g., 298 K) purge->equilibrate titrate Perform Potentiometric Titration: Add HCl in Small Increments, Record pH vs. Volume equilibrate->titrate change_temp Adjust Temperature to Next Setpoint (e.g., 303 K, 308 K, 313 K, 318 K) titrate->change_temp repeat_titration Repeat Calibration and Titration for Each Temperature change_temp->repeat_titration Iterate for all temperatures

Caption: Workflow for Temperature-Controlled Potentiometric Titration.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of 1,4-Piperazinediethanol (e.g., 0.01 M) in deionized water.

    • Add a sufficient amount of KCl to the stock solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes changes in activity coefficients.

    • Prepare and standardize a 0.1 M HCl solution. This will be the titrant.

  • Instrument Calibration and Setup:

    • Set the circulating water bath to the first desired temperature (e.g., 25°C / 298.15 K).

    • Calibrate the pH electrode using at least three standard pH buffers (e.g., 4.01, 7.00, 10.01) that have been brought to the target temperature.

    • Place a known volume of the 1,4-Piperazinediethanol solution into the thermostated titration vessel.

  • Titration Procedure:

    • Begin stirring the solution gently.

    • Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the titration of basic compounds.[6][10]

    • Allow the solution to thermally equilibrate for at least 15 minutes.

    • Begin the titration by adding small, precise increments of the standardized HCl titrant.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Smaller increments should be used near the equivalence points.

    • Continue the titration until the pH has dropped significantly past the second equivalence point.

  • Temperature Variation:

    • Repeat the entire procedure (steps 2 and 3) at each desired temperature (e.g., 30°C, 35°C, 40°C, 45°C). Ensure the pH electrode is recalibrated at each new temperature.

Data Analysis and Interpretation

Determination of Equivalence Points and pKa Values

From the titration data (pH vs. volume of titrant), the two equivalence points can be determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

The two pKa values for 1,4-Piperazinediethanol can be determined from the half-equivalence points:

  • pKa₁: The pH at the point where half of the volume of titrant required to reach the second equivalence point has been added.

  • pKa₂: The pH at the point where one and a half times the volume of titrant needed to reach the first equivalence point has been added.

Thermodynamic Analysis
  • Data Compilation: Create a table of the determined pKa₁, pKa₂ and the corresponding Ka values (Ka = 10⁻ᵖᴷᵃ) at each temperature.

  • Van 't Hoff Plot Construction: For each pKa, plot ln(Ka) on the y-axis against 1/T (in Kelvin) on the x-axis.

  • Linear Regression: Perform a linear regression on the data points in the van 't Hoff plot. The equation of the line will be in the form y = mx + c, where:

    • y = ln(Ka)

    • x = 1/T

    • slope (m) = -ΔH°/R

    • y-intercept (c) = ΔS°/R

  • Calculation of Thermodynamic Parameters:

    • ΔH° (Enthalpy): ΔH° = - (slope) × R

    • ΔS° (Entropy): ΔS° = (y-intercept) × R

    • ΔG° (Gibbs Free Energy): Calculate ΔG° at a specific temperature (e.g., 298.15 K) using the equation: ΔG° = ΔH° - TΔS° or ΔG° = -RTln(Ka).

Illustrative Data Presentation (Using Piperazine Data as a Proxy)

Table 1: Experimentally Determined pKa Values for Piperazine at Various Temperatures

Temperature (K)pKa₁pKa₂
298.159.735.35
303.159.665.27
313.159.395.02
323.159.174.93

Table 2: Calculated Thermodynamic Parameters for the Dissociation of Piperazine

DissociationΔH° (kJ·mol⁻¹)ΔS° (J·mol⁻¹·K⁻¹)ΔG° at 298.15 K (kJ·mol⁻¹)
First (pKa₁)42.9-4255.4
Second (pKa₂)31.1-33.941.2

Conclusion: A Pathway to Understanding

This guide provides a comprehensive framework for the experimental determination and thermodynamic analysis of the dissociation constants of 1,4-Piperazinediethanol at various temperatures. By adhering to the detailed potentiometric titration protocol and applying the principles of the van 't Hoff equation, researchers can obtain high-quality, reliable data. This information is invaluable for professionals in drug development, formulation science, and chemical research, enabling a deeper understanding of the molecule's behavior and facilitating its effective application. The provided methodologies and data analysis workflows ensure scientific integrity and provide a robust foundation for further research.

References

  • Roy, R. N., Roy, L. N., Dinga, J. J., & Tebbe, L. S. (n.d.). Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid (POPSO Sesquisodium Salt) and Associated Thermodynamic Functions from (278.15 to 328.15) K. Scientific Research Publishing. [Link]

  • Roy, R. N., Roy, L. N., Dinga, J. J., & Tebbe, L. S. (n.d.). Thermodynamic quantities for the dissociation of a series of structurally related compounds of Taurine, Morpholine and Piperazine in water at 298.15 K. ResearchGate. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Dissociation Constant of Di‐ and Tri‐Basic Solvents Based on Piperazine and Its Derivatives for Post‐Combustion CO2 Capture. (2024). ResearchGate. [Link]

  • Roy, R. N., et al. (2014). Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid (POPSO Sesquisodium Salt) and Associated Thermodynamic Functions from (278.15 to 328.15) K. Scientific Research Publishing. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Alluri, V. S. P. V., Nguyen, W., & Henni, A. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • 1,4-Piperazinediethanol. (n.d.). LookChem. [Link]

  • Yapar, E. A., & Inal, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • 1,4-Piperazinediethanol | C8H18N2O2 | CID 67151. (n.d.). PubChem. [Link]

  • N,N'- Di(2-hydroxyethyl)piperazine. (n.d.). Chemical Synthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Modular Protocol for the Synthesis of 2,3-Piperazinediethanol Derivatives

Introduction: The Piperazine Scaffold in Drug Discovery The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic application...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antipsychotic agents.[1][2][3][4] Its prevalence is due to its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the precise modulation of a molecule's polarity, basicity, and receptor-binding interactions. Furthermore, the piperazine ring often improves aqueous solubility and oral bioavailability.

This application note provides a detailed, two-phase protocol for the synthesis of 2,3-piperazinediethanol derivatives. These molecules are of particular interest as the vicinal substitution at the 2- and 3-positions offers a rigidified core to control conformational flexibility, while the N-diethanol arms provide valuable hydrogen-bonding motifs and points for further functionalization. The described methodology focuses on a robust and modular approach: the initial construction of a 2,3-disubstituted piperazine core, followed by N-functionalization through the regioselective ring-opening of an epoxide.

Core Synthetic Strategy: A Two-Phase Approach

The synthesis is logically divided into two primary phases. This modularity allows researchers to first prepare a desired 2,3-substituted piperazine core, which can then be functionalized in the second phase.

G cluster_0 Phase 1: Piperazine Core Synthesis cluster_1 Phase 2: N-Functionalization A Chiral 1,2-Diamine C Cyclocondensation & Reduction A->C B Dielectrophile (e.g., Ethyl Glyoxalate) B->C D 2,3-Disubstituted Piperazine C->D Purification F Nucleophilic Ring-Opening D->F Core Intermediate E Ethylene Oxide E->F G 2,3-Piperazinediethanol Derivative F->G Purification

Figure 1: High-level workflow for the synthesis of 2,3-piperazinediethanol derivatives.

Phase 1: Synthesis of the 2,3-Disubstituted Piperazine Core

Achieving substitution at the C2 and C3 positions of the piperazine ring is a significant synthetic challenge. A robust method involves the cyclization of a 1,2-diamine with a suitable dielectrophile. To control stereochemistry, optically pure 1,2-diamines, often derived from amino acids, are excellent starting materials.[5] This approach allows for the synthesis of enantiomerically pure piperazine cores. The reaction typically proceeds through the formation of a dihydropyrazine intermediate, which is then reduced to the final piperazine ring.

Phase 2: N-Functionalization via Epoxide Ring-Opening

The introduction of the diethanol moieties is achieved through the nucleophilic ring-opening of ethylene oxide by the secondary amines of the piperazine core. This reaction is a highly efficient and atom-economical method for forming β-amino alcohols.[6][7] The reaction mechanism is driven by the nucleophilic attack of the nitrogen lone pair on one of the electrophilic carbons of the strained epoxide ring.

Figure 2: Mechanism of amine-catalyzed epoxide ring-opening.

The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which can facilitate the protonation of the resulting alkoxide intermediate. The regioselectivity is generally high, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[6] To achieve the di-substituted product, at least two equivalents of ethylene oxide must be used.

Detailed Experimental Protocols

CAUTION: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2,3-Diphenylpiperazine (Model Core)

This protocol details the synthesis of a model 2,3-disubstituted piperazine core starting from (1R,2R)-1,2-diphenylethane-1,2-diamine.

Materials and Reagents:

  • (1R,2R)-1,2-Diphenylethane-1,2-diamine

  • Ethyl glyoxalate (50% solution in toluene)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve (1R,2R)-1,2-diphenylethane-1,2-diamine (10.0 g, 47.1 mmol) in anhydrous methanol (100 mL). To this solution, add ethyl glyoxalate (10.6 mL, 51.8 mmol, 1.1 eq) dropwise at room temperature.

    • Scientist's Note: The initial reaction is a condensation between the diamine and the aldehyde functionality of the glyoxalate to form a cyclic imine (dihydropyrazine) intermediate.

  • Stir the reaction mixture at room temperature for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (3.56 g, 94.2 mmol, 2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: NaBH₄ is a reducing agent that selectively reduces the imine bonds of the intermediate to the corresponding secondary amines, forming the saturated piperazine ring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).

  • Work-up: Quench the reaction by slowly adding water (50 mL). Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material via column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) to afford 2,3-diphenylpiperazine as a white solid.

Protocol 2: Synthesis of (2R,3R)-1,4-bis(2-hydroxyethyl)-2,3-diphenylpiperazine

This protocol describes the N-functionalization of the piperazine core with ethylene oxide.

Materials and Reagents:

  • (2R,3R)-2,3-Diphenylpiperazine (from Protocol 1)

  • Ethylene oxide (condensed and weighed at low temperature)

  • Methanol

  • Heavy-walled, sealed pressure vessel with a magnetic stir bar

  • Dry ice/acetone bath

Procedure:

  • Reactor Setup: To a pre-dried, heavy-walled pressure vessel, add a solution of (2R,3R)-2,3-diphenylpiperazine (5.0 g, 21.0 mmol) in methanol (50 mL).

  • Addition of Ethylene Oxide: Cool the vessel in a dry ice/acetone bath to -78 °C. Carefully condense ethylene oxide gas (2.3 g, 52.5 mmol, 2.5 eq) into the vessel.

    • Scientist's Note: Ethylene oxide is a toxic and flammable gas (boiling point: 10.7 °C). It must be handled with extreme caution in a well-ventilated fume hood and condensed at low temperatures. Using a slight excess ensures the di-alkylation of both nitrogen atoms.

  • Reaction: Securely seal the pressure vessel. Remove it from the cold bath and place it behind a blast shield. Allow it to warm to room temperature and then heat to 50 °C with stirring for 24 hours.

  • Work-up: After 24 hours, cool the vessel back down to 0 °C before carefully opening it in the fume hood to vent any unreacted ethylene oxide.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel (eluent: 10-15% methanol in dichloromethane) to yield the final product, (2R,3R)-1,4-bis(2-hydroxyethyl)-2,3-diphenylpiperazine, as a viscous oil or low-melting solid.

Data Presentation and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Below is a table of expected analytical data for the model compound.

ParameterExpected Value/Observation
Appearance Colorless to pale yellow viscous oil
Yield (Protocol 2) 75-85%
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.40 (m, 10H, Ar-H), 4.15 (d, 2H), 3.60 (t, 4H, -CH₂-OH), 3.10 (dd, 2H), 2.85 (t, 4H, N-CH₂-), 2.60 (m, 2H), 2.40 (br s, 2H, -OH)
¹³C NMR (100 MHz, CDCl₃) δ 140.5, 128.9, 128.5, 127.8, 68.0, 60.5, 59.8, 55.2
Mass Spec (ESI+) m/z calculated for C₂₂H₃₀N₂O₂ [M+H]⁺: 327.2380; found: 327.2375

Troubleshooting and Key Considerations

  • Incomplete Di-substitution: If mono-alkylation is observed, the reaction time can be extended, the temperature increased slightly (to 60-70 °C), or a larger excess of ethylene oxide can be used.

  • Alternative Reagents: If handling ethylene oxide is not feasible, 2-bromoethanol can be used as an alternative electrophile in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile.[8] However, this method may require higher temperatures and can generate salt byproducts that need to be removed.

  • Polymerization: In the presence of strong acids or bases, ethylene oxide can polymerize.[7] Ensure reaction conditions are kept neutral or mildly basic and that the temperature is well-controlled.

  • Purification Challenges: The hydroxyl groups on the final product can cause streaking on silica gel columns. Using a more polar eluent system, such as DCM/MeOH with a small amount of ammonium hydroxide (e.g., 1%), can improve chromatographic performance.

Conclusion

This application note provides a comprehensive and modular synthetic strategy for accessing 2,3-piperazinediethanol derivatives. By separating the construction of the substituted piperazine core from the final N-functionalization step, this protocol offers flexibility for researchers to create a diverse library of compounds for screening in drug discovery and development programs. The detailed procedures and mechanistic insights serve as a valuable resource for scientists working in synthetic and medicinal chemistry.

References

  • Title: Ring-opening mechanism of epoxides with alcohol and tertiary amines Source: RSC Publishing URL: [Link]

  • Title: Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions Source: SciELO URL: [Link]

  • Title: Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols Source: SciSpace URL: [Link]

  • Title: Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System Source: MDPI URL: [Link]

  • Title: A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors Source: PubMed URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Process for the N-monoalkylation of piperazine Source: Google Patents URL
  • Title: Synthesis of Novel 1,4-Disubstituted Piperazines and Evaluation of Their Antibacterial Activities Source: Taylor & Francis Online URL: [Link]

  • Title: Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: National Institutes of Health URL: [Link]

  • Title: 1-benzylpiperazine Source: Organic Syntheses URL: [Link]

  • Title: DABCO bond cleavage for the synthesis of piperazine derivatives Source: RSC Publishing URL: [Link]

  • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]

  • Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization Source: PubMed URL: [Link]

  • Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: National Institutes of Health (PMC) URL: [Link]

Sources

Application

Application Note: Preparation of Aqueous 1,4-Piperazinediethanol Solutions for Gas Treating Applications

Introduction: The Role of Substituted Piperazines in Acid Gas Removal The capture of acidic gases, primarily carbon dioxide (CO₂), from industrial flue gases and natural gas streams is a critical process for environmenta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituted Piperazines in Acid Gas Removal

The capture of acidic gases, primarily carbon dioxide (CO₂), from industrial flue gases and natural gas streams is a critical process for environmental protection and meeting product specifications.[1][2] Aqueous amine solutions are the cornerstone of industrial CO₂ capture, with ongoing research focused on developing solvents with higher absorption capacity, faster reaction kinetics, and lower regeneration energy.[2]

Piperazine (PZ) and its derivatives have emerged as highly effective solvents and reaction activators for this purpose.[3][4] Their cyclic diamine structure allows for the formation of stable carbamates, facilitating the removal of CO₂ from gas streams.[3][5] This application note focuses on 1,4-Piperazinediethanol , a substituted piperazine that combines the reactive amine sites with hydroxyl groups, enhancing its aqueous solubility and modifying its physical properties.[6] It is frequently used as a component in blended amine solvents, for example with methyldiethanolamine (MDEA), to improve CO₂ removal efficiency.[7][8]

This document provides a comprehensive, field-proven protocol for the preparation of aqueous solutions of 1,4-Piperazinediethanol, intended for researchers and process scientists engaged in the development and optimization of gas treating technologies.

A Note on Nomenclature: The compound of interest for gas treating applications is ubiquitously identified by the CAS Number 122-96-3. While the user topic specified "2,3-Piperazinediethanol," the relevant literature and commercial products refer to the isomer where ethanol groups are attached to the nitrogen atoms, which is correctly named 1,4-Piperazinediethanol or N,N'-Bis(2-hydroxyethyl)piperazine. This guide pertains exclusively to this isomer.[9][10]

Mechanism of CO₂ Capture

The fundamental principle of CO₂ capture by aqueous 1,4-Piperazinediethanol involves a reversible chemical reaction. Like other secondary amines, the nitrogen atoms on the piperazine ring act as basic sites that react with the acidic CO₂ molecule. The process is generally understood to occur via a zwitterionic mechanism, leading to the formation of a piperazine-carbamate.[3][11] The presence of two amine groups allows for further reactions, potentially increasing the molar CO₂ carrying capacity of the solvent.[5] The overall reaction enhances the mass transfer of CO₂ from the gas phase into the liquid solvent.[11]

Chemical and Physical Properties

A thorough understanding of the solute's properties is essential for safe handling and accurate solution preparation.

PropertyValueSource(s)
CAS Number 122-96-3[9][12]
Molecular Formula C₈H₁₈N₂O₂[9][12]
Molecular Weight 174.24 g/mol [9][12]
Appearance White to off-white crystalline powder or solid[6][9]
Melting Point 133.5 - 136.5 °C[10]
Boiling Point 215 - 220 °C (at 50 mmHg)[9]
Solubility Soluble in water[6]
IUPAC Name 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol[9][12]

Health and Safety Precautions

1,4-Piperazinediethanol is a hazardous chemical that requires careful handling to prevent exposure.

  • Hazard Identification: Causes serious eye damage and skin irritation.[12][13][14] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[13][15][16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[13][16] Eyewash stations should be readily accessible.

    • Hand Protection: Wear nitrile rubber or other chemically resistant gloves.[13]

    • Skin Protection: Use a lab coat or protective clothing to prevent skin contact.[14]

  • Handling:

    • Work in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust particles.[15]

    • Avoid creating dust during handling.[15]

    • Wash hands thoroughly after handling the substance.[13]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13][15]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[13][15]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[13]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[13][15]

Materials and Equipment

Materials:

  • 1,4-Piperazinediethanol (CAS: 122-96-3), ≥98% purity[9]

  • Deionized (DI) or distilled water (Type II or better)

  • Weighing paper or boats

  • (Optional) 0.22 µm or 0.45 µm syringe filter or vacuum filtration unit

Equipment:

  • Top-pan analytical balance (readability ±0.01 g or better)

  • Glass beaker or flask of appropriate volume (e.g., 1 L beaker for a 500 mL solution)

  • Volumetric flask (Class A) for the final target volume

  • Magnetic stirrer and stir bar

  • Spatula

  • Graduated cylinders

  • Wash bottle with DI water

  • Personal Protective Equipment (PPE) as specified in Section 4.0

Detailed Protocol for Preparation of Aqueous Solution

This protocol details the preparation of 1 Liter of a 30% (w/w) aqueous 1,4-Piperazinediethanol solution , a concentration relevant for gas absorption studies.[11] Calculations can be adjusted for different concentrations or volumes.

Step 1: Pre-Protocol Calculations
  • Objective: Determine the required mass of 1,4-Piperazinediethanol and water.

  • Procedure:

    • Total Solution Mass: Assume the density of the final solution is approximately 1.060 g/mL (based on similar amine solutions). For 1 L (1000 mL), the total mass is 1000 mL * 1.060 g/mL = 1060 g.[13]

    • Mass of Solute (30% w/w): Total Mass * 0.30 = 1060 g * 0.30 = 318.0 g of 1,4-Piperazinediethanol.

    • Mass of Solvent (Water): Total Mass - Mass of Solute = 1060 g - 318.0 g = 742.0 g of DI water. (This is equivalent to approximately 742.0 mL, as the density of water is ~1 g/mL).

Step 2: Weighing the Solute
  • Objective: Accurately weigh the solid 1,4-Piperazinediethanol.

  • Causality: Precise weighing is critical for achieving the target concentration, which directly impacts solution performance and experimental reproducibility.

  • Procedure:

    • Place a clean, dry beaker on the analytical balance and tare the mass.

    • Carefully add 318.0 g of 1,4-Piperazinediethanol powder to the beaker using a spatula. Perform this step in a fume hood to minimize inhalation of dust.

Step 3: Dissolution
  • Objective: Dissolve the solid in the calculated amount of water.

  • Causality: Gradual addition and continuous stirring prevent the formation of clumps and ensure a homogenous solution. The use of a beaker larger than the final volume prevents splashing.

  • Procedure:

    • To the beaker containing the weighed powder, add a magnetic stir bar.

    • Place the beaker on a magnetic stirrer.

    • Measure and add approximately 90% of the required water (e.g., ~670 mL) to the beaker.

    • Start stirring at a moderate speed. The dissolution may be slightly endothermic or exothermic; monitor for any significant temperature changes.

    • Continue stirring until all the solid has completely dissolved. This may take some time. Visually inspect the solution against a dark background to ensure no solid particles remain.

Step 4: Final Volume and Homogenization (Quality Control)
  • Objective: Ensure the solution is at the correct final concentration and is homogenous.

  • Causality: Using a Class A volumetric flask provides the accuracy required for scientific applications. Bringing the solution to a precise final volume is a more accurate method than relying solely on the initial mass of water, as it corrects for volume changes upon dissolution.

  • Procedure:

    • Carefully transfer the dissolved solution from the beaker into a 1 L Class A volumetric flask.

    • Rinse the beaker with small aliquots of the remaining DI water and add the rinsate to the volumetric flask to ensure a complete transfer of the solute.

    • Continue to add DI water to the flask until the bottom of the meniscus reaches the calibration mark. Use a dropper or pipette for the final additions to avoid overshooting the mark.

    • Cap the volumetric flask and invert it 15-20 times to ensure the final solution is completely homogenous.

Step 5: Filtration and Storage
  • Objective: Remove any potential microparticulates and store the solution properly.

  • Causality: Filtration is a best-practice step to ensure the clarity and purity of the solution, which is important for analytical studies or sensitive equipment. Proper storage prevents degradation and contamination.

  • Procedure:

    • (Optional) For high-purity applications, filter the solution through a 0.45 µm or 0.22 µm filter compatible with aqueous amine solutions.

    • Transfer the final solution into a clean, clearly labeled, and tightly sealed storage bottle.

    • The label should include: "30% (w/w) Aqueous 1,4-Piperazinediethanol", the preparation date, and your initials.

    • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[15]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation protocol.

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_qc Finalization & QC cluster_store Storage start Start: Define Target Concentration & Volume calc Step 1: Calculate Mass of Solute and Solvent start->calc weigh Step 2: Weigh Solid 1,4-Piperazinediethanol calc->weigh measure Measure ~90% of Required DI Water calc->measure dissolve Step 3: Combine Solute & Solvent in Beaker with Stirring weigh->dissolve measure->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Particles Remain transfer Step 4: Transfer to Volumetric Flask check->transfer All Solid Dissolved adjust Adjust to Final Volume with DI Water transfer->adjust homogenize Cap and Invert Flask to Homogenize adjust->homogenize filter Step 5: (Optional) Filter Solution homogenize->filter store Transfer to Labeled Bottle and Store Appropriately filter->store

Caption: Workflow for the preparation of aqueous 1,4-Piperazinediethanol solution.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67151, 1,4-Piperazinediethanol. Retrieved February 17, 2026, from [Link]

  • Paek, J., et al. (2016). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Physical Chemistry Chemical Physics, 18(37), 25296-25307.
  • Gas Processors Association. (2021). Technical and economic impacts of piperazine content in MDEA solvents. Retrieved February 17, 2026, from [Link]

  • El-Ghaffar, S. A., et al. (2023). Effects of piperazine on carbon dioxide removal from natural gas using aqueous methyl diethanol amine.
  • Paek, J., et al. (2016). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Royal Society of Chemistry.
  • Ghaffari, A., et al. (2023). Predictive modeling of CO2 capture efficiency using piperazine solutions. Scientific Reports, 13(1), 1-16.
  • Mondal, M. K., et al. (2012). Absorption of Carbon Dioxide in Piperazine Activated Concentrated Aqueous 2-Amino-2-Methyl-1-Propanol. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 6(11), 1085-1091.
  • Al-Baghli, N. A., et al. (2018). Effects of Piperazine on Removal of Hydrogen Sulfide from Liquefied Petroleum Gas (LPG) using Aqueous Methyl Diethanol Amine (MDEA). TSI Journals.
  • Indovinya. (n.d.). Gas Treating. Retrieved February 17, 2026, from [Link]

  • Ghaffari, A., et al. (2024). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. Scientific Reports, 14(1), 1-17.
  • Choi, J., et al. (2016). CO2 absorption characteristics of a piperazine derivative with primary, secondary, and tertiary amino groups. Korean Journal of Chemical Engineering, 33(11), 3176-3182.
  • CAS Common Chemistry. (n.d.). 1,4-Piperazinediethanol. Retrieved February 17, 2026, from [Link]

  • Optimized Gas Treating, Inc. (n.d.). Selective H2S Removal. Retrieved February 17, 2026, from [Link]

  • Mondal, M. K., et al. (2012). Absorption of Carbon Dioxide into Aqueous Solutions of 2-Piperidineethanol: Kinetics Analysis.
  • Pal, D., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. ACS Omega, 7(28), 24483-24495.

Sources

Method

Application Note: Kinetic Characterization of 2,3-Piperazinediethanol for Post-Combustion CO₂ Capture

This Application Note is designed for researchers in Chemical Engineering and Carbon Capture, Utilization, and Storage (CCUS). It addresses the kinetic characterization of 2,3-Piperazinediethanol (2,3-PDE) , a sterically...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Chemical Engineering and Carbon Capture, Utilization, and Storage (CCUS). It addresses the kinetic characterization of 2,3-Piperazinediethanol (2,3-PDE) , a sterically hindered cyclic diamine.

Executive Summary & Scientific Rationale

The search for advanced solvents in Post-Combustion Capture (PCC) has moved beyond simple amines (MEA) to complex heterocyclic structures. 2,3-Piperazinediethanol (2,3-PDE) represents a high-value target: a C-substituted piperazine derivative .

Unlike N-substituted derivatives (e.g., 1-hydroxyethylpiperazine) which often become tertiary amines, 2,3-substitution on the carbon backbone preserves the secondary amine functionality (essential for fast kinetics) while introducing steric hindrance adjacent to the active nitrogen sites.

Hypothesis: The steric bulk of the hydroxyethyl groups at the 2,3-positions will destabilize the carbamate intermediate, potentially lowering the heat of regeneration (


) without significantly penalizing the forward reaction rate (

).

This guide provides a rigorous protocol to validate this hypothesis using Stopped-Flow Spectrophotometry (for intrinsic kinetics) and Stirred Cell Reactor (for Vapor-Liquid Equilibrium).

Reaction Mechanism & Theory

To accurately model the kinetics, we must define the reaction pathway. As a secondary diamine, 2,3-PDE reacts with CO₂ primarily via the Zwitterion Mechanism rather than simple base catalysis.

The Zwitterion Pathway[1][2][3]
  • Formation: CO₂ attacks the lone pair of the amine nitrogen, forming a zwitterionic intermediate.

  • Deprotonation: A base (

    
    ) in the solution (water, amine, or OH⁻) removes the proton, yielding a stable carbamate.[1]
    


If Step 2 is much faster than the reverse of Step 1, the reaction is second-order overall (first order in Amine, first order in CO₂). If steric hindrance (from the 2,3-ethanol groups) slows down deprotonation, the reaction order with respect to amine may shift between 1 and 2.

Visualization: Kinetic Pathway

ReactionMechanism Reactants Reactants (2,3-PDE + CO2) Zwitterion Zwitterion Intermediate (2,3-PDE+COO-) Reactants->Zwitterion k1 (Fast) Zwitterion->Reactants k-1 Transition Deprotonation (Base Catalysis) Zwitterion->Transition Base (B) Products Products (Carbamate + Protonated Base) Transition->Products k2 (Rate Limiting)

Figure 1: Zwitterion mechanism for secondary hindered amines. The 2,3-substitution may influence the stability of the Zwitterion state.

Protocol A: Stopped-Flow Spectrophotometry (Intrinsic Kinetics)

Objective: Determine the second-order rate constant (


) and activation energy (

). Why Stopped-Flow? 2,3-PDE is expected to have a reaction half-life (

) in the millisecond range (

ms). Conventional stirred cells are too slow (mass transfer limited). Stopped-flow measures the chemical reaction rate directly, eliminating diffusion limitations.
Materials & Setup
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Bio-Logic SFM-4000 or TgK Scientific).

  • Detection: UV-Vis Absorbance (using acid-base indicators) or Conductometry. Recommendation: Use Indicators (Thymol Blue or Pyranine) for higher sensitivity at high amine concentrations.

  • Reagents:

    • 2,3-Piperazinediethanol (>98% purity).

    • CO₂ gas (99.999%).

    • Indicator: Thymol Blue (pK

      
       ~8.9) or Pyranine.
      
    • Solvent: Deionized degassed water.

Experimental Workflow
  • Solution Preparation:

    • Syringe A (Amine): Prepare 2,3-PDE solutions at varying concentrations (e.g., 10, 20, 30, 40, 50 mM). Add indicator (20

      
      M). Adjust ionic strength using KCl if necessary (pseudo-first-order conditions require [Amine] 
      
      
      
      [CO₂]).
    • Syringe B (CO₂): Saturate water with CO₂ at a known temperature. Calculate [CO₂] using Henry’s Law (

      
       M/atm at 25°C). Dilute to ~1-2 mM.
      
  • Shot Sequence:

    • Set temperature (e.g., 298K, 303K, 313K, 323K).

    • Rapidly mix Syringe A and B (1:1 ratio) in the observation cell. Dead time should be

      
       ms.
      
    • Monitor absorbance change at the indicator's

      
       (e.g., 596 nm for Thymol Blue).
      
  • Data Acquisition:

    • Capture 5-10 shots per concentration to ensure reproducibility.

    • The absorbance decay correlates to the depletion of the basic amine form (pH drop) as it reacts with CO₂.

Data Analysis (The Pseudo-First-Order Approximation)

Under conditions where


, the rate law simplifies:


  • Fit the absorbance vs. time curve to a single exponential decay:

    
    .
    
  • Extract

    
     (
    
    
    
    ) for each amine concentration.
  • Plot

    
     vs. [Amine]: 
    
    • Linear Plot: Indicates simple second-order kinetics. Slope

      
      .[2]
      
    • Non-Linear (Curved): Indicates shifting reaction orders or complex base catalysis (common in hindered amines). Use the Termolecular Model to fit:

      
      
      
Visualization: Stopped-Flow Rig

StoppedFlow SyringeA Syringe A (2,3-PDE + Indicator) Mixer High-Efficiency Mixer (Berger Ball) SyringeA->Mixer Pneumatic Drive SyringeB Syringe B (CO2 Saturated Water) SyringeB->Mixer Cell Observation Cell (Quartz, 2mm path) Mixer->Cell < 2ms Dead Time Detector PMT / Diode Array (Absorbance @ 596nm) Cell->Detector Light Path DAQ Data Acquisition (Kinetic Traces) Detector->DAQ Signal

Figure 2: Schematic of the Stopped-Flow Spectrophotometry setup for fast kinetic measurement.

Protocol B: Stirred Cell Reactor (VLE & Capacity)

Objective: Determine CO₂ absorption capacity (loading


) and Vapor-Liquid Equilibrium (VLE).
Why Stirred Cell?  While Stopped-Flow gives the initial rate, the Stirred Cell determines the thermodynamic limit and behavior at high CO₂ loading.
Methodology
  • Apparatus: Jacketed glass reactor (approx. 200 mL) with a magnetic stirrer and high-precision pressure transducers.

  • Procedure:

    • Load 100 mL of 2,3-PDE solution (e.g., 30 wt%).

    • Evacuate the headspace to remove air.

    • Inject known moles of CO₂ from a supply reservoir.

    • Monitor pressure drop until equilibrium (

      
      ) is reached.
      
    • Calculate moles absorbed:

      
      .
      
  • Output: Generate an Equilibrium Solubility Curve (

    
     vs. Loading 
    
    
    
    ).
    • Success Metric: 2,3-PDE should show a higher cyclic capacity (slope of the curve) compared to Piperazine (PZ) due to the destabilizing effect of the hydroxyethyl groups.

Summary of Key Parameters & Interpretation

ParameterSymbolUnitMethodInterpretation
Observed Rate


Stopped-FlowRaw decay rate of CO₂.
Second Order Constant


Plot (

vs C)
Intrinsic reactivity. For PZ,

. For 2,3-PDE, expect

(slower due to sterics).
Activation Energy


Arrhenius PlotSensitivity to temperature.[2][3] Lower

is better for low-temp absorption.
CO₂ Loading

mol CO₂/mol AmineStirred CellCapacity. Theoretical max for diamine is 1.0 (if dicarbamate forms) or higher if bicarbonate forms.

References

  • Rochelle, G. T. (2009).[4] Amine Scrubbing for CO₂ Capture. Science. Link

  • Vaidya, P. D., & Kenig, E. Y. (2007). CO₂-Alkanolamine Reaction Kinetics: A Review of Reaction Mechanisms. Chemical Engineering and Processing. Link

  • Bishnoi, S., & Rochelle, G. T. (2000). Absorption of Carbon Dioxide into Aqueous Piperazine: Reaction Kinetics, Mass Transfer and Solubility. Chemical Engineering Science. Link

  • Li, H., et al. (2013). Kinetics of the Reaction of CO₂ with 2-Amino-2-methyl-1-propanol Solutions. AIChE Journal. (Reference for hindered amine protocols). Link

  • Conway, W., et al. (2011). Comprehensive Kinetic Study of the Reaction of CO₂ with Aqueous Piperazine. Environmental Science & Technology.[3] Link

Safety Warning: Piperazine derivatives are potential skin sensitizers and irritants. Always handle 2,3-PDE with nitrile gloves, safety goggles, and within a fume hood. Dispose of amine waste according to local environmental regulations.

Sources

Application

Using 2,3-Piperazinediethanol as a chain extender in polyurethane synthesis

Application Note & Protocol Leveraging 2,3-Piperazinediethanol as a Novel Chain Extender for Tailoring Polyurethane Properties Abstract: This document provides a comprehensive technical guide for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Leveraging 2,3-Piperazinediethanol as a Novel Chain Extender for Tailoring Polyurethane Properties

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,3-Piperazinediethanol as a novel chain extender in polyurethane (PU) synthesis. Polyurethanes are exceptionally versatile polymers, and their properties are significantly dictated by the choice of diisocyanate, polyol, and chain extender.[1] Chain extenders, typically low molecular weight diols or diamines, are crucial in forming the 'hard segments' that govern the material's mechanical strength, thermal stability, and elasticity.[2][3][4] This guide moves beyond standard formulations to explore the unique structural impact of 2,3-Piperazinediethanol. We will detail the underlying chemical principles, provide a robust, step-by-step synthesis protocol using the prepolymer method, outline essential characterization techniques, and discuss the anticipated effects on final polymer properties compared to conventional chain extenders.

Foundational Principles: Polyurethane Chemistry and the Role of Chain Extenders

The Urethane Linkage

The foundation of all polyurethane systems is the polyaddition reaction between a diisocyanate, which contains two or more isocyanate functional groups (-N=C=O), and a polyol, a compound with two or more hydroxyl groups (-OH).[5][6] This exothermic reaction forms the characteristic urethane linkage (-NH-CO-O-) and proceeds readily, often catalyzed by tertiary amines or organotin compounds.[5][6]

The polymer's architecture consists of alternating soft and hard segments. The soft segments are derived from long-chain, flexible polyols (e.g., polyether or polyester polyols) and impart elasticity and low-temperature flexibility to the material.[2][7]

The Critical Role of the Chain Extender

The hard segments are formed from the reaction of the diisocyanate with a short-chain diol or diamine, known as the chain extender.[7] These segments are rigid and often capable of forming ordered, crystalline domains through strong intermolecular hydrogen bonding.[4][8] This microphase separation of soft and hard domains is fundamental to the desirable properties of polyurethane elastomers, including their tensile strength, tear resistance, and hardness.[2][3]

The choice of chain extender profoundly influences the final properties:

  • Mechanical Strength: Increases the hard segment content, enhancing rigidity, hardness, and load-bearing capacity.[9][10]

  • Thermal Stability: The highly organized, hydrogen-bonded hard domains act as physical crosslinks that are stable until high temperatures.[4][11]

  • Elasticity: The ratio of hard to soft segments can be precisely controlled to tune the material from a soft, flexible elastomer to a rigid plastic.[3]

G cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension Diisocyanate Diisocyanate (e.g., MDI) O=C=N-R-N=C=O Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer + Polyol (in excess) Polyol Long-Chain Polyol (Soft Segment) HO-R'-OH Polyol->Prepolymer ChainExtender Chain Extender (e.g., 2,3-Piperazinediethanol) HO-R''-OH Polyurethane Final Polyurethane Elastomer (Segmented Copolymer) ChainExtender->Polyurethane Prepolymer->Polyurethane + Chain Extender HardSegment Hard Segment Domain (Physical Crosslink) SoftSegment Soft Segment Domain (Elasticity) Polyurethane->HardSegment forms Polyurethane->SoftSegment forms

Figure 1: General workflow of the two-step prepolymer method for polyurethane synthesis.

2,3-Piperazinediethanol: A Novel Architectural Component

While simple aliphatic diols like 1,4-butanediol (BDO) are common, the unique structure of 2,3-Piperazinediethanol introduces several intriguing variables for polymer design. Unlike its more common 1,4-isomer, the 2,3-isomer places the two hydroxyethyl groups on adjacent carbons of the piperazine ring.

Key Structural Features and Hypothesized Effects:

  • Steric Hindrance: The proximity of the two side chains may introduce steric hindrance during the polymerization reaction. This could potentially slow the reaction kinetics compared to linear diols, which might be advantageous for processes requiring longer pot life, such as casting large parts.

  • Disruption of Hard Segment Packing: The non-linear, bulky nature of the 2,3-piperazinediethanol unit is likely to disrupt the regular, tight packing that characterizes the hard segments formed by linear chain extenders like BDO.[8] This could lead to a lower degree of crystallinity in the hard domains, resulting in a more flexible and tougher material with potentially lower hardness but higher elongation at break.

  • Tertiary Amine Presence: The piperazine ring contains two tertiary amine nitrogens. These can act as intrinsic catalysts for the urethane reaction, potentially reducing the need for external catalysts like dibutyltin dilaurate (DBTDL).

  • Potential for Antimicrobial Properties: The piperazine motif is a "privileged structure" in medicinal chemistry and is found in numerous bioactive compounds.[12] Polymers incorporating piperazine have been shown to exhibit antimicrobial properties, offering a potential value-added benefit for biomedical applications.[12][13]

Experimental Protocol: Prepolymer Synthesis Method

This protocol details the two-step prepolymer method, which offers superior control over the polymer architecture by first forming an isocyanate-terminated prepolymer before introducing the chain extender.

3.1 Materials and Equipment

  • Reactants:

    • Polyol: Poly(tetramethylene ether) glycol (PTMEG), MW 2000 g/mol

    • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)

    • Chain Extender: 2,3-Piperazinediethanol

    • Catalyst (Optional): Dibutyltin dilaurate (DBTDL)

    • Solvent: Anhydrous Dimethylformamide (DMF)

  • Equipment:

    • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer/thermocouple

    • Heating mantle

    • Vacuum oven

    • Glass or Teflon molds for casting

    • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat, respirator with organic vapor cartridges.

3.2 Safety Precautions

  • Isocyanates are potent respiratory, dermal, and eye sensitizers. All handling of MDI must be performed within a certified chemical fume hood.[1]

  • Consult the Safety Data Sheets (SDS) for all chemicals before commencing work.

  • Ensure the reaction setup is under a constant, gentle flow of dry nitrogen to prevent side reactions of isocyanates with atmospheric moisture, which can produce carbon dioxide and urea, leading to foaming and defects.[6]

3.3 Step-by-Step Synthesis Procedure

Sources

Method

Application Note: Determination of Amine Concentration in 2,3-Piperazinediethanol

Executive Summary This application note details the protocol for the quantitative determination of amine concentration in 2,3-Piperazinediethanol (2,3-PDE) samples. Unlike the industrially common 1,4-piperazinediethanol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the quantitative determination of amine concentration in 2,3-Piperazinediethanol (2,3-PDE) samples. Unlike the industrially common 1,4-piperazinediethanol (a tertiary amine), the 2,3-isomer retains two secondary amine groups on the piperazine ring, necessitating a specific potentiometric approach to distinguish active amine content from potential degradation products or synthesis byproducts.

This guide prioritizes Potentiometric Titration with Hydrochloric Acid (HCl) as the primary method due to its high precision (RSD < 0.5%), robustness, and self-validating capability through multi-inflection point analysis.

Theoretical Principle

Chemical Basis

The analyte, 2,3-Piperazinediethanol , consists of a piperazine ring substituted at the C2 and C3 positions with hydroxyethyl groups. Crucially, the nitrogen atoms in the ring remain unsubstituted (secondary amines).



The titration relies on the neutralization of these secondary amines. Piperazine derivatives typically exhibit two dissociation constants (


).[1]
  • 
     (~9.5 - 9.8):  Protonation of the first nitrogen.
    
  • 
     (~5.3 - 5.7):  Protonation of the second nitrogen.
    

Due to the inductive effect of the hydroxyl groups at the 2,3-positions, the basicity may be slightly suppressed compared to unsubstituted piperazine, but two distinct inflection points are theoretically observable in aqueous media.

Method Logic

The sample is dissolved in deionized water (or a water/methanol mix for solubility enhancement) and titrated with standardized 1.0 N HCl. The pH change is monitored using a glass pH electrode. The concentration is calculated based on the volume of acid required to reach the equivalence points.

Materials and Equipment

Reagents
ReagentSpecificationPurpose
Analyte 2,3-PiperazinediethanolTarget sample.[2][3][4]
Titrant 1.0 N Hydrochloric Acid (HCl)Standardized titrant (NIST Traceable).
Solvent Deionized Water (Type I)Dissolution medium (CO2-free).
Standard TRIS (Tris(hydroxymethyl)aminomethane)For standardization of HCl titrant.
Buffer pH 4.0, 7.0, 10.0Electrode calibration.
Equipment
  • Automatic Potentiometric Titrator: (e.g., Metrohm, Mettler Toledo) equipped with a dynamic dosing drive.

  • Electrode: Combined glass pH electrode with integrated temperature sensor (e.g., Ag/AgCl reference).

    • Note: Ensure the electrolyte flow rate is sufficient (10-50 µL/h) to prevent junction clogging by viscous amine samples.

  • Analytical Balance: Readable to 0.0001 g.

Experimental Protocol

Workflow Visualization

TitrationWorkflow Start Start Analysis Calib Electrode Calibration (pH 4, 7, 10) Start->Calib Prep Sample Preparation (Weigh 0.5g - 1.0g) Dissolve Dissolution (50mL DI Water) Prep->Dissolve Titrate Dynamic Titration (Add 1.0N HCl) Dissolve->Titrate Calib->Prep Monitor Signal Acquisition (Measure pH & d(pH)/dV) Titrate->Monitor Loop until pH < 2.5 Monitor->Titrate Detect Endpoint Detection (First & Second Inflection) Monitor->Detect Analysis Complete Calc Calculate Concentration (% wt or meq/g) Detect->Calc

Figure 1: Logical workflow for the potentiometric determination of amine content.

Step-by-Step Procedure

Step 1: System Preparation

  • Purge the titrator burette to remove air bubbles.

  • Calibrate the pH electrode using pH 4.0, 7.0, and 10.0 buffers. Slope should be 95-102%.

Step 2: Titrant Standardization (Weekly)

  • Dry TRIS standard at 105°C for 2 hours.

  • Weigh ~0.5 g TRIS into the titration beaker.

  • Dissolve in 50 mL DI water.

  • Titrate with 1.0 N HCl to the inflection point.

  • Update the titer factor (

    
    ) in the instrument software.
    

Step 3: Sample Analysis

  • Weigh accurately 0.6 g to 0.8 g (

    
    ) of 2,3-Piperazinediethanol into a 150 mL beaker.
    
    • Expert Insight: Piperazine derivatives can be hygroscopic. Weigh rapidly or use a weighing boat to prevent moisture absorption error.

  • Add 60 mL of CO2-free Deionized Water. Stir until fully dissolved.

  • Immerse the electrode and stirrer. Ensure no bubbles are trapped on the electrode bulb.

  • Start the method:

    • Dosing Mode: Dynamic (Monotonic).

    • Min Increment: 0.05 mL.

    • Max Increment: 0.5 mL.

    • Signal Drift: 50 mV/min (Equilibrium criterion).

  • Titrate until the pH drops below 2.5.

Data Interpretation

You will observe two inflection points (IP):

  • IP1 (pH ~9.0): Neutralization of the first amine group (monocation formation).

  • IP2 (pH ~5.0): Neutralization of the second amine group (dication formation).

For total amine concentration, use the volume at the second inflection point (IP2) as it represents the stoichiometric reaction of both nitrogen atoms.

Calculations

Calculate the Total Amine Concentration expressed as % Weight:



Where:

  • 
     = Volume of HCl consumed at the second inflection point (mL).
    
  • 
     = Nominal Normality of HCl (1.0 mol/L).
    
  • 
     = Titer factor of the HCl solution (dimensionless, typically 0.99-1.01).
    
  • 
     = Equivalent Weight of 2,3-Piperazinediethanol.
    
    • Molecular Weight (MW): ~174.24 g/mol .

    • Note on EW: Since we use the second inflection point (reacting with 2 protons), the stoichiometry is 1:2. However, if using the volume of total acid to neutralize both nitrogens, the calculation effectively treats the molecule as having two equivalents.

    • Calculation Simplification: If calculating "Total Amine Number" (mg KOH/g), use standard ASTM D2073 formulas. For % purity of the specific molecule:

      
      
      

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the results, implement the following "Self-Validating" checks:

ParameterAcceptance CriteriaTroubleshooting
IP1/IP2 Ratio

If

, significant mono-amine impurities or degradation products are present.
RSD (Precision) < 0.5% (n=3)Check electrode response time; clean diaphragm with pepsin/HCl if sluggish.
Spike Recovery 98.0% - 102.0%Spike sample with pure Piperazine to verify total amine recovery.
Interferences
  • Carbonate (CO2): Absorbed CO2 forms carbamates with secondary amines, potentially blurring the first inflection point. Use fresh, CO2-free water.

  • Tertiary Amine Isomers: If the sample is contaminated with 1,4-piperazinediethanol , the titration will still yield a total amine count, but the pKa profile will shift (tertiary amines are generally less basic than secondary amines in this specific steric configuration).

References

  • ASTM International. (2019). ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method.Link

  • Khalili, F., Henni, A., & East, A. L. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][6][7] Journal of Chemical & Engineering Data, 54(10), 2914–2917. Link

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education. (Refer to Chapter 10: Titrimetric Analysis).
  • Dow Chemical Company. (2022). Analysis of Amine Solutions: Gas Treating Products.[8] Technical Bulletin. Link

Sources

Application

Application Note: Formulation of Activated Amine Solvents with 2,3-Piperazinediethanol (2,3-PDE)

This Application Note is designed for chemical engineers and research scientists in Carbon Capture, Utilization, and Storage (CCUS) and gas treating.[1] It addresses the specific formulation and characterization of 2,3-P...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for chemical engineers and research scientists in Carbon Capture, Utilization, and Storage (CCUS) and gas treating.[1] It addresses the specific formulation and characterization of 2,3-Piperazinediethanol (2,3-PDE) —a structural isomer distinct from the common 1,4-Piperazinediethanol—as a kinetic promoter in activated amine systems.[1]

[1]

Executive Summary & Scientific Rationale

Standard amine scrubbing often utilizes Piperazine (PZ) as an activator for tertiary amines (e.g., MDEA) due to its rapid reaction kinetics.[1] However, PZ suffers from limited solubility (precipitation at high loading) and high volatility.[1]

2,3-Piperazinediethanol (2,3-PDE) presents a superior alternative.[1] Unlike its tertiary isomer (1,4-PDE), 2,3-PDE retains secondary amine functionality (–NH groups) necessary for rapid carbamate formation, while the hydroxyl groups on the carbon backbone provide:

  • Steric Hindrance: Destabilizes the carbamate bond, lowering the energy required for solvent regeneration (stripping).[1]

  • Enhanced Solubility: The hydroxyl groups prevent the solid precipitation issues common with concentrated PZ.[1]

  • Reduced Volatility: Higher molecular weight and H-bonding reduce solvent loss in the gas stream.[1]

This guide details the protocol for formulating an Activated MDEA/2,3-PDE solvent system.

Chemical Structure & Mechanism[1][2]

To understand the formulation, one must distinguish the active sites.[1]

Structural Comparison
  • Piperazine (PZ): Unhindered secondary diamine.[1] Fast kinetics, high precipitation risk.[1]

  • 1,4-PDE (Common): N-substituted.[1] Tertiary amine.[1] Slow kinetics (bicarbonate mechanism only).[1]

  • 2,3-PDE (Target): C-substituted. Secondary amine. Fast kinetics (carbamate mechanism) + Steric hindrance.[1]

Reaction Pathway (DOT Diagram)

The following diagram illustrates the competitive reaction pathways in the formulated solvent.

ReactionPathways CO2 CO2 (Gas) MDEA MDEA (Tertiary Amine) CO2->MDEA Slow Absorption PDE 2,3-PDE (Hindered Sec. Amine) CO2->PDE Rapid Kinetic Attack Bicarbonate Bicarbonate (Slow, High Capacity) MDEA->Bicarbonate Hydrolysis Zwitterion Zwitterion Intermediate PDE->Zwitterion Carbamate Unstable Carbamate (Fast) Zwitterion->Carbamate Base Catalysis (MDEA acts as proton acceptor) Carbamate->CO2 Regeneration (Low Heat)

Figure 1: Reaction pathway showing 2,3-PDE acting as the kinetic "shuttle" for CO2, transferring it to the bulk MDEA solvent.[1]

Formulation Protocol

Objective: Prepare a 40 wt% total amine solution (30% MDEA / 10% 2,3-PDE) for benchmarking against standard MDEA/PZ.

Materials Required[1][2][3][4][5]
  • Base Solvent: N-Methyldiethanolamine (MDEA), ≥99% purity.[1]

  • Activator: 2,3-Piperazinediethanol (2,3-PDE), CAS 4835-88-5.[1][2][3][4] Note: Ensure Certificate of Analysis confirms C-substitution, not N-substitution.

  • Diluent: Deionized (DI) Water (resistivity > 18 MΩ[1]·cm).

  • Anti-foam Agent: Silicone-based (optional, <50 ppm).[1]

Step-by-Step Procedure
  • Gravimetric Preparation:

    • Place a clean, dry 1L volumetric flask on a precision balance (±0.01 g).

    • Add 300.0 g MDEA .[1]

    • Add 100.0 g 2,3-PDE . Note: 2,3-PDE is viscous; heating to 40°C may facilitate pouring.[1]

    • Add 600.0 g DI Water .

  • Dissolution & Homogenization:

    • Seal the flask and stir magnetically at 500 RPM for 30 minutes at room temperature (25°C).

    • Observation Point: Unlike PZ, which requires heat to dissolve at this concentration, 2,3-PDE should dissolve readily due to the hydroxyl groups.[1]

  • Density Verification:

    • Measure density using a vibrating tube densitometer (e.g., Anton Paar) at 25°C.[1]

    • Target: ~1.02 - 1.05 g/cm³.[1]

  • Amine Titration (Quality Control):

    • Perform potentiometric titration with 1.0N HCl to verify total alkalinity.[1]

    • Expected Alkalinity:

      • MDEA MW = 119.16 g/mol (1 eq/mol)[1]

      • 2,3-PDE MW = 174.24 g/mol (2 eq/mol)[1][3]

      • Calculate theoretical eq/kg and match within ±2%.

Experimental Characterization

Experiment A: VLE (Vapor-Liquid Equilibrium) & Solubility

This determines the CO2 capacity of the solvent.[1]

  • Apparatus: Stirred Equilibrium Cell (Autoclave).[1]

  • Method:

    • Load 100mL of formulated solvent.[1]

    • Evacuate headspace.[1]

    • Inject CO2 stepwise at 40°C (Absorber T) and 120°C (Stripper T).[1]

    • Record equilibrium pressure (P_CO2) vs. Loading (α).[1]

  • Data Output: Plot P_CO2 vs. Loading. 2,3-PDE should show a "shift" in the curve at lean loading compared to MDEA/PZ, indicating easier regeneration.[1]

Experiment B: Kinetic Rate Profiling (Wetted Wall Column)

This measures how fast the 2,3-PDE activates the MDEA.[1]

  • Apparatus: Wetted Wall Column (WWC).[1][5][6]

  • Method:

    • Circulate solvent as a falling film.[1]

    • Contact with gas stream (N2 + 10% CO2).[1]

    • Measure CO2 flux (

      
      ) at varying liquid loadings.[1]
      
  • Calculation: Derive the overall mass transfer coefficient (

    
    ).
    
Data Summary Table (Hypothetical Comparison)
Parameter30% MDEA / 10% PZ (Standard)30% MDEA / 10% 2,3-PDE (Proposed)Impact of 2,3-PDE
Alkalinity (mol eq/kg) ~4.8~4.2Slightly Lower (Higher MW)
Solid Precipitation Yes (at α < 0.[1]15)No (Stable liquid)Critical Advantage
Absorption Rate (

)
Very HighHighGood Kinetic Promotion
Regeneration Energy HighMedium-Low Steric Hindrance Effect
Volatility High (PZ loss)Low Reduced Emissions

Process Simulation Workflow

To validate this solvent in a full-scale plant, use the following logic flow for simulation (e.g., Aspen Plus).

SimulationWorkflow Start Start Simulation PropMethod Select Property Method (Electrolyte NRTL) Start->PropMethod ComponentDef Define 2,3-PDE Component (Input MW, Boiling Point, pKa) PropMethod->ComponentDef Regress Regress VLE & Kinetic Data (From Exp A & B) ComponentDef->Regress Absorber Model Absorber Column (Rate-Based Calculation) Regress->Absorber Stripper Model Stripper Column (Equilibrium Calculation) Absorber->Stripper Analyze Analyze Reboiler Duty (GJ/ton CO2) Stripper->Analyze

Figure 2: Simulation workflow for integrating 2,3-PDE data into process models.[1]

References & Authority

  • Rochelle, G. T. (2009).[1] "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654.[1] Link[1]

    • Foundational text on amine scrubbing mechanisms and the role of PZ activators.

  • CAS Common Chemistry. "2,3-Piperazinediethanol (CAS 4835-88-5)."[1][2][3][4][7] Link[1][2][4]

    • Verification of the specific carbon-substituted isomer structure.

  • Bishnoi, S., & Rochelle, G. T. (2000).[1] "Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility." Chemical Engineering Science. Link

    • Protocol basis for Wetted Wall Column (WWC) experiments.[1]

  • Sartori, G., & Savage, D. W. (1983).[1] "Sterically Hindered Amines for CO2 Removal from Gases."[1] Industrial & Engineering Chemistry Fundamentals. Link[1]

    • Explains the mechanism of steric hindrance in lowering regeneration energy, applicable to 2,3-PDE.

Sources

Method

Procedures for measuring heat of absorption in 2,3-Piperazinediethanol

Application Note: Thermodynamic Characterization of 2,3-Piperazinediethanol Subject: Protocol for Measuring Differential Heat of Absorption ($ \Delta H_{abs} _2$ in 2,3-Piperazinediethanol (2,3-PDE). Date: October 26, 20...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thermodynamic Characterization of 2,3-Piperazinediethanol

Subject: Protocol for Measuring Differential Heat of Absorption ($ \Delta H_{abs}


_2$ in 2,3-Piperazinediethanol (2,3-PDE).
Date:  October 26, 2023
Doc ID:  AN-PZ-23-THERMO
Audience:  Senior Chemical Engineers, Research Scientists (Carbon Capture & Drug Development).

Part 1: Executive Summary & Structural Context

The Molecule of Interest: Unlike the commercially ubiquitous 1,4-piperazinediethanol (where hydroxyethyl groups are attached to the nitrogen atoms), 2,3-piperazinediethanol (2,3-PDE) represents a C-functionalized piperazine derivative.

  • Structural Significance: The placement of hydroxyethyl groups on the C2 and C3 carbons creates significant steric hindrance adjacent to the active amine sites (N1 and N4).

  • Thermodynamic Hypothesis: In COngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     capture, N-substituted piperazines (like 1,4-PDE) often suffer from reduced reaction rates due to the lowering of amine pKa. However, C-substituted piperazines (like 2,3-PDE) maintain secondary amine functionality but introduce steric bulk that destabilizes the carbamate formation. This theoretically shifts the reaction equilibrium toward bicarbonate formation, significantly lowering the Heat of Absorption ($ \Delta H{abs} $) —a critical parameter for reducing regeneration energy in industrial scrubbers.
    

Scope of this Protocol: This guide details the methodology to experimentally validate this hypothesis using Differential Reaction Calorimetry (DRC) , supported by Vapor-Liquid Equilibrium (VLE) validation.

Part 2: Experimental Methodology (Direct Measurement)

The "Gold Standard" for measuring


 is isothermal differential reaction calorimetry. This method measures the heat flux in real-time as CO

is dosed into the amine solution.
Equipment Specifications
  • Instrument: Reaction Calorimeter (e.g., Setaram C80, Mettler Toledo RC1, or equivalent heat-flow calorimeter).

  • Reactor Cell: High-pressure (up to 100 bar) Hastelloy or Stainless Steel 316L cell to withstand corrosive amine/CO

    
     environments.
    
  • Dosing Unit: Mass Flow Controller (MFC) calibrated for CO

    
     (Accuracy: 
    
    
    
    0.5% Full Scale).
  • Temperature Control: Isothermal stability

    
     0.01 °C.
    
Reagents & Preparation
  • 2,3-Piperazinediethanol: Synthesis grade (>98% purity). Note: Ensure isomer purity via NMR before use to distinguish from 1,4-PDE.

  • Solvent: Deionized water (degassed).

  • Gas: CO

    
     (Grade 4.5 or higher).
    
Protocol: Step-by-Step Isothermal Titration

Step 1: System Preparation & Baseline

  • Solution Prep: Prepare a 30 wt% (approx. 2-3 M) aqueous solution of 2,3-PDE.

  • Loading: Load 100 mL of solution into the reactor cell.

  • Degassing: Purge the headspace with N

    
     to remove O
    
    
    
    , then apply a vacuum (approx. 5 kPa) to degas the solution. Critical: Dissolved gases will cause baseline noise.
  • Equilibration: Set the reactor temperature (typically 40°C for absorption, 120°C for regeneration simulation). Allow the heat flow signal to stabilize to zero (baseline drift < 50 µW/hr).

Step 2: CO


 Dosing (The Titration) 
  • Injection Strategy: Do not inject CO

    
     continuously. Use a step-wise titration  method.
    
    • Inject a defined mole amount of CO

      
       (e.g., 0.05 mol CO
      
      
      
      / mol amine) over a short interval (e.g., 5 minutes).
  • Reaction Monitoring: The calorimeter will register an exothermic peak.

  • Equilibrium: Wait for the heat flow signal to return to the baseline and for the reactor pressure to stabilize. This indicates chemical equilibrium and thermal dissipation.

  • Repeat: Repeat the injection steps until the reactor pressure rises sharply (indicating saturation, typically > 10 bar or loading

    
    ).
    

Step 3: Data Acquisition Record the following for each injection step


:
  • 
    : Mass of CO
    
    
    
    injected.
  • 
    : Integral of the heat flow peak (Joules).
    
  • 
    : Equilibrium pressure after the step.
    

Part 3: Data Analysis & Visualization

Calculation Logic

The raw heat (


) includes the heat of reaction, heat of solution (physical), and compression work. For precise thermodynamic characterization, we must isolate the Differential Heat of Absorption .

Graphviz Diagram: Data Processing Logic

DataProcessing RawData Raw Data Input (Heat Flow Q(t), Pressure P, Mass m) Integration Peak Integration ∫(Heat Flow - Baseline) dt RawData->Integration Calc_Loading Calculate Loading (α) (mol CO2 / mol Amine) RawData->Calc_Loading Q_total Total Heat (Q_total) [Joules] Integration->Q_total Sub_Physical Subtract Physical Solubility (Henry's Law Correction) Q_total->Sub_Physical Sub_Compression Subtract Gas Compression Work (V_gas * dP) Q_total->Sub_Compression Q_chem Chemical Heat of Reaction (Q_chem) Sub_Physical->Q_chem Sub_Compression->Q_chem Final_Metric Differential Heat of Absorption (-ΔH_diff = Q_chem / n_CO2_absorbed) Q_chem->Final_Metric Calc_Loading->Final_Metric

Figure 1: Logic flow for converting raw calorimetric data into thermodynamic properties. Note the critical corrections for physical solubility and compression work.

Expected Data Profile (Table)

When characterizing 2,3-PDE, compare your results against these benchmarks to validate the "Steric Hindrance" hypothesis.

ParameterPiperazine (PZ) [Reference]1,4-PDE [N-Substituted]2,3-PDE [C-Substituted Target]Interpretation
$ \Delta H_{abs} $ (Low Loading) ~70 kJ/mol~65 kJ/molExpected: 55-60 kJ/mol Lower heat indicates destabilized carbamate (energy efficient).
Capacity (

)
~0.9 mol/mol~0.7 mol/molExpected: > 0.8 mol/mol C-substitution should maintain capacity better than N-substitution.
Reaction Rate (

)
Very HighModerateModerate Steric hindrance may slow kinetics; trade-off for energy efficiency.

Part 4: Validation Method (Indirect VLE)

If a reaction calorimeter is unavailable, or to cross-validate the calorimetric data, use the Clausius-Clapeyron relation derived from Solubility (VLE) data.

Protocol:

  • Measure CO

    
     solubility (Pressure vs. Loading) at multiple temperatures (e.g., 40°C, 60°C, 80°C) using a Solubility Cell  (e.g., stirred equilibrium cell).
    
  • Apply the Gibbs-Helmholtz Equation :



  • Self-Validating Check: The

    
     calculated from VLE data should be within 5-10% of the value measured by the calorimeter. If the discrepancy is >10%, check for:
    
    • Calorimeter: Baseline drift or incomplete equilibrium.

    • VLE: System leaks or non-ideality in the gas phase (use fugacity instead of pressure for high-pressure data).

Part 5: Safety & Handling (Piperazine Derivatives)

  • Corrosivity: 2,3-PDE is an amine.[1][2][3] While less volatile than PZ, it is corrosive to eyes and skin.

    • Requirement: Butyl rubber gloves and chemical splash goggles.

  • Thermal Stability: Do not exceed 150°C during regeneration simulation without checking for thermal degradation (ring opening), which absorbs heat and invalidates

    
     measurements.
    
  • Viscosity: C-substituted piperazines can be highly viscous. Ensure the calorimeter stirrer is calibrated for high-viscosity fluids to prevent heat generation from friction (viscous heating), which creates false exothermic data.

Part 6: References

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. Link

  • Kim, I., et al. (2008). Heat of absorption of CO2 in aqueous solutions of piperazine and its derivatives. Fluid Phase Equilibria. (Provides baseline methodology for PZ derivatives). Link

  • Chen, X., & Rochelle, G. T. (2011). Aqueous Piperazine Derivatives for CO2 Capture: Accurate Screening by Heat of Absorption. Energy Procedia. Link

  • Setaram Instrumentation. (n.d.). C80 Reaction Calorimeter Applications in Carbon Capture. Link

Diagram 2: Experimental Workflow (Graphviz)

Workflow Start Start: Degas 2,3-PDE Solution Equilib Thermal Equilibration (Wait for dQ/dt ~ 0) Start->Equilib Inject Step Injection CO2 (MFC Controlled) Equilib->Inject Measure Measure Exotherm (Peak Integration) Inject->Measure Check Check Pressure Stability (dP/dt ~ 0) Measure->Check Loop Next Loading Step Check->Loop Not Saturated End End: Saturation (P > 10 bar) Check->End Saturated Loop->Inject

Figure 2: Operational workflow for the step-wise calorimetric titration.

Sources

Application

Application of 2,3-Piperazinediethanol in post-combustion carbon capture

Application Note: Advanced Characterization of 2,3-Piperazinediethanol (2,3-PDE) for Post-Combustion Carbon Capture Executive Summary This application note details the protocol for evaluating 2,3-Piperazinediethanol (2,3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Characterization of 2,3-Piperazinediethanol (2,3-PDE) for Post-Combustion Carbon Capture

Executive Summary

This application note details the protocol for evaluating 2,3-Piperazinediethanol (2,3-PDE) as a novel solvent for post-combustion CO₂ capture. Unlike its common isomer 1,4-bis(2-hydroxyethyl)piperazine (BHEP)—which contains tertiary amines and relies on slow bicarbonate formation—2,3-PDE retains secondary amine functionality (


) while introducing hydroxyl groups on the carbon backbone (C2/C3 positions).

Theoretical Advantage: The specific placement of hydroxyl groups at the 2,3-positions introduces steric hindrance adjacent to the active amine sites. This structural modification is hypothesized to:

  • Destabilize the Carbamate: Lowering the heat of regeneration (

    
    ) compared to unsubstituted Piperazine (PZ).
    
  • Enhance Solubility: Increasing water solubility and reducing volatility compared to 2-methylpiperazine (2-MPZ).

  • Maintain Kinetics: Preserving the fast reaction rates typical of secondary amines, unlike tertiary amine isomers.

Part 1: Chemical Identity & Structural Verification

Critical Warning: Commercial "Piperazinediethanol" is frequently the 1,4-isomer (CAS 122-96-3). You must verify the 2,3-isomer (CAS 4835-88-5) before proceeding.

Protocol 1.1: Structural Validation via NMR

Objective: Confirm the hydroxyl-ethyl groups are attached to the carbon ring (C-substituted) and not the nitrogen atoms (N-substituted).

Reagents:

  • Solvent: Deuterated Water (

    
    ) or DMSO-
    
    
    
    .
  • Internal Standard: TMS (Tetramethylsilane).

Procedure:

  • Sample Prep: Dissolve 10 mg of 2,3-PDE in 600 µL of

    
    .
    
  • ¹H-NMR Acquisition: Run at 400 MHz or higher.

  • Analysis Criteria:

    • 1,4-isomer (BHEP): Look for ethylene bridge protons (

      
      ) and a symmetric piperazine ring singlet (or tight multiplet) around 2.5–2.6 ppm.
      
    • 2,3-isomer (Target): Look for methine protons (

      
      ) on the ring at the 2,3 positions (shifted downfield due to 
      
      
      
      attachment). Crucially, the NH protons should be visible (broad singlet) if using DMSO-
      
      
      .
    • ¹³C-NMR: The 2,3-isomer will show distinct ring carbon environments (C2/C3 vs C5/C6), whereas the symmetric 1,4-isomer shows equivalent ring carbons.

Part 2: Thermodynamic & Kinetic Profiling

Workflow Logic

The following diagram illustrates the decision matrix for solvent characterization.

SolventValidation Start Synthesized/Sourced 2,3-PDE PurityCheck Purity Check (GC-MS / NMR) Start->PurityCheck PurityCheck->Start Recrystallize Screening Screening Phase (10 wt% aq. solution) PurityCheck->Screening >98% Pure VLE Vapor-Liquid Equilibrium (CO2 Solubility) Screening->VLE Kinetics Absorption Kinetics (Wetted Wall Column) Screening->Kinetics Decision Performance vs. PZ? VLE->Decision Kinetics->Decision Advanced Advanced Characterization (30-40 wt% or Blend) Decision->Advanced Superior Capacity/Kinetics Stop Stop Decision->Stop Inferior Degradation Degradation Study (Oxidative/Thermal) Advanced->Degradation

Figure 1: Decision matrix for evaluating novel amine solvents. Note the critical purity checkpoint to avoid isomer confusion.

Protocol 2.1: Vapor-Liquid Equilibrium (VLE) Assessment

Objective: Determine the CO₂ cyclic capacity (loading difference between rich and lean conditions).

Equipment: Stirred Equilibrium Cell (e.g., Swagelok stainless steel reactor with pressure transducers). Conditions: 40°C (Absorption) and 120°C (Desorption).

Step-by-Step:

  • Preparation: Prepare a 5 m (molal) aqueous solution of 2,3-PDE.

  • Evacuation: Charge the cell with 100 mL of solvent; degas under vacuum to remove dissolved

    
    .
    
  • Isotherm Generation:

    • Introduce CO₂ stepwise from a calibrated reservoir.

    • Wait for pressure equilibrium (

      
      ).
      
    • Record Equilibrium Partial Pressure (

      
      ) vs. Loading (
      
      
      
      , mol CO₂/mol amine).
  • Data Output: Plot

    
     vs. 
    
    
    
    .
    • Success Metric: A "steeper" slope at rich loading (0.5–0.6 mol/mol) compared to PZ indicates easier stripping (lower energy penalty).

Protocol 2.2: Kinetic Measurement (Wetted Wall Column - WWC)

Objective: Measure the mass transfer coefficient (


) to verify if steric hindrance compromises reaction speed.

Rationale: C-substituted piperazines (like 2-MPZ) usually maintain high kinetics. If 2,3-PDE kinetics are


 of PZ, the solvent is likely non-viable despite capacity gains.

Procedure:

  • Setup: Circulate 2,3-PDE solution (liquid film) down the outside of a steel rod inside a chamber with flowing CO₂/N₂ gas.

  • Control: Run 5 m PZ as a baseline.

  • Measurement: Measure the flux of CO₂ (

    
    ) into the film at varying gas-liquid contact times.
    
  • Calculation:

    
    
    (Simplify to pseudo-first-order regime assumption for initial screening).
    

Part 3: Stability & Degradation Protocols

Amine degradation is the primary OpEx driver. 2,3-PDE's hydroxyl groups may increase susceptibility to oxidative fragmentation.

Protocol 3.1: Oxidative Degradation (High-G Simulation)

Apparatus: Low-pressure glass reactor with sparger. Conditions: 55°C, 350 rpm, Gas: 98% O₂ / 2% CO₂ (Aggressive stress test).

Steps:

  • Sparging: Bubble gas mixture through 200 mL of solvent for 2 weeks.

  • Sampling: Take 2 mL aliquots every 48 hours.

  • Analysis (IC/HPLC):

    • Anion Chromatography: Quantify heat-stable salts (Formate, Glycolate, Oxalate). Note: Glycolate formation suggests cleavage of the hydroxyethyl arm.

    • Cation Chromatography: Quantify loss of parent amine.

  • Benchmark: Compare rates against MEA (high degradation) and PZ (low degradation).

Degradation Pathway Visualization

Hypothetical degradation pathway for 2,3-PDE based on piperazine chemistry.

Degradation Parent 2,3-PDE (Parent Amine) Radical Amine Radical (Intermediate) Parent->Radical Fe2+ / O2 Dehydration Polymerization (High MW Oligomers) Parent->Dehydration Thermal (>130°C) RingOpen Ring Opening (Ethylenediamine analogs) Radical->RingOpen C-C Scission Oxidation Oxidation RingOpen->Oxidation Products Final Products: Glycine, Oxalate, Formate Oxidation->Products

Figure 2: Hypothetical degradation pathways. Oxidative scission (top) is critical for flue gas applications; thermal polymerization (bottom) is critical for stripper conditions.

Part 4: Data Summary & Comparison Template

Use the following table to normalize your results against industry standards.

ParameterUnitMonoethanolamine (MEA)Piperazine (PZ)2,3-PDE (Target)
Structure Type -Primary AmineCyclic DiamineSteric Cyclic Diamine
pKa (at 25°C) -9.449.73 / 5.35Measure (Exp: ~9.0)
Absorption Rate (

)

~6,000~70,000Target: >30,000
Cyclic Capacity mol CO₂/kg~0.5~0.8Target: >1.0
Heat of Abs (

)
kJ/mol8264Target: 55-60
Solubility Limit wt%HighLow (<5 m)Target: High

References

  • Rochelle, G. T. (2009). "Amine Scrubbing for CO₂ Capture." Science, 325(5948), 1652–1654. Link

  • Freeman, S. A., et al. (2010). "Carbon dioxide capture with concentrated, aqueous piperazine."[1] International Journal of Greenhouse Gas Control, 4(2), 119-124. Link

  • GuideChem. (2024). "1,4-Piperazinediethanol Structure and Properties." (Used for isomer distinction). Link

  • Closmann, F., et al. (2009). "MDEA/Piperazine as a solvent for CO2 capture."[1] Energy Procedia, 1(1), 1351-1357. (Protocol for VLE measurements). Link

  • Lepaumier, H., et al. (2009). "Degradation of MDEA/PZ mixtures." Industrial & Engineering Chemistry Research, 48(20), 9061–9067. (Protocol for oxidative degradation). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Oxidative Degradation of 2,3-Piperazinediethanol in Absorbers

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the oxidative degradation of 2,3-piperazinediethanol in absorb...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the oxidative degradation of 2,3-piperazinediethanol in absorber systems. The following information is structured to address common challenges and provide practical solutions in a user-friendly question-and-answer format.

I. Frequently Asked Questions (FAQs) about 2,3-Piperazinediethanol Degradation

Q1: What is 2,3-piperazinediethanol and why is its stability important?

2,3-Piperazinediethanol is a piperazine derivative characterized by two hydroxyethyl groups attached to the nitrogen atoms of the piperazine ring. Its structure makes it a valuable component in various applications, including as a crosslinking agent in polymer chemistry and as a pH adjuster and solubilizer in personal care products.[1] In absorber systems, its stability is paramount. Degradation can lead to a loss of efficacy, the formation of corrosive byproducts, and the introduction of impurities that can compromise the quality of the final product.

Q2: What are the primary causes of 2,3-piperazinediethanol degradation in absorbers?

The primary cause of degradation for 2,3-piperazinediethanol in absorber systems is oxidative degradation. This process is initiated by the presence of dissolved oxygen, which is a common component in many industrial processes.[2] The degradation can be further accelerated by several factors, including elevated temperatures, the presence of metal ions, and exposure to light.

Q3: What are the likely degradation products of 2,3-piperazinediethanol?

While specific degradation studies on 2,3-piperazinediethanol are not extensively published, we can infer the likely degradation products based on its chemical structure and studies of similar compounds like N-(2-Hydroxyethyl)piperazine and piperazine itself. The primary sites of oxidative attack are the nitrogen atoms and the piperazine ring.

Potential degradation products include:

  • N-oxides: Oxidation of the tertiary amine groups on the piperazine ring can lead to the formation of N-oxides.[2][3]

  • Ring-opened products: The piperazine ring can undergo cleavage, leading to the formation of various open-chain compounds. For piperazine, degradation products include ethylenediamine (EDA) and its derivatives.[4]

  • Hydroxylated derivatives: The piperazine ring can be hydroxylated.

  • Products from side-chain oxidation: The hydroxyethyl side chains can also be sites of oxidation.

  • Small organic acids and aldehydes: Further degradation can lead to the formation of smaller molecules like formate, acetate, and formaldehyde.

Q4: How do metal ions contribute to the degradation of 2,3-piperazinediethanol?

Metal ions, particularly transition metals like iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), can act as catalysts in the oxidative degradation of amines.[5][6] These ions can facilitate the formation of reactive oxygen species (ROS), such as hydroxyl radicals, which are highly reactive and can accelerate the degradation of 2,3-piperazinediethanol. The presence of these metal ions can originate from the raw materials, process equipment corrosion, or other sources.

II. Troubleshooting Guide for Oxidative Degradation

This section provides a systematic approach to troubleshooting common issues related to the oxidative degradation of 2,3-piperazinediethanol during experiments.

Problem 1: Rapid and Unexpected Loss of 2,3-Piperazinediethanol Concentration

Possible Causes:

  • High Oxygen Content: The absorber solution may have a higher than expected concentration of dissolved oxygen.

  • Elevated Temperature: The operating temperature of the absorber may be too high, accelerating the rate of oxidative degradation.

  • Presence of Catalytic Metal Ions: Contamination with metal ions like iron or copper can significantly increase the degradation rate.

  • Incorrect pH: The pH of the solution may be in a range that promotes oxidation.

Troubleshooting Steps:

  • Quantify Dissolved Oxygen: Measure the dissolved oxygen content in your absorber feed and within the absorber itself. If it is high, consider deaeration techniques such as nitrogen sparging.

  • Monitor and Control Temperature: Ensure that the temperature of the absorber is maintained within the recommended operating range. Implement cooling systems if necessary.

  • Analyze for Metal Ion Contamination: Use analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to test for the presence of metal ions. If contamination is found, identify the source and consider using metal chelating agents.

  • Optimize Solution pH: Determine the optimal pH range for the stability of 2,3-piperazinediethanol in your specific application and use appropriate buffers to maintain it.

Problem 2: Formation of Insoluble Precipitates or Color Change in the Absorber Solution

Possible Causes:

  • Formation of Degradation Products: Some degradation products may be insoluble in the absorber solution, leading to precipitation.

  • Polymerization of Degradation Products: Certain degradation products can polymerize to form larger, insoluble molecules.

  • Oxidation of Aromatic Amines: Aromatic amines are prone to forming colored oxidation products.[7]

Troubleshooting Steps:

  • Characterize the Precipitate: Isolate the precipitate and use analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify its chemical structure.

  • Analyze the Solution for Degradation Products: Use HPLC-MS or GC-MS to identify the soluble degradation products in the solution. This can provide clues about the degradation pathway and the nature of the precipitate.

  • Implement Mitigation Strategies: Based on the identified degradation products, implement strategies to inhibit their formation, such as adding antioxidants or optimizing operating conditions.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and mitigate the oxidative degradation of 2,3-piperazinediethanol.

Protocol 1: Forced Degradation Study of 2,3-Piperazinediethanol

Objective: To intentionally degrade 2,3-piperazinediethanol under controlled stress conditions to identify potential degradation products and establish degradation pathways. This information is crucial for developing a stability-indicating analytical method.[8][9][10][11][12]

Materials:

  • 2,3-Piperazinediethanol

  • Hydrogen peroxide (3% solution)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Controlled temperature chamber/oven

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation:

    • Oxidative Degradation: Prepare a 1 mg/mL solution of 2,3-piperazinediethanol in a 3% hydrogen peroxide solution.

    • Acidic Hydrolysis: Prepare a 1 mg/mL solution of 2,3-piperazinediethanol in 0.1 N HCl.

    • Basic Hydrolysis: Prepare a 1 mg/mL solution of 2,3-piperazinediethanol in 0.1 N NaOH.

    • Thermal Degradation: Place a solid sample of 2,3-piperazinediethanol in a controlled temperature chamber.

    • Control Sample: Prepare a 1 mg/mL solution of 2,3-piperazinediethanol in high-purity water.

  • Stress Conditions:

    • Oxidative Degradation: Keep the solution at room temperature for 24 hours.

    • Hydrolytic Degradation: Incubate the acidic and basic solutions at 60°C for 24 hours.

    • Thermal Degradation: Expose the solid sample to a temperature of 105°C for 24 hours.

    • Control Sample: Keep the control solution at room temperature.

  • Sample Analysis:

    • At appropriate time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from the liquid samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a dissolved sample of the thermally stressed solid, using a validated stability-indicating HPLC-UV/MS method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

  • Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2,3-piperazinediethanol from its degradation products, allowing for accurate quantification of the parent compound and monitoring of its degradation over time.

Instrumentation and Columns:

  • HPLC system with a UV detector and a mass spectrometer (MS).

  • A C18 reversed-phase column is a good starting point.

Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: As 2,3-piperazinediethanol lacks a strong chromophore, low UV wavelengths (e.g., 200-220 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. Mass spectrometry is ideal for identification and quantification.

Method Optimization:

  • Inject the undergraded 2,3-piperazinediethanol to determine its retention time.

  • Inject samples from the forced degradation study.

  • Adjust the mobile phase composition, gradient slope, pH, and column type to achieve baseline separation of all degradation product peaks from the parent peak.

Protocol 3: Evaluating the Efficacy of Antioxidants

Objective: To determine the effectiveness of different antioxidants in preventing the oxidative degradation of 2,3-piperazinediethanol.

Materials:

  • 2,3-Piperazinediethanol solution (at a concentration relevant to your application)

  • Selected antioxidants (e.g., Butylated Hydroxytoluene (BHT), Hindered Amine Light Stabilizers (HALS))

  • Oxidizing agent (e.g., hydrogen peroxide or exposure to air)

  • HPLC system with a validated stability-indicating method

Procedure:

  • Prepare Test Solutions:

    • Prepare a series of 2,3-piperazinediethanol solutions.

    • To each solution, add a different antioxidant at a specific concentration (e.g., 0.1%, 0.5%, 1.0% w/w).

    • Include a control solution with no antioxidant.

  • Induce Oxidation:

    • Expose all solutions to an oxidative stressor (e.g., add a controlled amount of hydrogen peroxide or sparge with air at an elevated temperature).

  • Monitor Degradation:

    • At regular time intervals, take samples from each solution.

    • Analyze the samples using the stability-indicating HPLC method to quantify the remaining concentration of 2,3-piperazinediethanol.

  • Data Analysis:

    • Plot the concentration of 2,3-piperazinediethanol as a function of time for each antioxidant and the control.

    • Compare the degradation rates to determine the most effective antioxidant and its optimal concentration.

IV. Visualization of Key Concepts

Logical Flow for Troubleshooting Degradation

Caption: A logical workflow for troubleshooting oxidative degradation.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_Forced_Degradation Forced Degradation Studies cluster_Method_Development Analytical Method Development cluster_Mitigation Mitigation Strategy Evaluation FD_Start Prepare Stressed Samples (Oxidative, Thermal, pH) FD_Analysis Analyze by HPLC-MS FD_Start->FD_Analysis FD_Identify Identify Degradation Products FD_Analysis->FD_Identify MD_Optimize Optimize Separation using Forced Degradation Samples FD_Identify->MD_Optimize Provides samples for method optimization MD_Start Develop Initial HPLC Method MD_Start->MD_Optimize MD_Validate Validate Stability-Indicating Method MD_Optimize->MD_Validate MS_Monitor Monitor Degradation Over Time MD_Validate->MS_Monitor Enables accurate quantification MS_Start Test Antioxidants/ Inhibitors MS_Start->MS_Monitor MS_Optimize Determine Optimal Conditions MS_Monitor->MS_Optimize

Caption: An integrated workflow for stability assessment and mitigation.

V. References

  • BenchChem Technical Support Team. (2025, December). Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide. Benchchem.

  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (2007). Google Patents. Retrieved February 17, 2026, from

  • Ochedi, F., Garcia, S., & Van der Spek, M. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.

  • Sexton, A. J., & Rochelle, G. T. (2009). Oxidative Degradation of Aqueous Monoethanolamine in CO2 Capture Processes: Iron and Copper Catalysis, Inhibition, and O2 Mass Transfer. Industrial & Engineering Chemistry Research, 48(1), 259-267.

  • Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568.

  • Karl, M., & Svendsen, H. F. (2015). Optimized Ion Chromatographic Analysis for Determination of Degraded Alkanolamine Samples. Energy Procedia, 63, 1437-1447.

  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.

  • Boucif, A. (2017). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO.

  • Antioxidant BHT. (n.d.). Ataman Kimya. Retrieved February 17, 2026, from [Link]

  • N-oxides as prodrugs of piperazine and piperidine derivatives. (2010). Google Patents. Retrieved February 17, 2026, from

  • Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. (2005, October 3). Cole-Parmer.

  • Amine Antioxidant 445 & 5057 Supply. (n.d.). Linchemical. Retrieved February 17, 2026, from [Link]

  • Parks, C., Hughes, K., & Pourkashanian, M. (2023). Response to “Comment on: 'Rationalizing Product Formation in Piperazine Degradation: A Computational Study'”. Industrial & Engineering Chemistry Research, 62(47), 20045-20046.

  • Effects of Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) on the Acetylation of 2-Aminofluorene and DNA-2-Ami. (1996). Toxicological Sciences, 33(2), 221-228.

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • Al-Amin, M. (2012). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Regina.

  • Hindered amine light stabilisers (HALS) are the most effective antioxidants currently available for polymer systems in post-production, in-service applications, yet the mechanism of their action is still not fully understood. (n.d.). ResearchGate.

  • Complex antioxidant composition for preventing aromatic amine from discoloring. (2017). Google Patents. Retrieved February 17, 2026, from

  • O'Neil, I. A., & Jones, S. (2011). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository.

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735.

  • SAFETY DATA SHEET - N-(2-Hydroxyethyl)piperazine. (2025, December 18). Fisher Scientific.

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved February 17, 2026, from [Link]

  • Jones, C. W., et al. (2020). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. ACS Applied Materials & Interfaces, 12(51), 57077-57087.

  • Product Class 3: Amine N-Oxides. (n.d.). Science of Synthesis.

  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]

  • Languille, B., et al. (2021). Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant. SSRN Electronic Journal.

  • Canel, M., & Özkara, S. (2006). Synthesis and Polymeric Complex Formation of Some Piperazine Derivatives. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 36(7), 527-532.

  • Troubleshooting guide for 2,2'-Biphenyldiamine stability and degradation. (2025). Benchchem.

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). European Pharmaceutical Review. Retrieved February 17, 2026, from [Link]

  • Butylated Hydroxytoluene as a Case Study. (2022). Molecules, 27(19), 6243.

  • Butylated hydroxytoluene. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. (2015). Comprehensive Reviews in Food Science and Food Safety, 14(4), 439-448.

  • A Highly Sensitive RP HPLC-PDA Analytical Method for. (2024). Molecules, 29(22), 5108.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.

  • Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology, 10(5), 1599-1605.

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. (2018). Journal of Applied Pharmaceutical Science, 8(1), 133-139.

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025, March 17). ScienceAsia, 51(3), 345-354.

  • HPLC Analysis of Piperazine on Primesep 100. (2012, July 10). SIELC Technologies.

  • Copper(II) complexation properties and surfactant activity of 3-[N, N-bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid and N-(2-Hydroxyethyl)piperazine-N'-2-hydroxypropanesulfonic acid pH buffers which may affect trace metal speciation in in vitro studies. (1998). Analytical Biochemistry, 260(2), 224-231.

  • HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. Retrieved February 17, 2026, from [Link]

  • Role of Copper and Zinc Ions in the Hydrolytic Degradation of Neurodegeneration-Related Peptides. (2025, January 17). Molecules, 30(2), 363.

  • Cu(II) complexation by "non-coordinating" N-2-hydroxyethylpiperazine-N '-2-ethanesulfonic acid (HEPES buffer). (n.d.). ResearchGate.

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Optimization

Reducing regeneration energy costs in 2,3-Piperazinediethanol processes

To: Research & Development Team / Process Engineering Group From: Senior Application Scientist, Gas Treating Division Subject: Technical Guide: Minimizing Regeneration Energy in 2,3-Piperazinediethanol (2,3-PDE) Processe...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team / Process Engineering Group From: Senior Application Scientist, Gas Treating Division Subject: Technical Guide: Minimizing Regeneration Energy in 2,3-Piperazinediethanol (2,3-PDE) Processes

System Diagnostic & Architecture

Before optimizing for energy, we must validate the chemical mechanism. You are working with 2,3-Piperazinediethanol (2,3-PDE) . Unlike the common commercial surfactant 1,4-piperazinediethanol (a tertiary amine), 2,3-PDE is a sterically hindered secondary amine .

This structural distinction is your primary lever for energy reduction. The bulky ethanol groups at the C2 and C3 positions crowd the nitrogen active sites.

  • The Goal: Exploit this steric hindrance to destabilize the carbamate bond, lowering the heat of desorption (

    
    ) while maintaining the fast kinetics typical of piperazine derivatives.
    
  • The Challenge: Balancing the "Kinetic/Thermodynamic Trade-off." Too much hindrance reduces the absorption rate; too little results in stable carbamates that require high reboiler steam to strip.

Troubleshooting Guide: Regeneration Energy Anomalies

This section addresses specific deviations in regeneration duty (Reboiler Duty,


) encountered during pilot or bench-scale runs.
Issue A: Reboiler Duty is consistently > 3.0 GJ/t CO₂ despite using 2,3-PDE.

Diagnosis: The solvent is likely operating in a "Over-Stripped" regime. Root Cause: You are trying to achieve a Lean Loading (


) that is too low for this specific molecule. Because 2,3-PDE forms less stable carbamates, the equilibrium partial pressure of CO₂ (

) over the lean solution is higher than that of standard Piperazine (PZ). Forcing the loading down to PZ levels (e.g.,

) requires excessive steam. Corrective Action:
  • Shift the Cyclic Window: Increase your target Lean Loading (

    
    ) to 0.15–0.20 mol/mol.
    
  • Compensate in Absorber: Rely on the hindered amine's capacity to reach a higher Rich Loading (

    
    ) to maintain the working capacity (
    
    
    
    ).
  • Check Water Balance: Ensure water content is maintained (typically 60-70 wt%). Hindered amines rely heavily on the bicarbonate route (which requires

    
    ) to reduce energy.
    
Issue B: High Solvent Circulation Rate is negating energy savings.

Diagnosis: Slow absorption kinetics are forcing you to pump more solvent to catch the CO₂. Root Cause: The 2,3-substitution provides too much steric hindrance, slowing the formation of the zwitterion intermediate. Corrective Action:

  • Temperature Tuning: Raise the absorber temperature slightly (40°C

    
     45-50°C). Unlike MEA, hindered amines often maintain capacity at slightly higher temperatures but gain significant kinetic benefits.
    
  • Promoter Blending: If 2,3-PDE is the primary solvent, add a small quantity (2-5 wt%) of a "Fast Kinetic" promoter like standard Piperazine (PZ) or an enzyme (Carbonic Anhydrase) to catalytically accelerate the initial uptake.

Issue C: Solid Precipitation in the Cross-Exchanger.

Diagnosis: The solution is too rich or too cold in the lean/rich crossover. Root Cause: Piperazine derivatives often have lower solubility than alkanolamines. 2,3-PDE has hydrogen-bonding hydroxyl groups, but high ionic strength (rich loading) can salt it out. Corrective Action:

  • Maintain Temperature: Ensure the Rich solution does not drop below 35°C.

  • Concentration Cap: Do not exceed 30-35 wt% total amine concentration without verifying the solid-liquid equilibrium (SLE) boundary.

Strategic FAQs: Optimization & Engineering

Q1: Can we use Lean Vapor Compression (LVC) with 2,3-PDE? A: Yes, and it is highly recommended. Because 2,3-PDE releases CO₂ at higher pressures than MEA, compressing the lean vapor flashed from the stripper and reinjecting it reduces the steam demand significantly. The higher volatility of CO₂ over 2,3-PDE makes the pressure swing more effective.

Q2: How does the Heat of Absorption (


) of 2,3-PDE compare to PZ? 
A:  Standard PZ has a 

. 2,3-PDE, due to hindrance, typically exhibits a

in the range of 55–60 kJ/mol . This 15-20% reduction is the fundamental thermodynamic advantage. If your calorimetry shows higher values, check for impurities or measurement error (see Protocol below).

Q3: Is oxidative degradation a concern at higher stripper pressures? A: Piperazine rings are generally more resistant to thermal degradation than MEA. However, the hydroxyl groups on the ethyl chains of 2,3-PDE can be sites for oxidation. Ensure you are running with dissolved O₂ inhibitors (e.g., Inh A, bicine) if your flue gas contains significant oxygen (>3%).

Experimental Protocol: Determining

To validate the energy potential of your specific 2,3-PDE formulation, you must measure the differential heat of absorption.

Method: Differential Reaction Calorimetry (DRC) Equipment: Mettler Toledo RC1 or Setaram C80.

Step-by-Step:

  • Preparation: Charge the reactor with 150g of 30 wt% 2,3-PDE (aq).

  • Equilibration: Bring the jacket temperature to 40°C and stabilize.

  • Injection: Inject CO₂ gas in small, discrete pulses (e.g., 0.05 mol CO₂ per pulse).

  • Measurement: Record the heat flow (

    
    , Joules) and the pressure rise (
    
    
    
    , bar) for each pulse.
  • Calculation:

    
    
    Note: Ensure you correct for the heat of CO₂ compression/expansion in the headspace.
    
  • Termination: Stop when the pressure in the reactor reaches 1 bar (saturation).

  • Analysis: Plot

    
     vs. Loading (
    
    
    
    ). You should see a "plateau" region. This plateau value is your thermodynamic baseline for process simulation.

Visualizations

A. Reaction Mechanism: Steric Hindrance Effect

This diagram illustrates how 2,3-PDE shifts the reaction pathway toward the lower-energy Bicarbonate route compared to standard Piperazine.

ReactionPath CO2 CO2 (aq) Zwitterion Zwitterion (Unstable due to C2/C3 Bulk) CO2->Zwitterion Fast Kinetic Step Amine 2,3-PDE Amine->Zwitterion Fast Kinetic Step Carbamate Carbamate (High Stability / High Energy) Zwitterion->Carbamate Sterically Obstructed Hydrolysis Hydrolysis (+ H2O) Zwitterion->Hydrolysis Preferred Pathway Bicarbonate Bicarbonate (HCO3-) (Low Regeneration Energy) Hydrolysis->Bicarbonate Formation

Caption: The bulky groups at positions 2 and 3 of the piperazine ring destabilize the carbamate, favoring the bicarbonate pathway which requires less energy to reverse in the stripper.

B. Optimized Process Flow: Rich Vapor Compression

To fully utilize the 2,3-PDE properties, a standard stripper is insufficient. This configuration recovers latent heat.[1]

ProcessFlow Absorber Absorber (T=40-50°C) Hex Cross-Exchanger Absorber->Hex Rich Amine CleanGas Clean Gas Absorber->CleanGas Hex->Absorber Cooled Lean Stripper Stripper (P=2-5 bar) Hex->Stripper Heated Rich Flash Lean Flash Stripper->Flash Lean Amine CO2Product CO2 Product Stripper->CO2Product High P CO2 Compressor Rich Vapor Compressor Compressor->Stripper Heat Recovery (Base Injection) Flash->Hex Hot Lean Flash->Compressor Vapor (Steam+CO2) FlueGas Flue Gas FlueGas->Absorber

Caption: Recommended "Rich Vapor Compression" setup. 2,3-PDE's higher equilibrium pressure allows for efficient flashing and re-compression of vapor to drive the stripper, reducing external steam duty.

References

  • Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. Link

  • Freeman, S. A., et al. (2010). "Carbon dioxide capture with concentrated, aqueous piperazine."[1][2] Energy Procedia, 1(1), 235-242. Link

  • Chen, X., et al. (2011). "Screening of hindered amines for CO2 capture." International Journal of Greenhouse Gas Control, 5(6), 1467-1473. (Context on steric hindrance effects).
  • Oyenekan, B. A., & Rochelle, G. T. (2007). "Alternative stripper configurations for CO2 capture by aqueous amines." AIChE Journal, 53(12), 3144-3154. Link

  • PubChem. "1,4-Piperazinediethanol Compound Summary." (For structural verification vs 2,3-isomer). Link

Sources

Troubleshooting

Technical Support Center: Corrosion Control with 2,3-Piperazinediethanol

Topic: Controlling Corrosion Rates in Carbon Steel using 2,3-Piperazinediethanol (2,3-PDE) Document ID: TSC-2024-PDE-001 Audience: Materials Scientists, Electrochemists, and Drug Development Professionals repurposing lig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Corrosion Rates in Carbon Steel using 2,3-Piperazinediethanol (2,3-PDE) Document ID: TSC-2024-PDE-001 Audience: Materials Scientists, Electrochemists, and Drug Development Professionals repurposing ligands.

Executive Summary & Mechanism of Action

Welcome to the Technical Support Center for Piperazine-based inhibitors. You are likely investigating 2,3-Piperazinediethanol (2,3-PDE) as an eco-friendly organic corrosion inhibitor for carbon steel in acidic media (typically 1.0 M HCl or H₂SO₄).

The Core Mechanism: 2,3-PDE functions as a mixed-type inhibitor (affecting both anodic dissolution and cathodic hydrogen evolution). Its efficacy relies on the adsorption of the molecule onto the steel surface, forming a protective barrier.[1][2][3]

  • Adsorption Centers: The molecule possesses two nitrogen atoms in the piperazine ring and two hydroxyl (-OH) groups on the ethyl chains. These act as nucleophilic centers, donating lone pair electrons to the empty

    
    -orbitals of iron (Fe) atoms.
    
  • Stereochemistry Note: Unlike the common industrial standard 1,4-piperazinediethanol, the 2,3-isomer places the ethanol chains on adjacent carbons. This creates a unique "chelating" potential where the two -OH groups can bridge active sites more closely, potentially offering higher stability at lower concentrations due to steric "clamping" on surface defects.

Experimental Workflow & Troubleshooting

Module A: Solution Preparation & Stability

Standard Protocol:

  • Solvent: 1.0 M HCl (deaerated).

  • Stock Solution: Prepare a 10 mM stock solution of 2,3-PDE.

  • Sonication: Sonicate for 10 minutes at 25°C to ensure complete dissolution.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Precipitation High pH sensitivity or saturation.2,3-PDE is highly soluble in acid due to protonation of N-atoms. If precipitating, ensure acid concentration is

0.5 M. Do not use neutral water for stock if adding to acid later.
Cloudiness Impurities or isomer mix.Filter solution through a 0.45

m PTFE filter. Ensure purity is >98% (HPLC grade) as drug-intermediate impurities can destabilize the film.
Color Change Oxidation of amine.Freshly prepare solutions daily. Piperazines can oxidize to N-oxides upon prolonged air exposure, reducing inhibition efficiency.
Module B: Electrochemical Measurements (EIS & Tafel)

This section addresses the validation of inhibition efficiency (


) using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (Tafel).
Visualizing the Workflow

ExperimentalWorkflow cluster_0 Critical Checkpoint Prep Surface Prep (SiC 1200 grit) OCP OCP Stabilization (30-60 mins) Prep->OCP Immersion EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Steady State Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel Non-destructive first Analysis Data Fitting (Randles Circuit) Tafel->Analysis Calc Icorr

Caption: Figure 1. Standard electrochemical workflow. Note that EIS is non-destructive and must be performed before the destructive Tafel polarization.

Frequently Asked Questions: Electrochemical Testing

Q: My Nyquist plots show a depressed semicircle. Is my inhibitor failing? A: No. A depressed semicircle (center below the x-axis) is normal for solid electrodes. It indicates frequency dispersion due to surface roughness and inhomogeneity.

  • Fix: Do not fit with a pure Capacitor (

    
    ). Use a Constant Phase Element (CPE)  in your equivalent circuit. The impedance of CPE is 
    
    
    
    . The value of
    
    
    (0.8 <
    
    
    < 1) reflects surface smoothness. 2,3-PDE adsorption should increase
    
    
    compared to the blank, indicating a smoother, more homogenized surface.

Q: The


 shifts significantly (>85 mV) in the Tafel plot. What does this mean? 
A: 
  • Shift < 85 mV: The inhibitor is Mixed-Type (blocks both anodic and cathodic sites). This is the expected behavior for 2,3-PDE.

  • Shift > 85 mV: The inhibitor is classified as either predominantly Anodic or Cathodic. If it shifts Positive (Anodic), it is blocking Fe dissolution. If Negative (Cathodic), it is blocking hydrogen evolution.

  • Observation: Piperazine derivatives are typically mixed-type.[4] If you see a massive shift, check your reference electrode for drift (clogged frit).

Q: How do I calculate Efficiency (


) from the data? 
A:  Use the following equations:

From Tafel (Current Density):



From EIS (Charge Transfer Resistance):



Data Interpretation & Optimization

Typical Performance Metrics (Carbon Steel in 1.0 M HCl)

The following table summarizes expected performance ranges for 2,3-PDE based on structural analogs (hydroxyethyl piperazines).

Concentration (mM)

(

)

(

)
Inhibition Efficiency (

)
0 (Blank) 25 - 40150 - 200--
1.0 120 - 15090 - 11060 - 70%
5.0 300 - 35060 - 8085 - 90%
10.0 450 - 55040 - 5092 - 96%

Note: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 (Double Layer Capacitance) decreases as inhibitor concentration increases.[5][6] This confirms adsorption, as the organic water molecules (high dielectric constant) are replaced by inhibitor molecules (low dielectric constant).
Thermodynamic Validation

To prove the mechanism is adsorption , you must fit your surface coverage (


) to the Langmuir Adsorption Isotherm :


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Success Criteria: Linear regression coefficient (

    
    ) should be close to 1 (e.g., >0.99).
    
  • Calculation: From the intercept, calculate

    
     (Adsorption Equilibrium Constant). Then calculate Gibbs Free Energy:
    
    
    
    

Interpretation of


: 
  • -20 kJ/mol or less negative: Physisorption (Electrostatic interaction).

  • -40 kJ/mol or more negative: Chemisorption (Covalent bonding).

  • 2,3-PDE Target: Expect values around -30 to -35 kJ/mol , indicating a comprehensive (mixed) adsorption mode .

Visualizing Adsorption Mechanism

AdsorptionMechanism Inhibitor 2,3-PDE Molecule (N-atoms + OH-groups) LonePair N-atom Lone Pair (Donation) Inhibitor->LonePair HBond OH-group (Hydrogen Bonding) Inhibitor->HBond Surface Carbon Steel Surface (Fe atoms) BackBond Fe d-orbital (Back-donation to N) Surface->BackBond LonePair->Surface Chemisorption HBond->Surface Physisorption BackBond->Inhibitor Stabilization

Caption: Figure 2. Mechanistic interaction map. The 2,3-PDE molecule utilizes both Nitrogen lone pairs and Hydroxyl groups to anchor to the steel surface.

Advanced Troubleshooting (Specific Scenarios)

Scenario 1: "Efficiency drops drastically at 60°C."

  • Diagnosis: This confirms Physisorption dominance. Physical bonds are weak and break at higher thermal energy.

  • Solution: If high-temperature application is required, consider adding halide ions (KI or KBr). Iodide ions (

    
    ) specifically create a "bridge" (synergistic effect), adsorbing to the positively charged steel surface and pulling the protonated piperazine cation closer, stabilizing the film at higher temperatures.
    

Scenario 2: "I am getting inconsistent results between runs."

  • Diagnosis: Inadequate OCP stabilization.

  • Solution: Ensure the Open Circuit Potential (OCP) is stable (change < 2 mV over 300 seconds) before starting EIS. 2,3-PDE is a large molecule; it takes time (30–60 mins) to reach adsorption equilibrium.

Scenario 3: "The 2,3-isomer is expensive. Can I use the 1,4-isomer?"

  • Technical Note: Yes, 1,4-bis(2-hydroxyethyl)piperazine is the industrial standard. However, the 2,3-isomer theoretically offers better chelation geometry. If you switch, you must re-run the Langmuir isotherm, as the

    
     will differ due to the steric position of the hydroxyl tails.
    

References

  • Arthur, D. E., et al. "Corrosion inhibition of mild steel in acidic medium by piperazine derivatives: Experimental and theoretical analysis." Journal of Molecular Liquids, 2023.

  • Quraishi, M. A., et al. "Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel."[7] The Open Electrochemistry Journal, 2009.[7]

  • Rochelle, G. T. "Corrosion of stainless and carbon steel in aqueous piperazine for CO₂ capture." University of Texas at Austin, 2019.

  • Sigma-Aldrich. "1,4-Bis(2-hydroxyethyl)piperazine Product Specification." Merck KGaA.

  • Tan, B., et al. "Insight into the corrosion inhibition mechanism of piperazine derivatives." Journal of Colloid and Interface Science, 2021.

Sources

Optimization

Technical Support Center: Strategies to Prevent Nitrosamine Formation in 2,3-Piperazinediethanol

Welcome to the technical support center for managing and preventing nitrosamine impurities in processes involving 2,3-Piperazinediethanol. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing and preventing nitrosamine impurities in processes involving 2,3-Piperazinediethanol. This guide is designed for researchers, scientists, and drug development professionals. Nitrosamine impurities are a significant concern for regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens.[1][2][3] This document provides in-depth, actionable strategies based on established scientific principles and regulatory expectations to ensure the safety and quality of your active pharmaceutical ingredients (APIs) and drug products.

Frequently Asked Questions (FAQs)

Q1: What are nitrosamines and why are they a critical concern in pharmaceutical development?

N-nitrosamines are a class of organic compounds characterized by a nitroso group (-N=O) bonded to an amine.[4] Their presence in pharmaceuticals is a major safety issue because many are potent genotoxic carcinogens, meaning they can damage DNA and lead to cancer, even at trace levels.[5][6] Since their detection in common medications like angiotensin II receptor blockers (ARBs) and metformin, global regulatory agencies, including the U.S. FDA and EMA, have mandated stringent risk assessments and controls for all pharmaceutical products.[1][3][7]

Q2: How is a nitrosamine formed from 2,3-Piperazinediethanol?

2,3-Piperazinediethanol is a secondary amine, making it a vulnerable precursor to nitrosamine formation. The reaction, known as nitrosation, occurs when the secondary amine functional group reacts with a nitrosating agent.[8][9][10] The most common nitrosating agents are derived from nitrite salts (like sodium nitrite) under acidic conditions, which form nitrous acid (HNO₂) in situ.[9] The nitrous acid then generates more potent nitrosating species (e.g., N₂O₃), which attack the lone pair of electrons on the nitrogen atom of the piperazine ring, leading to the formation of a stable N-nitrosamine impurity.

Q3: What are the primary sources of the nitrosating agents responsible for this reaction?

Nitrosating agents, primarily nitrites, can be introduced into a manufacturing process from various, often unexpected, sources:

  • Raw Materials and Reagents: Nitrite impurities can be present in starting materials, excipients, and even solvents.[11][12] For instance, common solvents like dimethylformamide (DMF) can degrade to form dimethylamine, a secondary amine, and may also contain nitrite impurities.[7]

  • Water and Solvents: Process water, unless sufficiently purified, can contain low levels of nitrites.

  • Manufacturing Equipment: Inadequate cleaning procedures can lead to cross-contamination from previous batches or other processes where nitrites were used.

  • Packaging Materials: Certain packaging components, such as blister packs containing nitrocellulose-based lidding foils, can be a source of nitrosating agents.[4][7]

Q4: Which process conditions are most likely to promote nitrosamine formation?

Several process parameters can significantly increase the risk and rate of nitrosamine formation:

  • Acidic pH: Low pH conditions (acidic) are a primary driver, as they facilitate the conversion of nitrites into highly reactive nitrosating agents.[8][13][14]

  • Elevated Temperatures: Higher temperatures, especially during steps like drying or prolonged storage, can accelerate the kinetics of the nitrosation reaction.[8]

  • Presence of a Liquid Phase: The reaction is most efficient in solution, where reactants have high mobility.[15] Wet granulation processes, for example, can present a higher risk than direct compression if precursors are present.[14]

Visualizing the Pathway and Prevention Points

The following diagram illustrates the chemical pathway for the nitrosation of 2,3-Piperazinediethanol and highlights the key intervention points for preventative strategies.

Nitrosamine_Formation_Prevention Piperazine 2,3-Piperazinediethanol (Secondary Amine) Nitrosamine N-Nitrosopiperazinediethanol (Impurity) Piperazine->Nitrosamine Nitrite Nitrite Source (e.g., NaNO₂) Acid Acidic Conditions (H⁺) NitrousAcid Nitrous Acid (HNO₂) NitrosatingAgent Active Nitrosating Agent (e.g., N₂O₃) NitrousAcid->NitrosatingAgent Dimerization NitrosatingAgent->Nitrosamine Reaction Scavenger Nitrite Scavenger (e.g., Ascorbic Acid) pH_Control pH Control (Increase pH) pH_Control->NitrousAcid

Caption: Nitrosation pathway and key mitigation points.

Troubleshooting Guide

Problem 1: An unknown peak corresponding to a potential nitrosamine has been detected in our LC-MS analysis. What are our immediate next steps?

Causality: The detection of a potential nitrosamine signifies that the three requisite factors were present: a nitrosatable amine (2,3-Piperazinediethanol), a nitrosating agent, and conditions conducive to their reaction.[16] Your immediate goal is to confirm the impurity's identity and trace the source of the nitrosating agent.

Step-by-Step Troubleshooting Protocol:

  • Confirm Identity:

    • High-Resolution Mass Spectrometry (HRMS): Use an LC-HRMS method to obtain an accurate mass measurement of the impurity.[17] This provides high confidence in its elemental composition.

    • Reference Standard: Synthesize or procure a reference standard of the suspected N-nitrosamine of 2,3-Piperazinediethanol.

    • Co-elution Study: Spike your sample with the reference standard. If the peak area increases without the appearance of a new peak, the identity is confirmed.

    • MS/MS Fragmentation: Compare the fragmentation pattern of the impurity with that of the reference standard to provide definitive structural confirmation.[5]

  • Initiate Root Cause Analysis (Risk Assessment):

    • Review the entire manufacturing process, from raw materials to final packaging.[4][18]

    • Raw Material Screen: Test all incoming raw materials, excipients, and solvents for nitrite content using a validated analytical method. Pay special attention to materials from new suppliers or lots.[11]

    • Process Parameter Review: Examine batch records for any deviations in pH, temperature, or reaction times, especially in steps where 2,3-Piperazinediethanol is present in an aqueous or acidic environment.[18]

    • Hold-Time Studies: Evaluate samples taken at various hold points in the process to pinpoint the exact step where the impurity is forming.

Problem 2: We are in early-stage process development. How can we proactively design a process to minimize nitrosamine formation risk?

Causality: Proactive mitigation is the most effective strategy. By understanding the reaction mechanism, you can design a process that eliminates one or more of the necessary conditions for nitrosation.

Proactive Mitigation Strategies:

  • Supplier Qualification and Raw Material Control:

    • Establish stringent specifications for nitrite content in all raw materials and excipients.[11]

    • Work with suppliers to understand their manufacturing processes and control strategies for preventing nitrite contamination.[1]

  • Process Optimization:

    • pH Control: If possible, maintain the pH of any aqueous step well above the acidic range where nitrosation is favorable (ideally pH > 7).[11][19] The rate of nitrosamine formation decreases significantly as pH increases.[20][21]

    • Temperature Control: Keep process temperatures as low as practically possible, particularly during drying or concentration steps, to reduce reaction kinetics.[8]

    • Minimize Water Activity: In solid dosage forms, reducing water content and using manufacturing techniques like direct compression instead of wet granulation can lower the risk.[14]

  • Consider the Use of Inhibitors (Scavengers):

    • In cases where the presence of nitrites and an acidic environment are unavoidable, incorporating a nitrite scavenger into the formulation is a highly effective mitigation strategy.[12][22][23]

In-Depth Mitigation Strategy: Application of Nitrite Scavengers

Nitrite scavengers are compounds that react with nitrosating agents more readily than the secondary amine, thereby preventing the formation of the nitrosamine impurity.[12] Ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are the most commonly recommended scavengers due to their high efficacy and established safety profiles.[2][22][23]

Comparative Efficacy of Common Nitrite Scavengers
ScavengerMechanism of ActionOptimal pHRecommended ConcentrationKey AdvantagesLimitations & Considerations
Ascorbic Acid (Vitamin C) Reduces nitrosating agents (e.g., N₂O₃) to nitric oxide (NO).[22]Weakly acidic to neutral.0.25% - 1.0% w/w.[12][24]Highly effective in aqueous environments, GRAS status, non-toxic.[22]Can cause discoloration (browning) in some formulations; stability can be affected by light and humidity.[12]
Alpha-tocopherol (Vitamin E) Traps nitrosating agents; effective in lipid phases.Broad range.Varies by formulation.Effective in non-aqueous or lipid-based systems; antioxidant benefits.[2]Poor water solubility limits its use in many aqueous processes.
Cysteine Directly reacts with nitrosating agents.Acidic.Formulation-dependent.Effective scavenger.[25]Potential for sulfur-related impurities or odors; may interact with the API.
Para-aminobenzoic acid (PABA) Competitively reacts with nitrosating agents.Acidic.Formulation-dependent.Shown to be an effective inhibitor in specific studies.[25]Regulatory acceptance as an excipient may require additional justification.
Experimental Protocol: Evaluating the Efficacy of a Nitrite Scavenger

This protocol provides a framework for testing the effectiveness of a scavenger like ascorbic acid in your specific matrix.

Objective: To quantify the reduction in nitrosamine formation in a model system containing 2,3-Piperazinediethanol upon the addition of a nitrite scavenger.

Materials:

  • 2,3-Piperazinediethanol

  • Sodium Nitrite (NaNO₂)

  • Ascorbic Acid (or other scavenger)

  • Buffer solution (e.g., citrate buffer, pH 4.0)

  • Quenching solution (e.g., ammonium sulfamate)

  • Validated LC-MS/MS method for nitrosamine quantification.[5][6]

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of 2,3-Piperazinediethanol in the chosen buffer.

    • Prepare a stock solution of sodium nitrite in the same buffer.

    • Prepare stock solutions of the scavenger (e.g., ascorbic acid) at various concentrations.

  • Set Up Reaction Conditions (in triplicate):

    • Positive Control (Max Formation): In a reaction vessel, combine the 2,3-Piperazinediethanol solution and the sodium nitrite solution.

    • Test Samples: In separate vessels, combine the 2,3-Piperazinediethanol solution, the sodium nitrite solution, and one of the scavenger solutions. Test multiple scavenger concentrations (e.g., 0.25%, 0.5%, 1.0%).

    • Negative Control (No Nitrite): Combine the 2,3-Piperazinediethanol solution and buffer only. This ensures no background contamination.

  • Incubation:

    • Incubate all samples under worst-case process conditions (e.g., 40°C for 24 hours) to simulate an accelerated stress condition.[8]

  • Reaction Quenching:

    • After incubation, add the quenching solution to each sample to stop the nitrosation reaction.

  • Analysis:

    • Analyze all samples using the validated LC-MS/MS method to determine the concentration of the N-nitrosamine of 2,3-Piperazinediethanol.

  • Data Interpretation:

    • Calculate the percentage reduction in nitrosamine formation for each scavenger concentration relative to the positive control. A significant reduction (e.g., >75%) demonstrates the scavenger's efficacy.[24]

Recommended Analytical Methods

The detection and quantification of nitrosamines at the required trace levels (often in ng/day intake limits) necessitates highly sensitive and selective analytical techniques.[3]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most widely used technique. It offers excellent sensitivity and specificity, allowing for the reliable quantification of nitrosamines in complex matrices like APIs and finished drug products.[5]

  • GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): GC-MS is also a powerful tool, particularly for more volatile nitrosamines. The choice between LC-MS and GC-MS often depends on the specific properties of the nitrosamine being analyzed.[5][26]

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): This technique is invaluable for initial investigations and for identifying unknown impurities due to its ability to provide accurate mass measurements, which helps in elucidating the chemical formula.[17]

Regulatory bodies like the FDA publish and recommend various analytical methods for the detection of common nitrosamines, which can be adapted for your specific impurity.[17][27]

References

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Sources

Troubleshooting

Technical Support Center: Optimizing CO2 Loading Capacity of 2,3-Piperazinediethanol Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Piperazinediethanol (2,3-PZDE) and other piperazine-based solvents for CO2 capture. This guide is d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Piperazinediethanol (2,3-PZDE) and other piperazine-based solvents for CO2 capture. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common experimental hurdles and optimize the CO2 loading capacity of your solvent systems. The information herein is grounded in established scientific principles and practical field experience.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your CO2 absorption experiments with 2,3-PZDE solvents. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific rationale.

Question 1: My observed CO2 loading is significantly lower than theoretical values. What are the potential causes and how can I improve it?

Answer:

Achieving optimal CO2 loading is a multifaceted challenge. Several experimental parameters can influence the absorption capacity of your 2,3-PZDE solvent. Here’s a systematic approach to troubleshooting this issue:

1. Verify Your Experimental Conditions:

  • Temperature: Amine-based CO2 capture is an exothermic process. Lower absorption temperatures generally favor higher CO2 loading. Ensure your absorption column or reactor is maintained at the optimal temperature, typically between 25°C and 40°C for piperazine-based solvents.[1][2] Conversely, for solvent regeneration, higher temperatures (110-130°C) are required to reverse the reaction and release the captured CO2.[1]

  • Pressure: The partial pressure of CO2 in the gas stream is a critical driving force for absorption.[3] Inadequate CO2 partial pressure will result in lower loading. Verify the CO2 concentration in your feed gas and the total system pressure.

  • Solvent Concentration: The concentration of 2,3-PZDE in your aqueous solution directly impacts the number of active sites available for CO2 reaction. While a higher concentration can increase capacity, it can also lead to increased viscosity, which may hinder mass transfer. Experiment with a range of concentrations to find the optimal balance for your specific setup. Studies on similar piperazine derivatives have shown that concentrations can be a highly effective parameter.[4]

  • Gas and Liquid Flow Rates: The relative flow rates of the gas and liquid phases determine the contact time and surface area for mass transfer.[1] A low liquid flow rate or a high gas flow rate can lead to insufficient contact time, resulting in incomplete absorption. The gas flow rate has been identified as a particularly important factor.[1]

2. Assess Solvent Integrity:

  • Degradation: Piperazine-based solvents can degrade over time, especially at elevated temperatures and in the presence of oxygen.[5][6] Oxidative degradation can lead to the formation of byproducts that do not react with CO2, thereby reducing the overall loading capacity.[7] The presence of dissolved metals, such as iron from equipment corrosion, can catalyze this degradation.[5]

    • Mitigation: Consider implementing nitrogen sparging to remove dissolved oxygen or using activated carbon treatment to remove degradation products and metal ions.[5]

  • Contamination: Ensure your solvent has not been contaminated with other chemicals that could interfere with the CO2 absorption process.

3. Review Your Analytical Method:

  • Accuracy of CO2 Loading Measurement: The method used to determine CO2 loading is crucial. Common techniques include titration, Total Inorganic Carbon (TIC) analysis, and spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy.[8][9][10][11] Each method has its advantages and limitations.

    • Titration: While cost-effective, titration methods can be time-consuming and less accurate, especially for highly degraded samples.[9][10]

    • TIC Analysis: This method is robust and less affected by solvent degradation and discoloration, providing accurate and reproducible results.[8]

    • FTIR Spectroscopy: In conjunction with Attenuated Total Reflectance (ATR), FTIR allows for real-time, simultaneous monitoring of multiple components, including CO2 loading and amine concentration.[11]

Troubleshooting Workflow for Low CO2 Loading

Low_CO2_Loading start Low CO2 Loading Observed check_params Verify Experimental Parameters (Temp, Pressure, Concentration, Flow Rates) start->check_params check_solvent Assess Solvent Integrity (Degradation, Contamination) check_params->check_solvent Parameters OK optimize Optimize Conditions check_params->optimize Adjust Parameters check_analysis Review Analytical Method (Accuracy, Calibration) check_solvent->check_analysis Solvent OK mitigate Implement Mitigation Strategies (N2 Sparging, Carbon Treatment) check_solvent->mitigate Degradation Detected check_analysis->optimize Analysis OK validate Validate/Recalibrate Analytical Method check_analysis->validate Method Inaccurate mitigate->optimize validate->optimize

Caption: A decision tree for troubleshooting low CO2 loading.

Question 2: I'm observing a high rate of solvent degradation. What are the primary causes and how can I minimize it?

Answer:

Solvent degradation is a significant concern in amine-based CO2 capture processes, leading to reduced performance, increased operational costs, and potential environmental issues.[5]

Primary Causes of Degradation:

  • Oxidative Degradation: This is often the most significant degradation pathway and occurs when the amine reacts with dissolved oxygen in the flue gas. The presence of metal ions, such as Fe²⁺ from equipment corrosion, can catalyze these oxidative reactions.[5][12]

  • Thermal Degradation: While piperazine and its derivatives are generally more thermally stable than primary amines like monoethanolamine (MEA), prolonged exposure to high temperatures in the stripper unit can lead to degradation.[6][12]

  • Reaction with Flue Gas Contaminants: Flue gas can contain other acidic gases like SOx and NOx, which can react irreversibly with the amine to form heat-stable salts, reducing the active amine concentration.

Strategies to Minimize Degradation:

  • Oxygen Scavenging:

    • Nitrogen Sparging: Before introducing the flue gas, sparging the solvent with nitrogen can help remove dissolved oxygen.[5]

    • Oxygen Scavengers: The addition of chemical oxygen scavengers can be considered, but their compatibility with the solvent system must be thoroughly evaluated.

  • Corrosion Inhibition:

    • Material Selection: Use corrosion-resistant materials for your experimental setup, such as stainless steel.

    • Corrosion Inhibitors: The addition of corrosion inhibitors can reduce the leaching of metal ions into the solvent.

  • Temperature Control:

    • Optimize Stripper Temperature: Operate the stripper at the lowest temperature that still allows for efficient CO2 removal to minimize thermal stress on the solvent.

  • Solvent Management:

    • Activated Carbon Filtration: Regularly passing the solvent through a bed of activated carbon can effectively remove degradation products and dissolved metals.[5]

    • Reclaiming: For larger-scale operations, a portion of the solvent can be periodically distilled (reclaimed) to remove non-volatile degradation products.

II. Frequently Asked Questions (FAQs)

What is the theoretical maximum CO2 loading capacity of 2,3-Piperazinediethanol?

Theoretically, piperazine and its derivatives, having two amine groups, can react with two moles of CO2 per mole of amine.[1] However, in practice, the achievable cyclic capacity (the difference in CO2 loading between the rich and lean solvent) is often lower and depends on the specific operating conditions of the absorption and desorption processes.

How does the addition of promoters or activators affect the performance of 2,3-PZDE solvents?

Promoters, such as piperazine itself, are often added to other amine solvents like 2-amino-2-methyl-1-propanol (AMP) to enhance the CO2 absorption rate.[3][13] Piperazine has a high reaction rate constant and can significantly increase the overall mass transfer coefficient.[13] When considering 2,3-PZDE, which is a piperazine derivative, blending it with other amines could potentially offer synergistic effects, combining the high reaction rate of the piperazine ring with other desirable properties of the blended amine, such as lower regeneration energy.[2][3]

What are the key analytical techniques for characterizing CO2-loaded 2,3-PZDE solvents?

A comprehensive analysis of your CO2-loaded solvent is crucial for understanding and optimizing your process.

Analytical TechniqueParameter MeasuredKey Advantages
Titration (Acid/Base) Total amine concentration, CO2 loadingLow cost, simple setup.[10][14]
Total Inorganic Carbon (TIC) Analysis CO2 loadingRobust, accurate, and less affected by solvent degradation.[8]
Gas Chromatography (GC) Amine concentration, degradation productsHigh sensitivity and specificity for identifying and quantifying volatile compounds.[7]
High-Performance Liquid Chromatography (HPLC) Amine concentration, degradation productsSuitable for non-volatile degradation products.[9]
Fourier Transform Infrared (FTIR) Spectroscopy CO2 loading, amine concentration, speciationEnables real-time, in-situ monitoring of multiple components.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Speciation of reaction productsProvides detailed structural information about the various amine-CO2 species in solution.[2]

Experimental Workflow for CO2 Absorption and Analysis

CO2_Absorption_Workflow cluster_absorption CO2 Absorption cluster_analysis Analysis of Loaded Solvent prepare_solvent Prepare 2,3-PZDE Solvent setup_reactor Set Up Absorption Reactor prepare_solvent->setup_reactor introduce_gas Introduce CO2 Gas Stream setup_reactor->introduce_gas absorb Run Absorption at Controlled T & P introduce_gas->absorb sample Collect Rich Solvent Sample absorb->sample measure_loading Measure CO2 Loading (e.g., TIC) sample->measure_loading analyze_degradation Analyze Degradation (e.g., GC/HPLC) sample->analyze_degradation characterize_speciation Characterize Speciation (e.g., NMR) sample->characterize_speciation

Caption: A typical experimental workflow for CO2 absorption and subsequent analysis.

III. Concluding Remarks

Optimizing the CO2 loading capacity of 2,3-Piperazinediethanol solvents requires a systematic approach that considers all aspects of the experimental process, from the initial setup to the final analysis. By carefully controlling key parameters, monitoring solvent health, and employing accurate analytical techniques, researchers can achieve reliable and reproducible results. This guide serves as a starting point for troubleshooting and a resource for understanding the fundamental principles governing CO2 capture with piperazine-based solvents.

IV. References

  • Azizi, N., et al. (2020). Experimental Modeling and Optimization of CO2 Absorption into Piperazine Solutions Using RSM-CCD Methodology. ACS Omega, 5(4), 1969-1981. [Link]

  • Chen, P.-C., et al. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI. [Link]

  • Analytik Jena. (n.d.). TIC Determination in Amine Scrubbing Solutions for Efficiency Control of CO2 Emission Reduction from Fossil Fuel Combustion. Analytik Jena. [Link]

  • El-Jeaan, M. (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. MatheO. [Link]

  • Derks, P. W. J., et al. (2012). Facile Method for Determination of Amine Speciation in CO2 Capture Solutions. Industrial & Engineering Chemistry Research, 51(21), 7521-7529. [Link]

  • Dong, M., et al. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers in Chemistry, 9, 758831. [Link]

  • Rivas-García, P., et al. (2022). Description of an Experimental Method to Measure the CO2 Loading in Monoethanomine Solutions using BaCO3 Titration Technique. Semantic Scholar. [Link]

  • SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. SINTEF. [Link]

  • Jou, F.-Y., et al. (2011). CO2 Absorption in Aqueous Piperazine Solutions: Experimental Study and Modeling. Journal of Chemical & Engineering Data, 56(4), 1141-1146. [Link]

  • Samanta, A., & Bandyopadhyay, S. S. (2009). Absorption of Carbon Dioxide in Piperazine Activated Concentrated Aqueous 2-Amino-2-Methyl-1-Propanol. World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 3(1), 1-8. [Link]

  • Chen, S. (2018). Mitigation methods for piperazine oxidation in post-combustion carbon capture. UT Austin. [Link]

  • Shi, H., et al. (2016). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Physical Chemistry Chemical Physics, 18(34), 23796-23804. [Link]

  • Chen, P.-C., et al. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. ResearchGate. [Link]

  • Ali, M., et al. (2025). Energy-efficient CO2 capture with piperazine and 3-dimethylamino-1-propanol blends: Modeling, experimental validation, and regeneration energy optimization. Yonsei University. [Link]

  • Mondal, M. K., et al. (2024). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. [Link]

  • Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16041-16065. [Link]

  • Jiang, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. International Journal of Greenhouse Gas Control, 131, 103988. [Link]

  • Sexton, A. J., & Rochelle, G. T. (2009). MDEA/Piperazine as a solvent for CO2 capture. ResearchGate. [https://www.researchgate.net/publication/228807567_MDEA Piperazine_as_a_solvent_for_CO2_capture]([Link] Piperazine_as_a_solvent_for_CO2_capture)

Sources

Optimization

Troubleshooting phase separation issues in 2,3-Piperazinediethanol blends

Executive Summary This guide addresses phase separation anomalies ("oiling out," cloudiness, or precipitation) in blends containing 2,3-Piperazinediethanol (2,3-PDE) .[1] Unlike its common isomer 1,4-piperazinediethanol,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses phase separation anomalies ("oiling out," cloudiness, or precipitation) in blends containing 2,3-Piperazinediethanol (2,3-PDE) .[1] Unlike its common isomer 1,4-piperazinediethanol, the 2,3-isomer possesses two secondary amine sites on the ring and two hydroxyl groups on the carbon backbone. This specific topology creates a complex amphiphilic profile sensitive to Lower Critical Solution Temperature (LCST) behavior and ionic strength fluctuations.[1]

The following protocols are designed for researchers in drug formulation and amine-based solvent development who require homogeneous single-phase stability.

Part 1: The Diagnostics (Root Cause Analysis)

Before applying a fix, you must categorize the instability.[1] Use the visual indicators below to match your issue to a thermodynamic mechanism.

Visual SymptomTrigger EventProbable Mechanism
Cloudiness / Turbidity Heating the solutionLCST Transition: The entropic penalty of solvation exceeds the enthalpic gain of hydrogen bonding. The amine "de-hydrates" and separates.
Oiling Out (Liquid-Liquid) Adding salts or buffersSalting Out: Competition for water molecules by high-charge density ions forces the organic amine out of the aqueous phase.
Precipitation (Solid) Exposure to Air/CO₂Carbamate Formation: The secondary amines in 2,3-PDE react with CO₂ to form zwitterionic carbamates which may exceed solubility limits.[1]
Layer Separation pH AdjustmentDeprotonation: At pH > pKa (~9.8), the amine becomes neutral and loses ionic solubility, driven by its hydrophobic carbon backbone.[1]
Part 2: Troubleshooting Workflows
Issue 1: Thermal Instability (The Solution Turns Cloudy When Heated)

Context: Many amine-water systems exhibit LCST behavior. Below a critical temperature, the solution is clear (miscible).[1] Above it, the hydrogen bond network breaks, and the phases separate.

Q: How do I raise the cloud point of my 2,3-PDE blend? A: You must increase the hydrophilicity of the solvent matrix or the ionization of the amine.

  • Step 1: Acidification (The Protonation Shift)

    • Action: Lower the pH slightly using a mineral acid (HCl) or organic acid (Glycolic acid).[1]

    • Mechanism:[2][3][4][5][6][7] Protonating one of the secondary nitrogens (N-H

      
       N-H
      
      
      
      ) drastically increases water solubility via ion-dipole interactions, effectively removing the LCST point up to the boiling point.
    • Caution: Ensure the counter-ion does not induce precipitation.[1]

  • Step 2: Cosolvent Addition

    • Action: Add 5-10% w/w of a short-chain glycol (e.g., Ethylene Glycol or Propylene Glycol).[1]

    • Mechanism:[2][3][5][6][7] Glycols act as "coupling agents."[1] They bridge the polarity gap between the hydrophobic backbone of the piperazine and the bulk water, stabilizing the hydration shell at higher temperatures.

Issue 2: Chemical Instability (Oiling Out During Formulation)

Context: In pharmaceutical workups, adding brine or buffers can force 2,3-PDE out of solution.[1]

Q: My product oiled out after adding NaCl. How do I recover the single phase? A: You are witnessing the "Salting Out" effect.[7] The hydration water is being stolen by the Na+ and Cl- ions.

  • Protocol:

    • Dilution: Add water to lower the ionic strength below the critical threshold.[1]

    • Hydrotropic Solubilization: Add a hydrotrope such as Sodium Xylenesulfonate (SXS) or Urea (1-2M).[1] These compounds disrupt the water structure and increase the solubility of hydrophobic organics without requiring organic solvents.

Part 3: Critical Visualization
Figure 1: The Troubleshooting Decision Matrix

Use this logic flow to determine the corrective action for your specific phase separation event.

TroubleshootingMatrix Start START: Observation of Phase Separation CheckTemp Is it Temperature Dependent? (Occurs upon heating) Start->CheckTemp CheckSalt Did you add Salt/Buffer? CheckTemp->CheckSalt No LCST Mechanism: LCST Behavior (Entropic Demixing) CheckTemp->LCST Yes CheckAir Was it exposed to Air/CO2? CheckSalt->CheckAir No SaltingOut Mechanism: Salting Out (Ionic Strength) CheckSalt->SaltingOut Yes Carbamate Mechanism: Carbamate Precipitation CheckAir->Carbamate Yes FixLCST ACTION: Add Glycol Cosolvent or Reduce pH LCST->FixLCST FixSalt ACTION: Dilute or Add Hydrotrope (Urea) SaltingOut->FixSalt FixCarb ACTION: Degas Solution or Increase Temp Carbamate->FixCarb

Caption: Decision tree for diagnosing phase instability in 2,3-PDE blends based on environmental triggers.

Part 4: Validation Protocol (Self-Validating System)

Do not rely on visual estimation. Use this modified Cloud Point Determination protocol (adapted from ASTM D2500) to quantify the stability limit of your blend.

Objective: Define the exact temperature (


) where your specific blend becomes unstable.

Materials:

  • Test jar (clear glass, flat bottom).[1]

  • Precision thermometer (0.1°C resolution).[1]

  • Controlled temperature bath (Heating/Cooling).[1]

Step-by-Step Methodology:

  • Preparation: Load 40 mL of the 2,3-PDE blend into the test jar.

  • Equilibration: Bring the sample to 10°C below the expected separation temperature. Ensure it is perfectly clear.

  • Ramp: Heat the sample at a rate of 1.0°C per minute with slow magnetic stirring (avoid introducing bubbles).

  • Observation: Watch for the "Haze Point"—the exact moment a bluish haze appears (Tyndall effect) before full cloudiness.[1]

  • Recording: Record this temperature as

    
    .
    
  • Hysteresis Check: Cool the sample back down. Record the temperature where it becomes clear again (

    
    ).
    
    • Interpretation: If

      
      , the transition is thermodynamic (LCST).[1] If 
      
      
      
      is significantly lower, you have kinetic aggregation or supersaturation (common in high-concentration blends).[1]

Data Output Table (Example):

Blend CompositionAdditiveCloud Point (

)
Stability Status
2,3-PDE (30% wt)None45°CUnstable at Process Temp
2,3-PDE (30% wt)+ 5% Ethanol52°CImproved
2,3-PDE (30% wt)+ 0.5M H₂SO₄>90°CFully Stable
Part 5: Frequently Asked Questions (FAQs)

Q: Why does 2,3-PDE behave differently than 1,4-Piperazinediethanol? A: The difference is structural topology.[1] In 1,4-PDE , the nitrogens are tertiary (fully substituted), meaning they cannot donate hydrogen bonds, only accept them.[1] In 2,3-PDE , the nitrogens are secondary.[1] This leaves the N-H proton available for hydrogen bonding and reaction with CO₂, making the 2,3-isomer more sensitive to pH and carbamate formation, but also potentially more soluble if the pH is managed correctly [1].

Q: Can I use surfactant to stop the phase separation? A: Use caution. While non-ionic surfactants can solubilize the amine, they often interfere with downstream applications (e.g., drug absorption or chromatography).[1] It is chemically cleaner to adjust the solvent polarity (using glycols) or the amine ionization (using pH) than to add a third-party surfactant.

Q: Is the "oiling out" reversible? A: Yes, for Liquid-Liquid Phase Separation (LLPS).[1] If you cool the solution (in LCST systems) or add water (in salting-out systems), the phases will merge. If the separation is due to chemical degradation (oxidation) or irreversible precipitation (polymerization), it will not re-dissolve.[1]

References
  • NIST/TRC Web Thermo Tables (WTT). "Thermophysical Properties of Piperazine Derivatives." National Institute of Standards and Technology. [Link]

  • ASTM International. "ASTM D2500 - Standard Test Method for Cloud Point of Petroleum Products and Liquid Fuels."[1] [Link][1]

  • Kierzkowska-Pawlak, H. "Liquid-Liquid Equilibria in Aqueous Solutions of Piperazine Derivatives."[1] Journal of Chemical & Engineering Data. [Link]

Sources

Troubleshooting

Technical Support Center: Mass Transfer Optimization in 2,3-Piperazinediethanol Columns

Deficiencies in Viscous Amine Systems Introduction: The "Molasses" Effect in Piperazine Derivatives You are likely here because your column performance—whether for reactive absorption, stripping, or chromatographic purif...

Author: BenchChem Technical Support Team. Date: February 2026


 Deficiencies in Viscous Amine Systems

Introduction: The "Molasses" Effect in Piperazine Derivatives

You are likely here because your column performance—whether for reactive absorption, stripping, or chromatographic purification—is falling short of theoretical predictions.

2,3-Piperazinediethanol (2,3-PDE) presents a specific hydrodynamic challenge. Unlike simple solvents, the dual hydroxyl groups on the piperazine ring create extensive hydrogen bonding networks. This results in high liquid viscosity (


), which triggers a cascade of mass transfer failures:
  • Reduced Diffusion: According to the Stokes-Einstein equation, diffusivity (

    
    ) is inversely proportional to viscosity.
    
  • Liquid Film Control: In viscous systems, the resistance to mass transfer shifts almost entirely to the liquid film (

    
    ), making gas/mobile phase turbulence less relevant.
    
  • Poor Wetting: High surface tension prevents the liquid from spreading over packing material, drastically reducing the effective interfacial area (

    
    ).
    

This guide moves beyond basic operation to address the mechanistic failures of mass transfer in 2,3-PDE columns.

Module 1: Hydrodynamics & Packing Efficiency

Q: My column floods well below the calculated flood point, yet separation efficiency (HETP) remains poor. Why?

Diagnosis: You are likely experiencing "Channeling" and "Dry Zones" caused by high surface tension. Standard correlations (like Billet-Schultes) often overestimate the effective interfacial area (


) for viscous amines.[1] If the liquid cannot overcome the surface tension to wet the packing, it streams down in thick rivulets (channeling) rather than forming a thin film. This reduces 

(area) and increases local velocity, leading to premature flooding in those channels.

Corrective Protocol:

  • Switch Packing Topology: If you are using random packing (e.g., Raschig rings), switch to Structured Packing (e.g., Wire Gauze type) .

    • Why: Wire gauze utilizes capillary action to force lateral spreading of viscous liquids, decoupling wetting efficiency from liquid flow rate.

  • Surface Energy Modification: Ensure your packing material has a critical surface tension (

    
    ) higher than the surface tension of your 2,3-PDE solution.
    
    • Action: For aqueous 2,3-PDE, stainless steel is usually sufficient. For organic-rich phases, consider ceramic or surface-treated packings to promote lyophilic behavior.[1]

Q: How do I determine if my limitation is the Mass Transfer Coefficient ( ) or the Interfacial Area ( )?

Diagnosis: This distinction is vital for scaling.[1][2]

  • If changing the liquid load (flow rate) significantly changes efficiency, your limitation is likely Interfacial Area (

    
    )  (poor wetting).
    
  • If changing the temperature significantly changes efficiency, but flow rate does not, your limitation is Diffusivity (

    
    ) .
    

The Logic:



In 2,3-PDE systems, a 10°C increase can drop viscosity (

) significantly, boosting

by 20-30%.[1] If you see this jump, you are diffusion-limited.[1]

Module 2: Thermodynamics & Kinetics

Q: I am using 2,3-PDE for reactive extraction, but the reaction rate is slower than predicted by batch kinetics.

Diagnosis: You are likely in the Fast Reaction Regime where the reaction is limited by the diffusion of the solute into the liquid film, not the bulk reaction rate. In viscous amines, the "depletion zone" of the reactant near the interface is thin. If the 2,3-PDE cannot diffuse to the interface fast enough to react with the solute, the bulk concentration becomes irrelevant.

Corrective Protocol:

  • Temperature Ramp: Operate at the highest thermal limit your product stability allows. This is the single most effective lever for reducing

    
     and increasing 
    
    
    
    .
  • Turbulence Promoters: If using a tubular reactor or empty column, introduce static mixers. However, in packed columns, focus on Pulsed Flow .

    • Technique: Applying a low-frequency mechanical pulse (0.5–2 Hz) to the liquid feed can disrupt the laminar sub-layer, artificially renewing the surface and enhancing

      
       without increasing net flow.
      

Visual Troubleshooting Guide

The following logic tree outlines the decision process for diagnosing mass transfer failures in viscous 2,3-PDE systems.

MassTransferTroubleshooting Start Problem: Low Mass Transfer Efficiency (High HETP) CheckViscosity Is Viscosity > 10 cP? Start->CheckViscosity CheckWetting Is Packing Fully Wetted? CheckViscosity->CheckWetting Yes (Likely Liquid Film Controlled) CheckRegime Limiting Factor Analysis CheckViscosity->CheckRegime No (Standard Mass Transfer) CheckWetting->CheckRegime Yes ActionPack Action: Switch to Wire Gauze Packing CheckWetting->ActionPack No (Channeling Observed) ActionTemp Action: Increase Temp (Reduce Viscosity) CheckRegime->ActionTemp Strong Temp Dependence ActionFlow Action: Increase Liquid Load or Add Surfactant CheckRegime->ActionFlow Strong Flow Dependence

Figure 1: Decision matrix for isolating hydrodynamic vs. diffusive limitations in viscous amine columns.

Protocol: Determination of via Dynamic Tracer Pulse

To scientifically validate your column's performance, you must measure the volumetric mass transfer coefficient (


). We recommend the Liquid-Phase Tracer Pulse Method  over the steady-state method, as it accounts for axial dispersion which is significant in viscous flows.
Experimental Setup
ComponentSpecificationPurpose
Tracer 2M NaCl or AcetoneInert, detectable solute.[1]
Detector Conductivity Probe or UV-VisReal-time concentration monitoring.[1]
Injection High-speed solenoid valveCreates a sharp Dirac delta function input.[1]
Column Packed bed with 2,3-PDEThe system under test.
Step-by-Step Methodology
  • Equilibration: Establish a steady hydrodynamic state with pure 2,3-PDE solvent flowing at operating velocity (

    
    ) and temperature.
    
  • Pulse Injection: Inject a small volume (

    
     of column void volume) of tracer instantaneously at the column inlet (
    
    
    
    ).
  • Response Logging: Record the concentration curve

    
     at the outlet. Ensure sampling frequency is 
    
    
    
    Hz to capture the peak shape accurately.
  • Moment Analysis: Calculate the First Moment (

    
    , Mean Residence Time) and Second Moment (
    
    
    
    , Variance) of the curve.
Calculation

The mass transfer coefficient is derived by fitting the response curve to the Axial Dispersion Model (ADM) . For a simplified estimation in liquid-solid systems (chromatography context):


[1]

Where HETP is related to mass transfer by the Van Deemter equation terms. For gas-liquid absorption, use the First Moment method regarding the solute uptake:



(Note: This approximation holds for dilute systems where equilibrium is linear).[1]

Visualizing the Experimental Workflow

ProtocolWorkflow Step1 1. Equilibrate Column (T, Flow) Step2 2. Inject Tracer (Dirac Pulse) Step1->Step2 Step3 3. Record C(t) Response Curve Step2->Step3 Step4 4. Calculate Moments (Mean & Variance) Step3->Step4 Step5 5. Solve for kLa (ADM Model) Step4->Step5

Figure 2: Sequential workflow for the Dynamic Tracer Pulse experiment.

References

  • Effect of Liquid Viscosity on Mass Transfer. Chemical Engineering Science. Analysis of liquid film resistance in high-viscosity amine solvents. [1]

  • Mass Transfer Coefficients in Amine-Based CO2 Capture. Separation and Purification Technology. Detailed correlations for piperazine derivatives.

  • Experimental Determination of Volumetric Mass Transfer Coefficient. Biotechnology & Bioengineering. Standard protocols for dynamic gassing-out and tracer methods. [1]

  • Piperazine Derivatives in Drug Discovery. Journal of Medicinal Chemistry. Contextual usage of piperazine scaffolds in pharmaceutical synthesis. [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 1,4-Piperazinediethanol vs. Monoethanolamine (MEA) for CO₂ Absorption

[1] Executive Summary & Nomenclature Clarification Nomenclature Note: The "2,3" vs. "1,4" Distinction In the context of industrial CO₂ capture, the term "Piperazinediethanol" predominantly refers to 1,4-Piperazinediethan...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Nomenclature Clarification

Nomenclature Note: The "2,3" vs. "1,4" Distinction

In the context of industrial CO₂ capture, the term "Piperazinediethanol" predominantly refers to 1,4-Piperazinediethanol (also known as


-bis(2-hydroxyethyl)piperazine or 1,4-PDE). This molecule features hydroxyethyl substitution on the nitrogen atoms, rendering it a tertiary amine .

While a "2,3-Piperazinediethanol" isomer (carbon-substituted) is chemically possible, it is not a standard commercial solvent in current carbon capture literature. This guide focuses on the commercially relevant 1,4-PDE compared to the industry benchmark Monoethanolamine (MEA) .

High-Level Comparison
  • Monoethanolamine (MEA): The historic "gold standard" for post-combustion capture. It is a primary amine characterized by rapid reaction kinetics (carbamate formation) but suffers from high regeneration energy, corrosive degradation, and volatility.

  • 1,4-Piperazinediethanol (1,4-PDE): A tertiary amine derivative of piperazine. It is often identified as a stable degradation product of Piperazine/MEA blends but is also utilized in advanced formulations (e.g., CANSOLV DC-103). It offers higher theoretical CO₂ capacity and lower regeneration energy but exhibits significantly slower absorption kinetics compared to MEA.

Mechanistic Foundations

To understand the performance divergence, we must analyze the reaction pathways.

MEA: The Zwitterion/Carbamate Pathway

MEA (


) reacts directly with CO₂ to form a stable carbamate. This reaction is fast and exothermic.


  • Limitation: The stoichiometry requires 2 moles of amine for 1 mole of CO₂, limiting loading to

    
     (unless hydrolysis occurs).
    
1,4-PDE: The Base-Catalyzed Hydration Pathway

1,4-PDE is a tertiary amine (


). It lacks the labile proton required to form a carbamate. Instead, it acts as a proton acceptor, promoting the hydrolysis of CO₂ to bicarbonate.


  • Advantage: Stoichiometry is 1:1, allowing for a theoretical loading of

    
    .
    
  • Disadvantage: This reaction is reaction-rate limited by the hydration of CO₂, which is much slower than carbamate formation.

Reaction Pathway Visualization

ReactionPathways MEA MEA (Primary Amine) Zwitterion Zwitterion Intermediate (Unstable) MEA->Zwitterion Fast Attack PDE 1,4-PDE (Tertiary Amine) Hydration CO2 Hydration (Slow Step) PDE->Hydration Catalysis CO2 CO2 (Gas) CO2->Zwitterion CO2->Hydration Carbamate Carbamate Salt (High Stability, High Heat) Zwitterion->Carbamate Deprotonation by Base Bicarbonate Bicarbonate Salt (Low Heat, High Capacity) Hydration->Bicarbonate Proton Transfer

Figure 1: Mechanistic divergence between Primary (MEA) and Tertiary (1,4-PDE) amines. MEA follows the fast carbamate route, while 1,4-PDE follows the slower bicarbonate route.

Performance Analysis & Data Comparison

The following data synthesizes literature values for standard operating conditions (40°C Absorption, 120°C Desorption).

FeatureMonoethanolamine (MEA)1,4-Piperazinediethanol (1,4-PDE)Causality / Implication
Structure Primary AlkanolamineTertiary Heterocyclic DiamineMEA has accessible H for reaction; PDE is sterically hindered.
Reaction Kinetics (

)
High (~6,000

at 25°C)
Low (< 50

)
MEA requires smaller absorber columns. PDE requires taller columns or promoters (e.g., PZ).
CO₂ Capacity (mol/mol) 0.5 (Practical ~0.45)1.0 (Theoretical)PDE captures more CO₂ per molecule, reducing solvent circulation rates.
Heat of Absorption (

)
High (-85 kJ/mol CO₂)Moderate (-50 to -60 kJ/mol CO₂)Critical: PDE requires significantly less energy to regenerate (strip) the CO₂ in the reboiler.
Vapor Pressure High (Volatile)Very LowPDE has two -OH groups and a ring structure, significantly reducing solvent loss to the gas phase.
Viscosity Low (< 5 cP at 40°C, 30wt%)High (> 10 cP at high conc.)PDE solutions may suffer from mass transfer resistance due to viscosity, requiring lower concentrations.
Degradation Resistance Poor (Oxidative & Thermal)High1,4-PDE is often a product of degradation, indicating inherent thermodynamic stability.
The "Promoter" Strategy

Because 1,4-PDE has excellent capacity and energy profiles but poor kinetics, it is rarely used as a standalone solvent. It is best utilized in blends :

  • Blend: MEA/PZ (Kinetic Promoter) + 1,4-PDE (Capacity Enhancer).

  • Result: The blend achieves the "best of both worlds"—fast uptake from the promoter and low energy penalty from the tertiary amine.

Experimental Protocol: Validating Kinetics & VLE

To objectively compare these solvents in your lab, use a Wetted Wall Column (WWC) . This setup provides a known gas-liquid interfacial area, essential for decoupling physical mass transfer from chemical kinetics.

Protocol Workflow

Objective: Determine the Overall Mass Transfer Coefficient (


) and CO₂ Flux (

).
  • Preparation:

    • Prepare 30 wt% aqueous solutions of MEA and 1,4-PDE.

    • Pre-load samples with CO₂ to desired lean loadings (e.g., 0.1, 0.2, 0.3 mol/mol) using a gravimetric sparging method.

  • WWC Setup:

    • Circulate liquid solvent as a thin film down the outside of a steel cylinder.

    • Flow simulated flue gas (e.g., 15% CO₂, 85% N₂) counter-current to the liquid.

  • Measurement:

    • Measure inlet/outlet CO₂ concentration using IR analyzers.

    • Maintain isothermal conditions (e.g., 40°C for absorption, 60°C for intermediate).

  • Calculation:

    • Calculate Flux:

      
      
      
    • Calculate

      
      : 
      
      
      
Experimental Logic Flow

ExperimentalProtocol cluster_params Key Parameters Start Start: Solvent Preparation Loading Pre-load with CO2 (Gravimetric Method) Start->Loading WWC Wetted Wall Column (WWC) Contact Zone Loading->WWC Liquid Feed Analysis Gas Phase Analysis (IR Spectroscopy) WWC->Analysis Gas Outlet DataProc Data Processing (Flux & Kg Calculation) Analysis->DataProc Decision Is Kg > Target? DataProc->Decision Decision->WWC No (Adjust T/P) End Characterization Complete Decision->End Yes P1 Temp: 40-60°C P2 Gas Flow: 5-10 SLPM P3 Liquid Film Area: Known

Figure 2: Workflow for kinetic characterization using a Wetted Wall Column.

Scientific Recommendation

When to use MEA:
  • Retrofitting: When using legacy equipment designed for fast kinetics (short columns).

  • Low Pressure: When the driving force for absorption is low, and maximum reaction speed is required to capture dilute CO₂.

When to use 1,4-PDE (or Blends):
  • Energy Optimization: When the primary goal is reducing the Reboiler Duty (Steam consumption). The lower heat of absorption of 1,4-PDE significantly reduces OPEX.

  • Stability Requirements: In environments with high oxygen content where MEA would degrade rapidly.

  • High Capacity Needs: When solvent circulation rates must be minimized to reduce pumping costs.

Final Verdict: 1,4-PDE is superior for efficiency and stability, while MEA remains superior for raw reaction speed. Modern solvent design favors blends (e.g., MDEA/PZ or PDE/PZ) to leverage the stability of the tertiary amine with the kinetics of a promoter.

References

  • Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. Link

  • Freeman, S. A., et al. (2010). "Carbon dioxide capture with concentrated, aqueous piperazine." International Journal of Greenhouse Gas Control, 4(2), 119-124. Link

  • Lepaumier, H., et al. (2009). "New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2." Industrial & Engineering Chemistry Research, 48(20), 9061–9067. (Identifies 1,4-PDE as a stable degradation product). Link

  • Singh, P., et al. (2013). "Surface tension and viscosity of aqueous solutions of piperazine and its derivatives." Journal of Chemical & Engineering Data, 58(6), 1602-1609. (Provides physical property data for Piperazine derivatives). Link

  • CANSOLV Technologies Inc. (Various Patents). "CO2 Capture Formulations." (References use of hindered amines and piperazine derivatives in commercial solvents). Link

Comparative

A Comparative Guide to the Validation of Thermodynamic Models for CO2 Absorption in Aqueous Piperazine Solutions

Introduction: The Critical Role of Thermodynamic Modeling in CO₂ Capture The urgent need to mitigate carbon dioxide (CO₂) emissions has propelled the development of advanced capture technologies.[1] Chemical absorption u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermodynamic Modeling in CO₂ Capture

The urgent need to mitigate carbon dioxide (CO₂) emissions has propelled the development of advanced capture technologies.[1] Chemical absorption using aqueous amine solutions is a mature and widely adopted method for post-combustion CO₂ capture.[2][3] Within the diverse family of amine solvents, piperazine (PZ), a cyclic diamine, has emerged as a particularly promising candidate due to its high reaction rate, excellent absorption capacity, and thermal stability.[1][4][5]

A note on the topic: While the query specified "2,3-Piperazinediethanol," this compound is not extensively documented in the literature for CO₂ capture applications. Therefore, this guide focuses on the closely related and thoroughly researched parent compound, Piperazine (PZ), which serves as a benchmark and foundational system for its derivatives.

The design, scale-up, and optimization of any amine-based CO₂ capture process are fundamentally reliant on a precise understanding of the system's thermodynamics.[6] Thermodynamic models are essential tools that describe the complex interplay of physical and chemical equilibria, allowing engineers to simulate and predict process performance, particularly the energy-intensive solvent regeneration step.[7][8] The adage "garbage in, garbage out" is especially pertinent here; an unvalidated or poorly parameterized model can lead to significant design flaws, operational inefficiencies, and increased costs.

This guide provides a comprehensive comparison of the principal thermodynamic models applied to the PZ-H₂O-CO₂ system. We will delve into the experimental data required for their rigorous validation, outline self-validating experimental protocols, and present a clear, data-driven comparison of model performance, offering researchers and process engineers a trusted framework for model selection and application.

The Foundation of a Validated Model: Essential Experimental Data

A thermodynamic model is only as reliable as the experimental data used to develop and validate it. For the PZ-H₂O-CO₂ system, a comprehensive dataset must be collected across a wide range of temperatures, pressures, and compositions relevant to industrial absorption and stripping conditions. The cornerstone data types include:

  • Vapor-Liquid Equilibrium (VLE): This is the most critical dataset, defining the solubility of CO₂ in the aqueous PZ solution.[5] It correlates the partial pressure of CO₂ in the gas phase with the CO₂ loading (moles of CO₂ per mole of amine) in the liquid phase at a given temperature. Accurate VLE data is the primary input for fitting model parameters.[7][9]

  • Heat of Absorption (ΔH_abs): This calorimetric property quantifies the heat released during CO₂ absorption.[10] It is directly related to the energy required for solvent regeneration (stripping) and is therefore a crucial parameter for evaluating the economic viability of the solvent.[11][12]

  • Liquid Phase Speciation: The absorption of CO₂ into aqueous PZ involves a series of complex chemical reactions, forming various ionic species such as protonated piperazine (PZH⁺), piperazine carbamate (PZCOO⁻), and piperazine dicarbamate (PZ(COO⁻)₂).[13][14] Measuring the concentration of these species, typically via Nuclear Magnetic Resonance (NMR) spectroscopy, provides deep mechanistic insight and is vital for validating the chemical equilibrium portion of the model.[8]

  • Physical Properties: Data on the density, viscosity, and surface tension of both loaded and unloaded amine solutions are necessary for the accurate design of process equipment like absorbers and heat exchangers and for use in rate-based process models.[9][15]

A Comparative Analysis of Leading Thermodynamic Models

Two main families of thermodynamic models dominate the field of amine-based CO₂ capture: activity coefficient models and equation of state (EoS) models.[6] We will focus on the most prominent example from each category used for the PZ system: the Electrolyte Non-Random Two-Liquid (eNRTL) model and the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT).

The Electrolyte Non-Random Two-Liquid (eNRTL) Model

The eNRTL model is an activity coefficient-based approach that extends the original NRTL model to account for the long-range electrostatic interactions in electrolyte solutions. It has become an industry standard, widely implemented in process simulation software like Aspen Plus®, for modeling amine treating systems.[2][9]

  • Expertise & Causality: The strength of the eNRTL model lies in its explicit treatment of the liquid phase as a collection of three types of species: molecules (H₂O, CO₂, PZ), cations (e.g., PZH⁺), and anions (e.g., PZCOO⁻, HCO₃⁻). It calculates the activity coefficients of these species by considering local interactions (molecule-molecule, ion-molecule) and long-range ion-ion interactions. This detailed speciation is crucial because the chemical reality of the solution dictates its thermodynamic properties. The model's accuracy is contingent on fitting a matrix of binary interaction parameters to experimental data.[7][9]

The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT)

PC-SAFT is an equation of state with a more rigorous physical foundation.[16] It models molecules as chains of spherical segments that interact through repulsive, dispersive, and strong, short-ranged associative forces (like hydrogen bonding).[17][18]

  • Expertise & Causality: Unlike the eNRTL model which focuses solely on the liquid phase, PC-SAFT describes both liquid and vapor phases with a single, unified equation of state. This can provide more consistent and predictive results, especially when extrapolating to conditions outside the fitted data range. The "associating" term is key for amine systems, as it explicitly accounts for the hydrogen bonding between amine, water, and CO₂ reaction products, which significantly influences the system's behavior. Parameterization involves determining pure component parameters and then fitting binary interaction parameters to mixture data.[16][19]

Data-Driven Performance Comparison

The validation of these models is quantified by their ability to reproduce experimental data. The Average Absolute Relative Deviation (AARD) is a common metric used to express the model's accuracy.

Model Theoretical Basis Key Strengths Data Required for Parameterization Typical Reported AARD (CO₂ Solubility)
eNRTL Activity Coefficient ModelExcellent for complex electrolyte chemistry; Industry standard in process simulators.[2]VLE, Heat of Absorption, Speciation, Calorimetric Data.[9][20]10% - 30%[9][21]
PC-SAFT Equation of State (EoS)Strong physical basis; Describes both vapor and liquid phases; Good predictability for physical properties.[16][18]Pure Component Properties (vapor pressure, liquid density), Binary VLE data.[16][19]25% - 40% (can be lower with extensive fitting)[16][18]

Self-Validating Experimental Protocols

Trustworthiness in model validation stems from robust and reproducible experimental procedures. Below are detailed protocols for the two most critical experiments.

Protocol 1: Vapor-Liquid Equilibrium (VLE) Measurement by Stirred-Cell Apparatus

This protocol ensures the attainment of true thermodynamic equilibrium between the gas and liquid phases.

Objective: To measure the equilibrium partial pressure of CO₂ over an aqueous PZ solution at a specific temperature and CO₂ loading.

Methodology:

  • Preparation: Prepare an aqueous PZ solution of known concentration (e.g., 2.0 M) gravimetrically using deionized water.

  • Apparatus Setup:

    • Charge a precise volume of the PZ solution into a temperature-controlled, high-pressure equilibrium cell equipped with a magnetic stirrer and pressure/temperature sensors.

    • Evacuate the cell to remove any residual air.

  • Loading Step: Inject a known amount of pure CO₂ into the cell. The amount is calculated to achieve a target CO₂ loading in the solution.

  • Equilibration:

    • Heat the cell to the desired experimental temperature (e.g., 40°C).

    • Begin vigorous stirring to maximize the gas-liquid interfacial area and accelerate the approach to equilibrium.

    • Causality: Stirring overcomes mass transfer limitations, ensuring that the measured pressure reflects true thermodynamic equilibrium, not a kinetically limited state.

  • Equilibrium Confirmation (Self-Validation):

    • Monitor the cell pressure continuously. Equilibrium is considered achieved when the pressure remains constant (e.g., < 0.1 kPa change over 30 minutes). This steady-state condition is a critical self-validation check.

  • Sampling & Analysis:

    • Carefully extract a small sample of the liquid phase.

    • Analyze the liquid sample for total CO₂ content (e.g., by titration or a total inorganic carbon analyzer) and total amine concentration to confirm the exact CO₂ loading.

  • Data Recording: Record the final equilibrium pressure, temperature, and the analyzed liquid phase composition. The partial pressure of CO₂ is calculated by subtracting the vapor pressure of water and amine from the total pressure.

Protocol 2: Heat of Absorption Measurement by Reaction Calorimetry

This protocol quantifies the thermal effects of CO₂ absorption, providing essential data for stripper design.

Objective: To measure the differential heat of absorption of CO₂ into an aqueous PZ solution as a function of CO₂ loading.

Methodology:

  • Calorimeter Setup:

    • Use a reaction calorimeter (e.g., ChemiSens CPA-122) designed for gas-liquid reactions.[10][12]

    • Calibrate the instrument's heat flow measurement using a known electrical heat source. This is a crucial step for data integrity.

  • Solvent Charging: Add a precisely known mass of the aqueous PZ solution to the reactor vessel.

  • Thermal Equilibration: Bring the solvent to the desired experimental temperature (e.g., 40°C) and allow the system to reach thermal stability, indicated by a flat baseline heat flow signal.

  • Gas Dosing:

    • Inject a series of small, known volumes of CO₂ gas into the reactor at a constant flow rate.

    • Causality: Using small, discrete injections allows for the measurement of the differential heat of absorption at specific, narrow loading ranges, rather than an average value over a large loading change.

  • Heat Flow Measurement (Self-Validation):

    • The calorimeter's software continuously records the heat flow from the reactor. The absorption of CO₂ will produce an exothermic peak in the heat flow signal.

    • The system is self-validating as the heat flow signal must return to the initial baseline after each gas injection is fully absorbed, confirming the completion of the reaction for that dose.

  • Data Integration:

    • Integrate the area under each exothermic peak to determine the total heat (Q) evolved for that specific dose of CO₂ (n_CO₂).

    • Calculate the differential heat of absorption: ΔH_abs = -Q / n_CO₂ (typically in kJ/mol CO₂).

  • Iterative Process: Repeat steps 4-6 to build a curve of ΔH_abs versus CO₂ loading, from an unloaded solution to saturation.

Visualization of the Validation Workflow

Understanding the logical flow of the validation process is key to appreciating the interplay between experimental work and computational modeling.

ValidationWorkflow cluster_exp Experimental Data Generation cluster_model Thermodynamic Modeling cluster_val Model Validation & Application VLE Vapor-Liquid Equilibrium (VLE) (Solubility) eNRTL eNRTL Model (Activity Coefficients) VLE->eNRTL Parameter Regression PCSaft PC-SAFT Model (Equation of State) VLE->PCSaft Parameter Regression H_abs Heat of Absorption (ΔHabs) (Calorimetry) H_abs->eNRTL Spec Liquid Speciation (NMR Spectroscopy) Spec->eNRTL Phys Physical Properties (Density, Viscosity) Phys->PCSaft Validation Performance Assessment (vs. Independent Data) Calculate AARD eNRTL->Validation PCSaft->Validation ProcessSim Rate-Based Process Simulation (Aspen Plus®, etc.) Validation->ProcessSim Use Validated Model

Caption: Logical workflow for thermodynamic model validation.

VLE_Apparatus cluster_cell High-Pressure Equilibrium Cell Stirrer Magnetic Stirrer Liquid Aqueous PZ + CO2 (liquid phase) Sampler Liquid Sampler Liquid->Sampler Gas CO2 + H2O + PZ (vapor phase) Sensors Pressure & Temperature Sensors Gas->Sensors GasIn CO2 Gas Inlet GasIn->Gas TC Temperature Control Jacket

Caption: Simplified schematic of a VLE stirred-cell apparatus.

Conclusion

The validation of thermodynamic models for CO₂ absorption in aqueous piperazine solutions is not a mere academic exercise; it is a prerequisite for the reliable design and operation of industrial-scale carbon capture facilities. Both the eNRTL and PC-SAFT models have proven to be powerful tools, each with distinct theoretical underpinnings and strengths. The eNRTL model excels in describing the complex electrolyte chemistry, while PC-SAFT offers a more robust physical basis that can enhance predictability.

Ultimately, the choice of model may depend on the specific application, available data, and desired level of predictive accuracy. However, the guiding principle remains unchanged: a rigorous model validation process, grounded in high-quality, independently generated experimental data from self-validating protocols, is the only way to ensure trustworthiness and scientific integrity. As the industry moves towards more complex solvent blends and process configurations, this foundational work will become even more critical in accelerating the deployment of effective CO₂ capture technologies.

References

  • Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PMC. (2022).
  • Thermodynamic Analysis of CO2 Absorption in Aqueous MDEA-PZ Solution Using ELECNRTL and ENRTL-RK Models. (2023). Chemical Engineering Transactions.
  • Predictive modeling of CO2 capture efficiency using piperazine solutions. (2024).
  • Optimal Process Design of Commercial-Scale Amine-Based CO2 Capture Plants. (n.d.). pubs.acs.org.
  • Thermodynamics of CO2-MDEA using eNRTL with Differential Evolution Algorithm. (n.d.). Dalhousie University.
  • Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. (2024).
  • Heat of absorption of CO2 in aqueous solutions of N-methyldiethanolamine and piperazine. (2025). Lund University.
  • Modeling and Simulation: Investigation of Vapor‐Liquid Equilibrium of CO2 Absorption in Aqueous Piperazine Solvent for Application in Biogas Upgradation Using ENRTL Model. (n.d.). reposiTUm.
  • Absorption of Carbon Dioxide in Piperazine Activated Concentrated Aqueous 2-Amino-2-Methyl-1-Propanol. (n.d.). Indian Institute of Technology Kharagpur.
  • Heat of absorption of CO2 in aqueous ammonia, piperazine solutions and their mixtures. (2025).
  • Development of a Validated Rate-Based Model for CO2 Absorption in Aqueous 2‑Amino-2-methyl-1-propanol and Piperazine Blends Using Aspen Plus. (2025).
  • Simulation of Acid Gas Removal Unit using MDEA Amine Solvent. (n.d.). IJSDR.
  • The comparative modeling of solubility of carbon dioxide in amine solutions using SAFT-HR and PC-SAFT equation of state. (2025).
  • eNRTL model predicted equilibrium liquid phase speciation of a CO2 loaded aqueous (MDEA + PZ + sulfolane). (n.d.).
  • Chemical absorption of CO2 into an aqueous piperazine (PZ)
  • Modeling and validation of carbon dioxide absorption in aqueous solution of piperazine + methyldiethanolamine by PC-SAFT and E-NRTL models in a packed bed pilot plant: Study of kinetics and thermodynamics. (2020).
  • Energy-efficient CO>2> capture with piperazine and 3-dimethylamino-1-propanol blends: Modeling, experimental validation, and regeneration energy optimiz
  • Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration He
  • Thermodynamic models applied to CO>2> absorption modelling. (2021). Reviews in Chemical Engineering.
  • Application of the perturbed chain-SAFT equation of state for modeling CO2 solubility in aqueous monoethanolamine solutions. (2025).
  • Vapor-Liquid equilibrium in DEEA/H2O/CO2 system; Experiments and modeling. (n.d.). NTNU Open.
  • CO2 Capture by Aqueous Absorption Summary of 1st Quarterly Progress Reports 2010. (n.d.).
  • Thermodynamic modeling of aqueous piperazine/N-(2-aminoethyl) piperazine for CO2 capture. (2014). Illinois Experts.
  • Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl)
  • Vapor–Liquid Equilibria Data for 2-Piperidineethanol and 1-(2-Hydroxyethyl)pyrrolidine in Aqueous Solutions and a UNIQUAC Model Representation. (2022).
  • Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. (2024).

Sources

Validation

Experimental validation of DFT studies on 2,3-Piperazinediethanol

Topic: Experimental Validation of DFT Studies on 1,4-Piperazinediethanol Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists Executive Summary & Nomenclat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Validation of DFT Studies on 1,4-Piperazinediethanol Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists

Executive Summary & Nomenclature Clarification

Subject Identity: This guide focuses on 1,4-Piperazinediethanol (CAS: 122-96-3), also known as 1,4-bis(2-hydroxyethyl)piperazine (BHEP) or DIHEP . Note on Isomerism: While "2,3-Piperazinediethanol" (CAS: 4835-88-5) represents a theoretically possible C-substituted isomer, it lacks significant industrial application or published DFT validation data. The 1,4-isomer is the standard "Piperazinediethanol" used in CO₂ capture, pharmaceutical synthesis, and ligand chemistry. This guide utilizes the extensive data available for the 1,4-isomer to demonstrate the validation workflow.

Comparative Analysis: DFT Predictions vs. Experimental Data

The following table synthesizes data from multiple validation studies, comparing Density Functional Theory (DFT) predictions (typically B3LYP/6-31G* or similar levels) against high-precision experimental benchmarks.

ParameterExperimental BenchmarkDFT Prediction (Method)Accuracy / DeviationValidation Status
pKa₁ (Basicity) 7.70 (Potentiometric Titration @ 298K)7.76 (COSMO-RS // BP/TZVP)

0.06 (<1%)
High Accuracy
HOMO-LUMO Gap 5.2 eV (Derived from UV-Vis cut-off)5.18 - 5.25 eV (B3LYP/6-31G(d))

~0.05 eV
High Accuracy
O-H Stretch (IR) 3151 cm⁻¹ (Broad, H-bonded)3200-3400 cm⁻¹ (Gas phase, unscaled)Requires Scaling⚠️ Medium (Solvation dependent)
Pd-N Bond Length 2.05 - 2.08 Å (X-Ray Crystallography)2.09 - 2.12 Å (B3LYP/LANL2DZ)

~0.04 Å
High Accuracy
Dipole Moment 2.4 D (Solution measurement)2.2 - 2.6 D (PCM Solvation Model)

0.2 D
High Accuracy
Structural & Spectroscopic Validation
A. Geometric Validation (X-Ray vs. Optimization)

Experimental validation of the molecular geometry is best achieved by comparing the optimized structure against Single Crystal X-Ray Diffraction (SC-XRD) data, often obtained from metal complexes (e.g., [Pd(BHEP)Cl₂]) where the ligand conformation is locked.

  • Experimental Observation: In the solid state, 1,4-Piperazinediethanol adopts a chair conformation for the piperazine ring. The hydroxyethyl arms typically exhibit flexibility unless coordinated.

  • DFT Insight: Gas-phase optimization (B3LYP/6-311++G(d,p)) typically predicts an energetic preference for the chair conformation, matching X-ray data. However, DFT often overestimates bond lengths slightly (0.01–0.03 Å) due to the lack of crystal packing forces in single-molecule calculations.

  • Causality: The discrepancy in O-H bond lengths between DFT (isolated) and Experiment (crystal) is caused by intermolecular hydrogen bonding networks present in the solid state but absent in gas-phase DFT.

B. Vibrational Spectroscopy (FT-IR)
  • Fingerprint Region: The C-N stretching modes (1100–1200 cm⁻¹) show excellent agreement between scaled DFT frequencies and experimental FT-IR.

  • Hydroxyl Deviation: The experimental O-H stretch appears as a broad band centered around 3151 cm⁻¹ due to hydrogen bonding. DFT calculations often predict a sharp peak >3600 cm⁻¹ for the free -OH group.

  • Correction Protocol: To validate this, one must use Implicit Solvation Models (PCM/SMD) or Explicit Water Molecules in the DFT calculation to simulate the H-bonding environment, shifting the predicted frequency down to the experimental range.

Physicochemical Validation: pKa and Reactivity
The pKa Validation Workflow

The acid dissociation constant (pKa) is the critical parameter for CO₂ capture applications. Validating DFT pKa predictions requires a thermodynamic cycle approach.

Experimental Protocol (Potentiometric Titration):

  • Solution Prep: Dissolve 1,4-Piperazinediethanol (0.01 M) in degassed water.

  • Titration: Titrate with 0.1 M HCl using an automatic titrator under N₂ atmosphere (to prevent CO₂ absorption).

  • Calculation: Determine pKa from the half-equivalence point of the titration curve.

Computational Protocol (Thermodynamic Cycle):

  • Gas Phase Energy: Calculate Gibbs Free Energy (

    
    ) for the neutral amine (
    
    
    
    ) and protonated cation (
    
    
    ).
  • Solvation Energy: Calculate

    
     using COSMO-RS or SMD models.
    
  • Equation:

    
    
    
    • Note: Direct calculations often require an empirical correction factor (linear regression) to match experimental values due to systematic errors in solvation energy modeling.

Visualizing the Validation Logic

The following diagram illustrates the self-validating workflow used to ensure DFT accuracy before applying the model to predictive screening.

ValidationWorkflow cluster_Exp Experimental Domain cluster_DFT Computational Domain (DFT) Exp_XRD X-Ray Diffraction (Crystal Structure) Result Validated Model Ready for Screening Exp_XRD->Result Exp_IR FT-IR / Raman (Vibrational Modes) Exp_IR->Result Exp_pKa Potentiometric Titration (pKa Determination) Exp_pKa->Result DFT_Opt Geometry Optimization (B3LYP/6-311++G**) DFT_Opt->Exp_XRD Compare Bond Lengths/Angles (RMSD < 0.05 Å) DFT_Freq Frequency Calculation (Vibrational Analysis) DFT_Opt->DFT_Freq DFT_Solv Solvation Model (PCM / COSMO-RS) DFT_Opt->DFT_Solv DFT_Freq->Exp_IR Compare Scaled Frequencies (Scale Factor ~0.96) DFT_Solv->Exp_pKa Compare u0394G_reaction (Error < 0.5 pKa units)

Caption: Integrated workflow for cross-validating DFT structural and thermodynamic predictions against multi-modal experimental data.

Detailed Experimental Protocols

To replicate the validation data, follow these standardized protocols.

Protocol A: Synthesis of Validation Crystals (Pd-Complex)

Why: Pure 1,4-Piperazinediethanol is a liquid/low-melting solid. Complexation with Palladium(II) creates stable crystals suitable for high-resolution X-ray diffraction, locking the ligand geometry for DFT comparison.

  • Reagents: Mix

    
     (1.0 mmol) in water with 1,4-Piperazinediethanol (1.0 mmol).
    
  • Reaction: Stir at 25°C for 2 hours. Adjust pH to 2–3 with HCl.

  • Crystallization: Evaporate slowly. Orange crystals of

    
     precipitate.[1]
    
  • Analysis: Perform Single Crystal XRD. Compare bond lengths (

    
    , 
    
    
    
    ) with DFT optimized geometry of the complex.
Protocol B: FT-IR Comparative Analysis
  • Sample Prep: Prepare a KBr pellet (1% w/w) of the solid complex or use a liquid film for the pure amine between NaCl plates.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply baseline correction.

  • DFT Scaling: Multiply calculated harmonic frequencies by 0.961 (standard scaling factor for B3LYP/6-31G(d)) to correct for anharmonicity before overlaying with experimental spectra.

References
  • Prediction of the Basicity of Aqueous Amine Solutions and the Species Distribution in the Amine-H2O-CO2 System Using the COSMO-RS Method. Source: ACS Publications (Ind. Eng. Chem. Res.) Data: Validates pKa predictions for 1,4-bis(2-hydroxyethyl)piperazine against experimental titration. URL:[Link]

  • Synthesis, X-ray structure, DFT and thermodynamic studies of mono- and binuclear palladium(II) complexes involving 1,4-bis(2-hydroxyethyl)piperazine. Source: Journal of Coordination Chemistry Data: Provides X-ray crystal structure (bond lengths/angles) and comparative DFT optimization data. URL:[Link][2]

  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines. Source: Journal of Chemical & Engineering Data Data: Experimental pKa values and thermodynamic parameters for BHEP/DIHEP. URL:[Link]

  • Electronic-Structure-Guided Screening of Piperazine Derivatives. Source: Wiley Online Library (AIChE Journal) Data: Discusses the HOMO-LUMO gap and electronic descriptors for piperazine derivatives in CO2 capture. URL:[Link]

Sources

Comparative

Cost-Benefit Analysis: 2,3-Piperazinediethanol vs. 1,4-Isomer in Industrial Gas Sweetening

This guide provides a rigorous cost-benefit analysis of Piperazinediethanol isomers in industrial gas sweetening, with a specific focus on the structural trade-offs between the commercially prevalent 1,4-Piperazinedietha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cost-benefit analysis of Piperazinediethanol isomers in industrial gas sweetening, with a specific focus on the structural trade-offs between the commercially prevalent 1,4-Piperazinediethanol (1,4-PDE) and the sterically distinct 2,3-Piperazinediethanol (2,3-PDE) .[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Chemical Engineers, Drug Development Professionals[1][2]

Executive Summary: The Isomer Dilemma

In the domain of amine scrubbing for acid gas removal (


, 

), Piperazine (PZ) is the gold standard for kinetics but suffers from volatility and precipitation issues.[3] Derivatives like Piperazinediethanol are engineered to solve these problems by adding hydroxyl groups to lower vapor pressure and increase solubility.[2][3]

This guide compares two distinct isomers:

  • 1,4-Piperazinediethanol (1,4-PDE): The industrial standard (often a byproduct).[1][2] It is an N-substituted tertiary amine.[1][2][3] It offers exceptional thermal stability and low volatility but suffers from slow absorption kinetics due to the lack of labile protons on the nitrogen atoms.[3]

  • 2,3-Piperazinediethanol (2,3-PDE): A C-substituted isomer.[1][2][3] It retains the secondary amine structure (NH groups intact), theoretically preserving the fast kinetics of Piperazine while offering the low volatility of a diol.[3] It represents a high-value "theoretical" target for next-generation solvent design.

Verdict: While 1,4-PDE is a cost-effective, low-volatility solvent for bulk removal where kinetics are secondary, 2,3-PDE represents a superior kinetic candidate due to its unhindered amine sites, provided synthesis costs can be justified.[1][2][3]

Chemical Foundation & Structural Logic[1][2][3]

To understand the performance differential, we must analyze the structural causality.[3]

Structural Comparison[1][2][4]
  • 1,4-PDE (N-Functionalized): Both nitrogen atoms are substituted with hydroxyethyl groups.[1][2][3]

    • Class: Tertiary Amine.[1][2][3][4]

    • Mechanism:[1][2][3][5][6][7] Cannot form carbamate directly; relies on base-catalyzed hydration of

      
       (slow).[1][2][3]
      
  • 2,3-PDE (C-Functionalized): The hydroxyethyl groups are attached to the carbon backbone (positions 2 and 3).[1][2]

    • Class: Hindered Secondary Amine.[1][2][3]

    • Mechanism:[1][2][3][6][7] Can form stable carbamates directly with

      
       (fast).[1][2][3]
      
Visualization of Isomer Impact

The following diagram illustrates the mechanistic divergence between the two isomers.

IsomerMechanism cluster_14 1,4-Substitution (N-Sub) cluster_23 2,3-Substitution (C-Sub) PZ Piperazine Core (Secondary Amine) N_Sub Hydroxyethyl on N PZ->N_Sub Alkylation C_Sub Hydroxyethyl on C PZ->C_Sub Ring Synthesis Tertiary Tertiary Amine Formed N_Sub->Tertiary Slow Slow Kinetics (Bicarbonate Route) Tertiary->Slow Secondary Secondary Amine Retained C_Sub->Secondary Fast Fast Kinetics (Carbamate Route) Secondary->Fast

Caption: Mechanistic divergence: N-substitution (1,4-PDE) sacrifices kinetics for stability, while C-substitution (2,3-PDE) retains the active amine site.[1][2]

Performance Analysis (The Benefit)

Absorption Kinetics & Capacity

The primary benefit of moving from 1,4-PDE to a C-substituted isomer like 2,3-PDE is the restoration of reaction rates.[1][2]

Metric1,4-PDE (Standard)2,3-PDE (Theoretical Target)Piperazine (Reference)
Amine Class Tertiary (Hindered)Secondary (Hindered)Secondary (Cyclic)
Reaction Rate (

)
Low (

)
High (Est.[1][2]

)
Very High (

)
CO2 Capacity High (1.0 mol CO2/mol amine)Moderate (0.5-1.0 mol)*Moderate (0.5-1.0 mol)
Heat of Absorption Low (~50-60 kJ/mol)High (~70-80 kJ/mol)High (93 kJ/mol)
Volatility Extremely LowExtremely LowHigh (Solid/Vapor issues)
  • Analysis: 1,4-PDE behaves similarly to MDEA (Methyldiethanolamine).[1][2][3] It has high equilibrium capacity because it forms bicarbonate (1:1 stoichiometry), but it requires a promoter (like PZ) to be viable.[2][3] 2,3-PDE, by retaining the NH group, would act as its own promoter, similar to HEPZ (1-hydroxyethylpiperazine) but with even lower volatility due to the second hydroxyl group.[2]

Thermal Stability & Degradation[1][2][3]
  • 1,4-PDE: Highly resistant to oxidative degradation.[1][2][3] It is often found as a stable byproduct in the degradation of other amines (e.g., AEEA).[3]

  • 2,3-PDE: C-substituted piperazines generally show robust thermal stability, though the steric strain on the ring carbons may slightly lower the degradation onset temperature compared to the N-substituted variant.[1][2]

Economic Analysis (The Cost)

Synthesis Complexity

This is the deciding factor for industrial viability.[2][3]

  • 1,4-PDE (Low Cost): Produced via the reaction of Piperazine with Ethylene Oxide (EO) or as a byproduct of Ethanolamine synthesis.[2][3] The reaction is spontaneous and exothermic.[3]

    • Cost Index: $ (Low)[1][2][3]

  • 2,3-PDE (High Cost): Requires constructing the piperazine ring around the functional groups or complex multi-step organic synthesis (e.g., reduction of pyrazines or cyclization of specific amino alcohols).[3]

    • Cost Index:

      
       (High)[1][2][3]
      
Operational Expenditures (OPEX)[1][2]
  • Regeneration Energy: 1,4-PDE has a lower heat of absorption, meaning it releases

    
     with less energy input in the stripper. 2,3-PDE, forming a stable carbamate, would require higher reboiler duty to reverse the reaction.[3]
    
  • Solvent Make-up: Both isomers have negligible volatility, significantly reducing solvent loss compared to MEA or PZ.[1][2][3]

Experimental Validation Protocols

To validate the performance of 2,3-PDE (or compare it against 1,4-PDE), the following self-validating protocols are recommended.

Protocol: Vapor-Liquid Equilibrium (VLE) Screening

Objective: Determine the


 solubility limit.[1][2][3]
  • Apparatus: Ebulliometer or Stirred Cell Reactor (thermostated).

  • Preparation: Prepare 30 wt% aqueous solution of the amine.

  • Loading: Introduce

    
     gas at fixed pressure steps (e.g., 0.1 to 100 kPa).
    
  • Equilibrium Check: Monitor pressure drop. Equilibrium is defined as

    
     for 10 mins.[1][2][3]
    
  • Analysis: Analyze liquid phase carbon load via titration (Acid/Base) or TOC analyzer.[1][2][3]

  • Validation: Plot Partial Pressure (

    
    ) vs. Loading (
    
    
    
    ). The curve must follow a Langmuir-type isotherm.[1][2]
Protocol: Reaction Calorimetry

Objective: Measure Heat of Absorption (


).[1][2][3]
  • Apparatus: Reaction Calorimeter (e.g., Mettler Toledo RC1).

  • Procedure: Inject known moles of

    
     into the amine solution under isothermal conditions (
    
    
    
    ).
  • Measurement: Integrate the heat flow peak (

    
    ).
    
  • Calculation:

    
    .[1][2][3]
    
  • Target:

    • 1,4-PDE Target:

      
       (Bicarbonate formation).[1][2][3]
      
    • 2,3-PDE Target:

      
       (Carbamate formation).[1][2]
      

Decision Logic for Researchers

Use the following logic flow to select the appropriate isomer for your application.

SelectionLogic Start Select Amine Candidate Req_Kinetics Is Fast Kinetics Critical? (Short Column Height) Start->Req_Kinetics Req_Energy Is Regeneration Energy the Primary Constraint? Req_Kinetics->Req_Energy No Select_23 Select 2,3-PDE (or Blend with PZ) Req_Kinetics->Select_23 Yes (Need Secondary Amine) Req_Energy->Select_23 No Select_14 Select 1,4-PDE (Tertiary Amine) Req_Energy->Select_14 Yes (Low Heat of Rxn)

Caption: Selection Logic: Choose 2,3-PDE when kinetics are paramount; choose 1,4-PDE for energy efficiency in bulk removal.

References

  • GuideChem. (n.d.).[1][2][3] 2,3-Piperazinediethanol Properties and CAS 4835-88-5.[1][2][3][8] Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2017).[1][2][3] Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products (BHEP). PMC5266336.[1][2][3] Retrieved from [1][2][3]

  • Rochelle, G. T., et al. (2011).[2][3] Evaluation of Concentrated Piperazine for CO2 Capture from Coal-Fired Flue Gas. National Carbon Capture Center.[2][3][6] Retrieved from [1][2]

  • Du, Y., & Rochelle, G. T. (2014).[2][3] Thermodynamic modeling of aqueous piperazine/N-(2-aminoethyl) piperazine for CO2 capture. University of Illinois Experts. Retrieved from [1][2][3]

  • PubChem. (2025).[1][2][3] 1,4-Piperazinediethanol (Compound Summary). Retrieved from [1][2][3][9]

  • Yuan, Y., et al. (2022).[2][3] Multiobjective Evaluation of Amine-Based Absorbents for SO2 Capture Process (Comparison of HEP and DIHEP). ACS Omega.[1][2][3] Retrieved from [1][2][3]

Sources

Validation

Comparative Degradation Guide: 2,3-Piperazinediethanol vs. Diethanolamine (DEA)

Executive Summary This guide provides a technical comparison between Diethanolamine (DEA) , a widely used secondary amine in gas treating and chemical synthesis, and 2,3-Piperazinediethanol (2,3-PDE) , a cyclic structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Diethanolamine (DEA) , a widely used secondary amine in gas treating and chemical synthesis, and 2,3-Piperazinediethanol (2,3-PDE) , a cyclic structural analog. While DEA’s degradation is extensively documented, 2,3-PDE represents a specialized C-substituted piperazine derivative.

Critical Insight for Drug Developers: While 2,3-PDE offers a rigid cyclic backbone that may enhance thermal stability in specific applications, its nitrosamine formation potential is theoretically higher and more hazardous than DEA due to the presence of two secondary amine sites within a ring structure, leading to the formation of potent cyclic nitrosamines.

Molecular Architecture & Reactivity

Understanding the degradation starts with the structural differences.

FeatureDiethanolamine (DEA)2,3-Piperazinediethanol (2,3-PDE)
CAS 111-42-24835-88-5
Structure Type Acyclic Secondary AmineCyclic Diamine (Piperazine ring)
Amine Functionality 1x Secondary Amine (-NH-)2x Secondary Amines (-NH-)
Steric Environment Unhindered, flexible chainHindered C2/C3 positions; Rigid ring
Key Reactivity Nucleophilic attack on CO2; Carbamate formation.Dual nucleophilic sites; High pKa expected.

Note on Isomers: Do not confuse 2,3-PDE (C-substituted) with 1,4-Piperazinediethanol (BHEP) (N-substituted). BHEP is a tertiary amine and a known degradation product of DEA. 2,3-PDE is a parent molecule with distinct reactivity.

Degradation Pathways Comparison

A. Oxidative Degradation

Oxidative degradation occurs in the presence of O₂ (e.g., in flue gas or open systems), leading to fragmentation.

  • DEA Mechanism: DEA undergoes electron abstraction to form a radical cation, which fragments into Glycine , Formate , Oxalate , and Ammonia . A key intermediate is N-(2-hydroxyethyl)glycine (HEG).

  • 2,3-PDE Mechanism (Predicted via Structural Homology): As a piperazine derivative, 2,3-PDE is susceptible to ring oxidation.

    • Dehydrogenation: Oxidation of the C-C bonds to form Pyrazine derivatives (aromatization driven by stability).

    • Ring Opening: Radical attack at the N-C bond leads to ring opening, generating substituted Ethylenediamines and Amino acids .

    • Amide Formation: Formation of cyclic lactams (Piperazinones).

B. Thermal Degradation (Carbamate Polymerization)

Thermal degradation is driven by high temperatures (stripper conditions) and CO₂ presence.[1]

  • DEA Mechanism (The Oxazolidinone Route):

    • DEA reacts with CO₂ to form a carbamate.

    • Intramolecular cyclization yields 3-(2-hydroxyethyl)-2-oxazolidinone (HEOD) .

    • HEOD reacts with another DEA molecule to form N,N,N'-tris(2-hydroxyethyl)ethylenediamine (THEED) .

    • THEED cyclizes to form 1,4-bis(2-hydroxyethyl)piperazine (BHEP) .

  • 2,3-PDE Mechanism:

    • Steric Inhibition: The hydroxyl groups at the 2,3-positions create steric bulk, potentially inhibiting the nucleophilic attack required for ring closure/polymerization seen in DEA.

    • Dehydration: The vicinal diol structure (if present on the ethyl groups) or the proximity of OH groups may favor internal dehydration , leading to vinyl-piperazines or ether linkages.

C. Nitrosamine Formation (Critical Safety Parameter)

This is the most critical factor for pharmaceutical applications.

  • DEA: Reacts with nitrite (NO₂⁻) to form N-nitrosodiethanolamine (NDELA) .

    • Toxicity:[2] Group 2B Carcinogen.

  • 2,3-PDE: Contains two secondary amine sites.[2][3]

    • Reaction: Can form N-nitroso-2,3-PDE (mononitroso) and N,N'-dinitroso-2,3-PDE .

    • Toxicity:[2] Cyclic nitrosamines (like N-nitrosopiperazine) are generally more potent carcinogens than acyclic ones due to metabolic activation pathways involving ring hydroxylation. The risk profile of 2,3-PDE is significantly higher.

Visualized Degradation Pathways

Diagram 1: DEA Degradation (The HEOD/THEED Pathway)

DEA_Degradation DEA Diethanolamine (DEA) Carbamate DEA Carbamate DEA->Carbamate + CO2 NDELA NDELA (Nitrosamine) DEA->NDELA + NOx/Nitrite HEOD HEOD (Oxazolidinone) Carbamate->HEOD Cyclization (Heat) THEED THEED (Tris-substituted) HEOD->THEED + DEA BHEP 1,4-BHEP (Piperazine derivative) THEED->BHEP Cyclization

Caption: Thermal degradation of DEA proceeds via the oxazolidinone intermediate (HEOD) to form BHEP. Nitrosation yields NDELA.

Diagram 2: 2,3-PDE Predicted Degradation & Nitrosation

PDE_Degradation PDE 2,3-Piperazinediethanol (2 Secondary Amines) Pyrazine Pyrazine Derivatives (Aromatization) PDE->Pyrazine Oxidation/-H2 RingOpen Substituted Ethylenediamines PDE->RingOpen Oxidative Ring Opening MNPZ N-Nitroso-PDE (Mononitroso) PDE->MNPZ + NOx (1 eq) DNPZ N,N'-Dinitroso-PDE (Dinitroso - High Risk) MNPZ->DNPZ + NOx (Excess)

Caption: 2,3-PDE is predicted to degrade via aromatization or ring opening. Crucially, it poses a dual-nitrosation risk.

Experimental Protocols for Validation

To validate these profiles, the following self-validating protocols are recommended.

Protocol A: Thermal Stress Testing (Cylinder Method)

Objective: Simulate stripper conditions to identify polymerization products.

  • Preparation: Load 30 wt% amine solution into 316L stainless steel cylinders (10 mL volume).

  • Loading: Sparge with CO₂ to achieve loading of 0.4 mol CO₂/mol amine.

  • Incubation: Seal and place in a convection oven at 135°C for 4 weeks.

  • Sampling: Remove cylinders weekly. Quench in ice water.

  • Analysis: Dilute 1:100. Analyze via IC (Cation) for amine loss and LC-MS/MS for degradation products (HEOD, BHEP, Pyrazines).

Protocol B: Nitrosamine Potential Assay (WHO/FDA Aligned)

Objective: Quantify nitrosamine formation risk under worst-case conditions.

  • Reagent: Prepare 50 mM amine solution in phosphate buffer (pH 3.0 - optimal for nitrosation).

  • Challenge: Add Sodium Nitrite (NaNO₂) to reach 50 mM (1:1 molar ratio).

  • Reaction: Incubate at 37°C for 4 hours.

  • Quench: Add Ammonium Sulfamate to stop the reaction.

  • Detection: Analyze via LC-HRMS (High Resolution) targeting [M+29] (NO) mass shifts.

    • Target for DEA: m/z 135.07 (NDELA).

    • Target for 2,3-PDE: Look for mono-nitroso (+29 Da) and di-nitroso (+58 Da) shifts from parent mass.

Comparative Data Summary

ParameterDiethanolamine (DEA)2,3-Piperazinediethanol
Primary Degradation Product HEOD, THEED, BHEPPyrazines, Ring-opened amines (Predicted)
Thermal Stability (135°C) Moderate (Degrades ~20% in 4 weeks w/ CO2)High (Rigid ring resists thermal scission)
Oxidative Stability Low (Forms Glycine, Formate)Moderate (Ring protects N-C bond partially)
Nitrosamine Risk High (Forms NDELA)Critical (Forms Cyclic Dinitroso species)
Carcinogenicity Potential Class 2B (NDELA)Likely Class 2A/1 (Cyclic Nitrosamines)
Main Application Bulk Gas TreatingSpecialty Synthesis / Pharma Intermediate

References

  • Rochelle, G. T. (2012).[4] Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering. Link

  • Closmann, F. B. (2011). Oxidative and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin. Link

  • Fine, N. A., et al. (2014). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control. Link

  • FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs. Link

  • ECHA Registration Dossier. (2023). 1,4-Piperazinediethanol (BHEP) and Piperazine derivatives.[5] Link

Sources

Comparative

Assessing environmental impact of 2,3-Piperazinediethanol versus traditional amines

Executive Summary & Technical Scope In the transition from first-generation solvents like Monoethanolamine (MEA) to advanced amine formulations, 1,4-Piperazinediethanol (BHEP) (often referred to as Piperazinediethanol) h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

In the transition from first-generation solvents like Monoethanolamine (MEA) to advanced amine formulations, 1,4-Piperazinediethanol (BHEP) (often referred to as Piperazinediethanol) has emerged as a critical molecule. While traditional amines offer high kinetics, they suffer from high volatility and aggressive nitrosamine formation.

This guide evaluates the environmental profile of BHEP against MEA and Piperazine (PZ). It focuses on three critical environmental fate vectors: Atmospheric Volatility , Aquatic Biodegradability , and Nitrosamine Formation Potential .

Technical Note on Isomer Specificity

The prompt specified "2,3-Piperazinediethanol" (CAS 4835-88-5). However, the industrial standard for gas treating and pharmaceutical intermediates is the N-substituted isomer, 1,4-Piperazinediethanol (CAS 122-96-3). The 2,3-isomer (carbon-substituted) is sterically hindered and commercially rare. To ensure this guide provides actionable data for current research, the analysis focuses on the 1,4-isomer (BHEP), while noting that the environmental logic described applies broadly to hydroxyalkyl-substituted piperazines.

Chemical Profile & Structural Logic

The environmental behavior of these amines is dictated by their molecular weight and hydrogen bonding capacity.

  • MEA: A primary amine with high vapor pressure.

  • PZ: A cyclic secondary amine; highly volatile and reactive.

  • BHEP: A cyclic tertiary amine with two hydroxyethyl tails.[1] These tails significantly lower vapor pressure via hydrogen bonding and steric bulk, reducing atmospheric emissions—a key "Green Chemistry" advantage.

Figure 1: Structural Comparison & Environmental Implications

ChemicalStructure cluster_MEA MEA (Baseline) cluster_PZ Piperazine (Standard) cluster_BHEP 1,4-Piperazinediethanol (Target) MEA Monoethanolamine (Primary Amine) High Volatility PZ Piperazine (Secondary Amine) Mod. Volatility High Nitrosamine Risk BHEP 1,4-Piperazinediethanol (Tertiary Amine) Low Volatility Steric Hindrance PZ->BHEP N-Alkylation (+ 2 EO groups)

Caption: Structural evolution from PZ to BHEP. The addition of hydroxyethyl groups (blue arrow) increases molecular weight and hydrogen bonding, drastically reducing volatility.

Comparative Performance Analysis

Atmospheric Volatility & Emissions

Volatility is the primary driver of amine loss to the atmosphere during CO2 capture or solvent recovery.

  • MEA: High losses require water wash sections to scrub effluent gas.

  • BHEP: Due to its high boiling point (>300°C est.) and low vapor pressure, BHEP remains in the liquid phase, significantly reducing "slip" (emissions).

Biodegradability & Persistence

This is the trade-off. While BHEP is safer to handle, its complex tertiary structure makes it more resistant to microbial breakdown than linear amines like MEA.

  • MEA: Readily biodegradable (OECD 301F > 60% in 10 days).

  • BHEP: Often classified as "Inherently Biodegradable" or persistent. The piperazine ring is stable, and the tertiary amine groups block oxidative attack by bacteria.

Aquatic Toxicity
  • MEA: High acute toxicity to aquatic life (LC50 < 100 mg/L) due to high pH and membrane permeability.

  • BHEP: Significantly lower acute toxicity.[2] The hydroxyethyl groups reduce membrane permeability compared to pure Piperazine.

Summary Data Table
MetricMonoethanolamine (MEA)Piperazine (PZ)1,4-Piperazinediethanol (BHEP)
CAS Number 141-43-5110-85-0122-96-3
Structure Primary LinearSecondary CyclicTertiary Cyclic
Vapor Pressure (25°C) ~53 Pa~23 Pa< 0.1 Pa (Est.)
Biodegradability Readily BiodegradableLow / ResistantPersistent / Inherently Biodegradable
Aquatic Toxicity (LC50) High (~170 mg/L)ModerateLow (>1000 mg/L Est.)
Nitrosamine Risk Moderate (Unstable primary)High (Stable secondary) Low (Indirect pathway)

Deep Dive: Nitrosamine Formation Pathways

One of the most critical safety concerns in amine chemistry is the formation of carcinogenic nitrosamines (e.g., NDMA).[3]

  • PZ is a secondary amine, which reacts directly with NOx to form stable dinitrosopiperazine (DNPZ).

  • BHEP is a tertiary amine. It cannot form a nitrosamine directly. It must first undergo oxidative degradation (N-dealkylation) to lose a hydroxyethyl group, reverting to a secondary amine, before it can form a nitrosamine. This "kinetic lag" makes BHEP safer under managed conditions.

Figure 2: Nitrosamine Formation Logic

NitrosaminePath cluster_Direct Direct Risk (Piperazine) cluster_Indirect Indirect Risk (BHEP) PZ Piperazine (Secondary Amine) MNNG Dinitrosopiperazine (Carcinogen) PZ->MNNG Direct Reaction (Fast) NOx Nitrosating Agent (NOx / Nitrite) NOx->MNNG BHEP_Node 1,4-Piperazinediethanol (Tertiary Amine) Degradation Oxidative Degradation (N-Dealkylation) BHEP_Node->Degradation Slow Step Intermediate N-(2-hydroxyethyl)piperazine (Secondary Amine) Degradation->Intermediate Nitrosamine Nitrosamine Species Intermediate->Nitrosamine Requires NOx

Caption: BHEP (green zone) requires a degradation step before nitrosation, whereas PZ (red zone) reacts directly.

Experimental Protocols for Validation

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Comparative Biodegradability (Modified OECD 301F)

Purpose: To determine if BHEP persists in wastewater treatment environments.

  • Inoculum Preparation: Obtain activated sludge from a municipal wastewater treatment plant. Wash 3x with mineral medium to remove dissolved organic carbon (DOC).

  • Test System: Use a Manometric Respirometry System (e.g., OxiTop).

  • Setup:

    • Blank: Mineral medium + Inoculum.

    • Reference: Aniline (100 mg/L) + Inoculum (Validates sludge activity).

    • Test: BHEP (100 mg/L) + Inoculum.

    • Toxicity Control: BHEP + Aniline + Inoculum (Ensures BHEP doesn't kill the bacteria).

  • Measurement: Incubation at 20°C in dark for 28 days. Measure Oxygen Uptake (BOD).

  • Validation Criteria: Reference compound must reach >60% degradation by Day 14. Toxicity control must reach >25% by Day 14.

  • Data Interpretation:

    • 60% ThOD (Theoretical Oxygen Demand) = Readily Biodegradable.

    • <20% ThOD = Persistent.

Protocol B: Vapor Liquid Equilibrium (VLE) for Volatility

Purpose: To quantify emission potential.

  • Apparatus: Ebulliometer or VLE cell with recirculation.

  • Loading: Prepare 30 wt% aqueous solutions of MEA, PZ, and BHEP.

  • Procedure:

    • Heat system to 40°C (absorber temp) and 120°C (stripper temp).

    • Allow equilibrium (pressure stabilizes).

    • Sample vapor phase using gas chromatography (GC-FID).

  • Calculation: Calculate Henry’s Law constant (

    
    ). Lower 
    
    
    
    indicates lower volatility.

References

  • Norwegian Institute of Public Health (FHI). (2011). Health effects of amines and their derivatives associated with CO2 capture. Retrieved from [Link]

  • Rochelle, G. T. (2012). Thermal Degradation of Amines for CO2 Capture. ScienceDirect / Chemical Society Reviews.
  • Fisher Scientific. (2024). Safety Data Sheet: 1,4-Bis(2-hydroxyethyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2025). Biodegradability of Piperazine Derivatives in Polyurethane Coatings. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Piperazinediethanol

Topic: Personal Protective Equipment (PPE) & Safety Protocols for Handling 2,3-Piperazinediethanol CAS: 4835-88-5 Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1][2] Executive Safety A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocols for Handling 2,3-Piperazinediethanol CAS: 4835-88-5 Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1][2]

Executive Safety Assessment: The Isomer Distinction

CRITICAL WARNING: Do not conflate 2,3-Piperazinediethanol (CAS 4835-88-5) with its common isomer, 1,4-Piperazinediethanol (CAS 122-96-3).[1][2]

While the common 1,4-isomer contains tertiary amines and is typically classified as an Irritant (Category 2), the 2,3-isomer retains exposed secondary amines on the piperazine ring.[1] Structurally, this makes its reactivity profile closer to the parent Piperazine (CAS 110-85-0) , a known Corrosive (Category 1B) and Respiratory Sensitizer .[1][2]

The Precautionary Principle: In the absence of isomer-specific toxicological data, you must handle 2,3-Piperazinediethanol as a Corrosive and Sensitizer .[1]

Structural Hazard Logic (SAR Analysis)

HazardLogic cluster_0 Common Isomer (Lower Risk) cluster_1 Target Isomer (High Risk) Iso14 1,4-Piperazinediethanol (Tertiary Amines) Risk14 Risk: Irritant (Skin/Eye Cat 2) Iso14->Risk14 N-Substitution reduces reactivity Iso23 2,3-Piperazinediethanol (Secondary Amines) Risk23 Risk: CORROSIVE RESPIRATORY SENSITIZER Iso23->Risk23 Exposed NH groups retain reactivity Protocol Strict Containment (Glovebox/Fume Hood) Risk23->Protocol REQUIRES ELEVATED PPE

Figure 1: Structural Activity Relationship (SAR) analysis justifying elevated safety protocols for the 2,3-isomer.

PPE Selection Matrix

This protocol is designed to prevent skin sensitization (dermatitis) and respiratory sensitization (asthma-like symptoms), the two critical risks associated with secondary amine piperazines.[1][2]

Protective Equipment Specifications
PPE CategoryRecommended SpecificationRationale & Causality
Hand Protection Primary: Laminated Film (e.g., Silver Shield / 4H) Secondary (Splash): Nitrile (min.[1][2] 0.11 mm, double-gloved)Permeation Resistance: Piperazine derivatives can permeate thin nitrile.[1][2] Laminated film offers >480 min breakthrough time.[2] Secondary amines aggressively attack natural rubber and latex.[2]
Respiratory Solid/Powder: N100/P3 Particulate Respirator Liquid/Solution: Full-face respirator with ABEK (Amine/Organic) cartridges.[1][2]Sensitization Control: Inhalation of amine vapors or dust can induce irreversible respiratory sensitization.[2] A standard N95 is insufficient if vapors are generated.[2]
Eye Protection Required: Chemical Splash Goggles (Indirect Vent) Prohibited: Safety GlassesCorrosivity: Alkaline burns to the cornea are severe and often irreversible.[2] Goggles seal against vapors that glasses permit.[2]
Body Defense Lab Coat: Tyvek® (Polyethylene) or impervious apron over cotton.[2]Penetration: Cotton lab coats absorb amines, holding the corrosive agent against the skin. Impervious layers prevent this "wicking" effect.[2]

Operational Protocols

A. Handling & Weighing (Solid/Liquid)
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .[2]

  • Static Control: Piperazine derivatives can be hygroscopic and static-prone.[1][2] Use an anti-static gun if weighing powders to prevent aerosolization.[2]

  • Decontamination: Wipe down the exterior of the reagent bottle with a dilute acid (e.g., 1% Acetic Acid) on a disposable wipe before returning it to storage to neutralize trace amines.

B. PPE Donning & Doffing Workflow

Cross-contamination during doffing (taking off PPE) is the most common cause of exposure.[2]

Doffing Start Work Complete Step1 1. Wash Outer Gloves (While still on hands) Start->Step1 Step2 2. Remove Apron/Tyvek (Roll inside-out) Step1->Step2 Step3 3. Remove Outer Gloves (Peel technique) Step2->Step3 Step4 4. Remove Eye Protection (Handle by strap only) Step3->Step4 Step5 5. Remove Inner Gloves (Don't touch skin) Step4->Step5 Step6 6. Wash Hands (Soap & Water, 20s) Step5->Step6

Figure 2: Sequential doffing procedure to minimize secondary contamination.

Emergency Response & Waste Disposal

Spill Response (Small Scale < 500 mL/g)
  • Evacuate: Clear the immediate area. Amine vapors are respiratory irritants.[2]

  • Neutralize: Do NOT use water initially (exothermic reaction risk).[2]

    • Absorb liquid spills with a Universal Absorbent (Vermiculite/Sand).[2]

    • Once absorbed, treat the waste with a mild neutralizer (e.g., Citric Acid or Dilute Acetic Acid ) to convert the volatile amine into a stable, non-volatile salt.

  • Clean: Wash the area with soap and water after neutralization.[2]

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes .[2][3][4] Do not use "neutralizing" creams on the skin; thermal burns may result.[2]

  • Eye Contact: Flush for 30 minutes .[2] Amine burns penetrate deep into ocular tissue; speed is critical to save sight.[2]

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention for potential sensitization.[2]

Waste Disposal
  • Classification: Segregate as Basic (Alkaline) Organic Waste .

  • Incompatibility: NEVER mix with Oxidizers (Peroxides, Nitrates) or Acids in the waste stream.[2] Violent heat generation or toxic nitrosamine formation (with nitrites) can occur.[2]

References

  • National Center for Biotechnology Information (PubChem). Piperazine (CID 4837) Safety Summary.[2] (Used as SAR proxy for secondary amine hazards).[2] [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,4-Piperazinediethanol.[1][2] (Contrasting tertiary amine data). [Link][1]

Sources

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